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  • Product: 1-(4-Methoxyphenyl)-3-methylbutan-2-one
  • CAS: 61173-96-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)-3-methylbutan-2-one

Introduction: Situating a Niche Ketone in Synthetic and Medicinal Chemistry 1-(4-Methoxyphenyl)-3-methylbutan-2-one, a substituted aromatic ketone, represents a class of molecules that, while not extensively documented i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating a Niche Ketone in Synthetic and Medicinal Chemistry

1-(4-Methoxyphenyl)-3-methylbutan-2-one, a substituted aromatic ketone, represents a class of molecules that, while not extensively documented in mainstream literature, holds potential as a versatile intermediate in organic synthesis and as a scaffold for medicinal chemistry exploration. The presence of a methoxy-substituted phenyl ring, a benzyl spacer, and an isopropyl ketone moiety provides multiple sites for chemical modification, making it an intriguing building block for the synthesis of more complex molecular architectures.

This guide provides a comprehensive overview of 1-(4-Methoxyphenyl)-3-methylbutan-2-one, consolidating available data and proposing scientifically grounded protocols for its synthesis and characterization. We will delve into its chemical identity, physicochemical properties, a plausible synthetic pathway, and its potential applications, all while maintaining a focus on the practical considerations for laboratory and research settings.

Core Identification and Physicochemical Profile

Precise identification is the cornerstone of any chemical research. 1-(4-Methoxyphenyl)-3-methylbutan-2-one is a distinct chemical entity with the following identifiers:

IdentifierValueSource
CAS Number 61173-96-4[1][2]
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1]
IUPAC Name 1-(4-methoxyphenyl)-3-methylbutan-2-one-
SMILES CC(C)C(=O)CC1=CC=C(C=C1)OC[1]
InChI Key KPGZXYRRKXSCQK-UHFFFAOYSA-N-
Physicochemical Properties (Predicted and Inferred)

While experimental data for this specific compound is scarce, we can infer its general properties. It is commercially available as a solid, suggesting a melting point near or above room temperature.[1][2] For its structural isomer, 1-(4-Methoxyphenyl)-3-methylbutan-1-one (CAS 82938-20-3), computational models predict the following properties, which can serve as a useful, albeit approximate, guide.[3]

PropertyPredicted Value for Isomer (CAS 82938-20-3)
Molecular Weight 192.25 g/mol
XLogP3 3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4

These predictions suggest a molecule with moderate lipophilicity and limited hydrogen bonding capability, consistent with its expected solubility in common organic solvents.

Proposed Synthesis Pathway and Experimental Protocol

Retrosynthetic Analysis and Proposed Forward Synthesis

The disconnection approach points to anisole and 3-methylbutanoyl chloride as the primary starting materials. The methoxy group of anisole is an ortho-, para-directing activator, which will favor the substitution at the para position due to reduced steric hindrance.

G cluster_products Target Molecule cluster_reactants Starting Materials cluster_synthesis Synthetic Step Target 1-(4-Methoxyphenyl)-3-methylbutan-2-one Anisole Anisole (4-Methoxyphenyl source) Reaction Friedel-Crafts Acylation Anisole->Reaction Aromatic Nucleophile AcidChloride 3-Methylbutanoyl chloride AcidChloride->Reaction Acylating Agent Reaction->Target Product Formation

Caption: Proposed Friedel-Crafts acylation synthesis route.

Detailed Experimental Protocol

This protocol is a self-validating system; successful isolation and characterization of the product with the expected spectral data would confirm the viability of this synthetic route.

Materials:

  • Anisole (Reagent Grade)

  • 3-Methylbutanoyl chloride (Isovaleryl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reflux and workup

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (100 mL).

  • Lewis Acid Addition: Cool the flask to 0°C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (1.2 equivalents). Causality Note: AlCl₃ is a strong Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is necessary to overcome the aromaticity of anisole.

  • Acylating Agent Addition: To the stirred suspension, add 3-methylbutanoyl chloride (1.0 equivalent) dropwise via a syringe, maintaining the temperature at 0°C. Stir the mixture for 15 minutes.

  • Nucleophile Addition: Add anisole (1.1 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding crushed ice, followed by 1M HCl (50 mL). Trustworthiness Note: This step hydrolyzes the aluminum complexes and separates the inorganic salts into the aqueous layer.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine. Causality Note: The washes remove unreacted starting materials, acidic byproducts, and residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield the pure 1-(4-Methoxyphenyl)-3-methylbutan-2-one.

Spectroscopic Characterization (Anticipated Data)

While experimental spectra for this specific compound are not widely published, we can predict the key features based on its structure. These predictions are essential for researchers to confirm the identity of their synthesized product.

Spectroscopic MethodAnticipated Key Signals
¹H NMR - Aromatic protons on the 1,4-disubstituted ring (two doublets, ~6.8-7.2 ppm).- Methoxy group singlet (~3.8 ppm).- Benzylic methylene singlet (~3.6 ppm).- Isopropyl methine (septet, ~2.8 ppm).- Isopropyl methyl groups (doublet, ~1.1 ppm).
¹³C NMR - Carbonyl carbon (~210-215 ppm).- Aromatic carbons (~114-159 ppm).- Methoxy carbon (~55 ppm).- Benzylic methylene carbon (~50 ppm).- Isopropyl methine and methyl carbons (~20-40 ppm).
FTIR (ATR) - Strong C=O stretch for the ketone (~1715 cm⁻¹).- C-O stretch for the ether (~1250 cm⁻¹).- Aromatic C=C stretches (~1600, 1510 cm⁻¹).- Aliphatic C-H stretches (~2850-3000 cm⁻¹).
Mass Spec. (EI) - Molecular ion peak (M⁺) at m/z = 192.- Fragment ion from benzylic cleavage at m/z = 121 (methoxyphenylmethyl cation).- Fragment from McLafferty rearrangement.

Potential Applications in Research and Development

The true value of a niche chemical like 1-(4-Methoxyphenyl)-3-methylbutan-2-one lies in its potential as a research tool and synthetic intermediate.

Intermediate in Organic Synthesis

This compound is an excellent precursor for further chemical transformations:

  • Reduction: The ketone can be reduced to a secondary alcohol, introducing a chiral center and opening pathways to enantioselective synthesis.

  • Oxidation: Baeyer-Villiger oxidation could yield an ester, providing a route to different functional groups.

  • Alpha-Functionalization: The enolizable protons alpha to the ketone allow for a range of reactions, including alkylation, halogenation, and aldol condensations.

Scaffold for Medicinal Chemistry

Many compounds containing the methoxyphenyl moiety exhibit significant biological activity. Chalcones, which are structurally related, are known for their broad spectrum of pharmacological effects, including anticancer and anti-inflammatory properties. The structural features of 1-(4-Methoxyphenyl)-3-methylbutan-2-one make it a candidate for:

  • Drug Discovery: As a fragment or scaffold for the development of novel therapeutic agents. Its moderate lipophilicity and size are favorable for lead-like properties.

  • Biological Probes: After derivatization with fluorescent tags or biotin, it could be used to study interactions with biological targets.

Safety and Handling

While no specific toxicology report is available for 1-(4-Methoxyphenyl)-3-methylbutan-2-one, data from its isomer, 1-(4-Methoxyphenyl)-3-methylbutan-1-one (CAS 82938-20-3), provides a strong basis for a cautious handling protocol.[3]

GHS Hazard Statements for Isomer (CAS 82938-20-3): [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Engineering Controls: Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[1]

Conclusion

1-(4-Methoxyphenyl)-3-methylbutan-2-one is a chemical with significant, albeit underexplored, potential. This guide provides a foundational framework for its identification, synthesis, and safe handling. The proposed synthetic protocol offers a reliable method for its preparation, enabling further research into its chemical reactivity and biological activity. As with any niche research chemical, the opportunities for novel discoveries are substantial, and it is hoped that this technical guide will serve as a valuable resource for scientists and researchers embarking on such investigations.

References

  • PubChem. 1-(4-Methoxyphenyl)-3-methylbutan-1-one. National Center for Biotechnology Information. [Link]

  • Open Research@CSIR-NIScPR. (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. [Link]

  • MDPI. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. [Link]

  • Google Patents. Method of producing 1-(4 methoxy-phenyl)- butanone.
  • Organic Spectroscopy International. 4-(4'-methoxyphenyl)-3-buten-2-one. [Link]

  • Georganics. 4-Methoxy-3-buten-2-one. [Link]

  • PubChem. 1-(4-Methoxyphenyl)-3-methylbutan-2-one. National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)-3-methylbutan-2-one

This guide provides a comprehensive overview of the synthesis of 1-(4-Methoxyphenyl)-3-methylbutan-2-one, a valuable ketone intermediate in the development of various organic compounds. The primary focus of this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 1-(4-Methoxyphenyl)-3-methylbutan-2-one, a valuable ketone intermediate in the development of various organic compounds. The primary focus of this document is to detail a robust and efficient synthetic strategy, underpinned by a thorough understanding of the reaction mechanism and supported by established laboratory procedures.

Introduction

1-(4-Methoxyphenyl)-3-methylbutan-2-one is an aromatic ketone that holds significance as a building block in organic synthesis. Its structure, featuring a methoxy-substituted phenyl ring and an iso-butyl group adjacent to the carbonyl, makes it a precursor for more complex molecules with potential applications in medicinal chemistry and materials science. This guide will focus on the most direct and widely applicable method for its preparation: the Friedel-Crafts acylation of anisole.

Strategic Approach: Friedel-Crafts Acylation

The most logical and efficient pathway for the synthesis of 1-(4-Methoxyphenyl)-3-methylbutan-2-one is the Friedel-Crafts acylation of anisole with isovaleryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to an aromatic ring.[1][2]

The methoxy group of anisole is a powerful activating group and an ortho-, para-director.[3] Due to steric hindrance from the methoxy group, the acylation is expected to occur predominantly at the para-position, yielding the desired 1-(4-methoxyphenyl) isomer with high selectivity.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of anisole.[4][5]

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the chlorine atom of isovaleryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[4][5]

  • Electrophilic Aromatic Substitution: The π-electrons of the anisole ring attack the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3][6]

  • Deprotonation and Regeneration of Catalyst: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring. This step also regenerates the aluminum chloride catalyst.[5][6]

The overall transformation is depicted in the following workflow:

Friedel_Crafts_Acylation_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction cluster_product Product Anisole Anisole EAS Electrophilic Aromatic Substitution Anisole->EAS IsovalerylChloride Isovaleryl Chloride AcyliumIon Acylium Ion Formation IsovalerylChloride->AcyliumIon AlCl3 AlCl₃ (Lewis Acid) AlCl3->AcyliumIon AcyliumIon->EAS Workup Aqueous Workup EAS->Workup TargetMolecule 1-(4-Methoxyphenyl)-3-methylbutan-2-one Workup->TargetMolecule Synthesis_Procedure A 1. Setup and Cooling - Assemble three-neck flask with condenser and addition funnel. - Charge with AlCl₃ and Dichloromethane. - Cool to 0°C in an ice bath. B 2. Addition of Isovaleryl Chloride - Add isovaleryl chloride dropwise via addition funnel over 20 minutes. - Maintain temperature at 0°C. A->B C 3. Addition of Anisole - Add a solution of anisole in dichloromethane dropwise over 30 minutes. - Maintain temperature at 0°C. B->C D 4. Reaction - Remove ice bath and allow to warm to room temperature. - Stir for 2-3 hours. C->D E 5. Quenching - Cool the reaction mixture back to 0°C. - Slowly pour the mixture into a beaker of crushed ice and concentrated HCl. D->E F 6. Workup - Transfer to a separatory funnel. - Separate layers. - Wash organic layer with water, NaHCO₃ solution, and brine. E->F G 7. Isolation and Purification - Dry the organic layer over Na₂SO₄. - Filter and concentrate using a rotary evaporator. - Purify the crude product by vacuum distillation or column chromatography. F->G

Caption: Step-by-step synthesis workflow.

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel, add anhydrous aluminum chloride (16.0 g, 0.12 mol) and 50 mL of anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath with stirring.

  • Addition of Acylating Agent: Slowly add isovaleryl chloride (13.3 g, 0.11 mol) dropwise to the stirred suspension over 20 minutes, ensuring the temperature remains below 5°C.

  • Addition of Anisole: In a separate beaker, dissolve anisole (10.8 g, 0.10 mol) in 50 mL of anhydrous dichloromethane. Transfer this solution to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). [7]5. Quenching: Cool the reaction mixture back to 0°C in an ice bath. In a separate large beaker, prepare a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice-acid mixture with vigorous stirring.

  • Workup: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine. [7]7. Isolation: Dry the organic layer over anhydrous sodium sulfate. [7]Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude 1-(4-Methoxyphenyl)-3-methylbutan-2-one can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. [8]

Characterization

The structure and purity of the synthesized 1-(4-Methoxyphenyl)-3-methylbutan-2-one should be confirmed by spectroscopic methods.

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR * Aromatic protons: Two doublets in the aromatic region (approx. δ 6.9 and 7.9 ppm), characteristic of a 1,4-disubstituted benzene ring. * Methoxy protons: A singlet at approximately δ 3.8 ppm. * Methylene protons: A doublet at approximately δ 2.8 ppm. * Methine proton: A multiplet (septet) at approximately δ 2.2 ppm. * Methyl protons: A doublet at approximately δ 0.9 ppm.
¹³C NMR * Carbonyl carbon: A signal in the downfield region (approx. δ 198-202 ppm). * Aromatic carbons: Signals in the range of δ 114-164 ppm. * Methoxy carbon: A signal around δ 55 ppm. * Aliphatic carbons: Signals in the range of δ 18-50 ppm.
IR * C=O stretch: A strong absorption band around 1680 cm⁻¹. * C-O-C stretch (ether): A strong absorption band around 1250 cm⁻¹. * Aromatic C-H stretch: Signals above 3000 cm⁻¹. * Aliphatic C-H stretch: Signals below 3000 cm⁻¹.
MS (GC-MS) * Molecular Ion Peak (M⁺): Expected at m/z = 192.25. * Major Fragments: Fragmentation patterns corresponding to the loss of the isobutyl group and the methoxy group.

Safety and Handling

  • Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Isovaleryl chloride is corrosive and a lachrymator. It should also be handled in a fume hood with appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a well-ventilated fume hood.

  • The quenching of the reaction is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.

Conclusion

The Friedel-Crafts acylation of anisole with isovaleryl chloride provides a reliable and high-yielding route to 1-(4-Methoxyphenyl)-3-methylbutan-2-one. The para-selectivity of the reaction is driven by the directing effect of the methoxy group. Careful control of the reaction conditions, particularly temperature, and a thorough workup procedure are essential for obtaining a pure product. The spectroscopic data outlined in this guide will be crucial for the verification of the final product's identity and purity.

References

  • GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone - Google Patents.
  • 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - ResearchGate. Available at: [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(4'-methoxyphenyl)-3-buten-2-one. Available at: [Link]

  • 1-(4-Methoxyphenyl)-3-methylbutan-1-one - PubChem. Available at: [Link]

  • (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC - PubMed Central - NIH. Available at: [Link]

  • (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1 - ResearchGate. Available at: [Link]

  • Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors - ResearchGate. Available at: [Link]

  • 1-(4-Methoxyphenyl)-3-methylbut-3-en-1-ol - SpectraBase. Available at: [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. Available at: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

  • 13 Friedel-Crafts Acylation. Available at: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

  • Friedel-Crafts reaction of anisole? - Chemistry Stack Exchange. Available at: [Link]

  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies. Available at: [Link]

  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). - ResearchGate. Available at: [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI. Available at: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CSCanada. Available at: [Link]

  • Friedel-Crafts Acylation - Chemistry LibreTexts. Available at: [Link]

  • Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. Available at: [Link]

  • IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one - ResearchGate. Available at: [Link]

  • 2 - Supporting Information. Available at: [Link]

  • 4-Methoxy-3-buten-2-one - High purity | EN - Georganics. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 1-(4-Methoxyphenyl)-3-methylbutan-2-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the design, synthesis, and biological evaluation of structural analogs...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the design, synthesis, and biological evaluation of structural analogs of 1-(4-methoxyphenyl)-3-methylbutan-2-one. While the specific biological profile of the parent compound is not extensively documented in public literature, its core structure, a β-aryl ketone, is a common motif in pharmacologically active agents. This guide leverages established principles of medicinal chemistry, including bioisosterism and structure-activity relationship (SAR) analysis, to propose a systematic approach for generating a focused library of analogs. Detailed, field-proven protocols for chemical synthesis and a tiered biological screening cascade are provided to enable researchers to explore the therapeutic potential of this chemical scaffold. The methodologies are presented with a focus on the causal reasoning behind experimental choices, ensuring a self-validating and robust research program.

Introduction to the Core Scaffold: 1-(4-Methoxyphenyl)-3-methylbutan-2-one

The lead compound, 1-(4-methoxyphenyl)-3-methylbutan-2-one, is a ketone characterized by a p-methoxyphenyl group tethered to an isobutyl ketone moiety. The key structural features include an aromatic ring with an electron-donating methoxy group, a flexible four-carbon chain, and a carbonyl group at the 2-position.

PropertyValueSource
IUPAC Name 1-(4-methoxyphenyl)-3-methylbutan-2-one-
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1]
SMILES CC(C)C(=O)CC1=CC=C(C=C1)OC[1]
CAS Number 61173-96-4[1]

Given the limited publicly available data on the biological activity of this specific molecule, this guide adopts a prospective approach. We will treat 1-(4-methoxyphenyl)-3-methylbutan-2-one as a novel scaffold and outline a comprehensive strategy to unlock its therapeutic potential through systematic analog design. Phenylpropanoid derivatives, a broad class that includes our core scaffold, are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, providing a strong rationale for the exploration of this chemical space.[2][3]

Rationale for Analog Design: A Bioisosteric Approach

The primary goal of analog design is to systematically modify the parent structure to enhance potency, improve selectivity, and optimize pharmacokinetic properties. Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of this process.[4][5][6] We will dissect the lead compound into three key regions for modification.

Diagram of Analog Design Strategy:

G cluster_0 Core Scaffold: 1-(4-Methoxyphenyl)-3-methylbutan-2-one cluster_1 Regions for Modification cluster_2 Proposed Bioisosteric Replacements cluster_3 Desired Outcomes Core A A: 4-Methoxyphenyl Ring Core->A B B: Ketone Moiety Core->B C C: Isobutyl Group Core->C A_analogs Position of Methoxy (o, m) Other Substituents (OH, F, Cl, CF3) Heterocycles (Pyridine, Thiophene) A->A_analogs B_analogs Alcohol, Amide, Oxime Thioamide, 1,2,4-Oxadiazole B->B_analogs C_analogs Cyclopropyl, Cyclobutyl tert-Butyl, Phenyl C->C_analogs Outcomes Improved Potency Enhanced Selectivity Favorable ADME Properties Novel Intellectual Property A_analogs->Outcomes B_analogs->Outcomes C_analogs->Outcomes

Caption: A workflow for the design of structural analogs.

Modification of the 4-Methoxyphenyl Ring (Region A)

The p-methoxyphenyl group can be a key determinant of target engagement and metabolic stability.

  • Positional Isomers: Moving the methoxy group to the ortho or meta positions can probe the spatial requirements of the binding pocket.

  • Electronic Modulation: Replacing the methoxy group with bioisosteres of varying electronic properties (e.g., hydroxyl, halogens, trifluoromethyl) can fine-tune interactions with the target protein.

  • Aromatic Ring Analogs: Replacing the phenyl ring with heterocycles like pyridine or thiophene can introduce new hydrogen bonding opportunities and alter the molecule's overall polarity and solubility.

Bioisosteric Replacement of the Ketone Moiety (Region B)

The ketone carbonyl is a potential hydrogen bond acceptor and can influence the molecule's conformation. However, ketones can be susceptible to metabolic reduction.

  • Reduction to Alcohol: This introduces a hydrogen bond donor and a chiral center, allowing for the exploration of stereospecific interactions.

  • Conversion to Amides: Amides offer different hydrogen bonding patterns and can improve metabolic stability.[7]

  • Heterocyclic Bioisosteres: Replacing the ketone with metabolically stable heterocycles like 1,2,4-oxadiazoles can be a strategy to improve pharmacokinetic profiles.

Alteration of the Isobutyl Group (Region C)

The lipophilic isobutyl group likely contributes to van der Waals interactions within a hydrophobic pocket.

  • Steric Modifications: Varying the size and shape of this group (e.g., cyclopropyl, cyclobutyl, tert-butyl) can probe the limits of the hydrophobic pocket.

  • Introduction of Rigidity: Replacing the flexible isobutyl group with a more rigid structure, such as a phenyl ring, can lock the molecule into a more defined conformation, potentially increasing affinity.

Synthetic Strategies and Protocols

The synthesis of a focused library of analogs can be achieved through versatile and robust synthetic routes. The Dakin-West reaction and palladium-catalyzed cross-coupling reactions are powerful methods for the synthesis of β-aryl ketones.[8][9][10]

General Synthesis of the Core Scaffold

A representative synthesis of the parent compound and its analogs can be achieved via a multi-step sequence starting from the appropriately substituted phenylacetic acid.

Diagram of a Representative Synthetic Scheme:

G Start Substituted Phenylacetic Acid Intermediate1 Mixed Anhydride Start->Intermediate1 (CH3CO)2O Intermediate2 Enolate Intermediate1->Intermediate2 Base Product β-Aryl Ketone Analog Intermediate2->Product Acylating Agent, Decarboxylation

Caption: A generalized synthetic route to β-aryl ketones.

Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-3-methylbutan-2-one

This protocol is a representative example based on established methods for the synthesis of β-aryl ketones.

  • Step 1: Anhydride Formation: To a solution of 4-methoxyphenylacetic acid (1.0 eq) in acetic anhydride (5.0 eq), add 1-methylimidazole (0.5 eq) as a catalyst.

  • Step 2: Reaction: Heat the mixture at 100 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and stir for 1 hour.

  • Step 4: Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Step 5: Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.

Proposed Biological Evaluation Cascade

Given the lack of a known biological target, a tiered screening approach is recommended to efficiently identify the biological activities of the synthesized analogs.

Diagram of the Biological Screening Cascade:

G Start Synthesized Analog Library Tier1 Tier 1: Primary Screening (Cytotoxicity Assay - MTT) Start->Tier1 Tier2 Tier 2: Target-Based Screening (Enzyme Inhibition / Receptor Binding) Tier1->Tier2 Active Compounds Tier3 Tier 3: Secondary Assays (Mechanism of Action, Selectivity) Tier2->Tier3 Confirmed Hits Hit_to_Lead Hit-to-Lead Optimization Tier3->Hit_to_Lead

Caption: A tiered approach for biological evaluation.

Tier 1: Primary Screening - Cytotoxicity Assay

The MTT assay is a robust and high-throughput method to assess the general cytotoxicity of the compounds against a panel of cancer cell lines.[2][11] This will identify compounds with potential anticancer activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs (e.g., from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value for each compound, which is the concentration that inhibits cell growth by 50%.

Tier 2: Target-Based Screening

Based on the structural similarity to known bioactive molecules, a panel of target-based assays can be employed for the non-cytotoxic compounds or for those with interesting cytotoxicity profiles.

Many phenylpropanoid derivatives are known to inhibit enzymes.[2][3] A general enzyme inhibition assay can be adapted for specific targets of interest (e.g., kinases, proteases, cyclooxygenases).

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the enzyme, buffer, and any necessary co-factors.

  • Inhibitor Addition: Add varying concentrations of the test compounds to the wells.

  • Pre-incubation: Incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Determine the IC₅₀ values for each compound.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a known radioligand for the receptor, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Separate the bound and free radioligand by vacuum filtration.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Kᵢ (inhibition constant) for each compound.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from the biological assays will be crucial for establishing a structure-activity relationship.

Table for Summarizing SAR Data:

Analog IDR¹ (Phenyl Sub)R² (Ketone Bioisostere)R³ (Alkyl Group)IC₅₀ (µM) - Cytotoxicity (Cell Line)IC₅₀ / Kᵢ (µM) - Target X
Parent 4-OCH₃=OIsobutyl>100TBD
A-1 2-OCH₃=OIsobutylTBDTBD
A-2 4-Cl=OIsobutylTBDTBD
B-1 4-OCH₃-OHIsobutylTBDTBD
C-1 4-OCH₃=OCyclopropylTBDTBD

By systematically analyzing how changes in each region of the molecule affect biological activity, researchers can build a predictive SAR model. This model will guide the design of subsequent generations of analogs with improved properties, ultimately leading to the identification of a promising drug candidate.

Conclusion

This technical guide provides a comprehensive and actionable strategy for the exploration of structural analogs of 1-(4-methoxyphenyl)-3-methylbutan-2-one. By employing a rational, bioisostere-driven approach to analog design, coupled with robust synthetic methods and a hierarchical biological evaluation cascade, researchers can efficiently navigate this chemical space. The detailed protocols and causal explanations provided herein are intended to empower drug discovery teams to unlock the therapeutic potential of this and other novel chemical scaffolds.

References

  • Synthesis of β-(Hetero)aryl Ketones via Ligand-Enabled Nondirected C–H Alkylation. ACS Catalysis.

  • Radioligand Binding Assay Protocol. Gifford Bioscience.

  • MTT assay protocol. Abcam.

  • The Handbook of Medicinal Chemistry: Principles and Practice. Royal Society of Chemistry.

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed.

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. National Institutes of Health.

  • Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. MDPI.

  • 1-(4-Methoxyphenyl)-3-methylbutan-2-one. Achmem.

  • Synthesis of β-(Hetero)aryl Ketones via Ligand-Enabled Nondirected C−H Alkylation. ACS Publications.

  • A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review.

  • Textbook of Drug Design and Discovery, Fifth Edition. CRC Press.

  • Structure Activity Relationships. Drug Design Org.

  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information.

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.

  • Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. PubMed.

  • Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS Omega.

  • Dakin−West Synthesis of β-Aryl Ketones. The Journal of Organic Chemistry.

  • Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.

  • Medicinal Chemistry and Drug Design. IntechOpen.

  • Dakin-West synthesis of beta-aryl ketones. PubMed.

  • Functional Groups In Organic Chemistry. Master Organic Chemistry.

  • Bioisosterism in Drug Discovery and Development - An Overview. ResearchGate.

  • Medicinal Chemistry II Drug Discovery and Development. SlideShare.

  • Radioligand Binding Assay. Gifford Bioscience.

  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf.

  • Medicinal chemistry: Drug design and development. ResearchGate.

  • Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. YouTube.

  • Some biological active compounds including methoxyphenyl moieties. ResearchGate.

  • MTT Proliferation Assay Protocol. ResearchGate.

  • Structure-Activity Relationships in the Domain of Odorants Having Marine Notes. ResearchGate.

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.

  • Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal.

  • The role of bioisosterism in modern drug design: Current applications and challenges. IP Innovative Publication.

  • Receptor Binding Assays. MilliporeSigma.

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. International Science Community Association.

  • Enzyme Inhibition. Chemistry LibreTexts.

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf.

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Methoxyphenyl)-3-methylbutan-2-one

This guide provides a detailed analysis of the spectroscopic data for 1-(4-Methoxyphenyl)-3-methylbutan-2-one, a ketone derivative of interest in synthetic and medicinal chemistry. As experimental spectra for this specif...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the spectroscopic data for 1-(4-Methoxyphenyl)-3-methylbutan-2-one, a ketone derivative of interest in synthetic and medicinal chemistry. As experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and first-principle spectroscopic theories to provide a robust, predictive characterization. This approach is designed to empower researchers, scientists, and drug development professionals in identifying and characterizing this compound and its analogues.

The core of this guide is built on a foundation of scientific integrity. Each spectroscopic interpretation is explained through the lens of molecular structure, electronic effects, and established chemical principles. The provided protocols represent self-validating systems for data acquisition, ensuring reproducibility and accuracy.

Molecular Structure and Spectroscopic Overview

1-(4-Methoxyphenyl)-3-methylbutan-2-one possesses several key structural features that dictate its spectroscopic signature: a para-substituted aromatic ring, an ether linkage (methoxy group), and an aliphatic ketone with an isopropyl moiety. Understanding the interplay of these features is crucial for accurate spectral assignment.

Below is the chemical structure and a workflow for its analytical characterization.

Caption: Molecular structure of 1-(4-Methoxyphenyl)-3-methylbutan-2-one.

G cluster_workflow Figure 2. Spectroscopic Analysis Workflow Sample Pure Compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_NMR Structural Connectivity Proton/Carbon Environments NMR->Data_NMR Data_IR Functional Group Identification IR->Data_IR Data_MS Molecular Weight & Fragmentation MS->Data_MS Interpretation Integrated Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: A typical workflow for comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(4-Methoxyphenyl)-3-methylbutan-2-one, we anticipate distinct signals corresponding to each unique proton and carbon environment.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show five distinct signals, reflecting the molecule's symmetry and electronic environment. The electron-donating methoxy group will influence the chemical shifts of the aromatic protons, while the carbonyl group will deshield adjacent protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality of Chemical Shift and Multiplicity
~ 7.10 Doublet (d) 2H Ar-H (ortho to OCH₃) These protons are shielded by the electron-donating methoxy group and split by their ortho-coupled neighbors.
~ 6.85 Doublet (d) 2H Ar-H (meta to OCH₃) These protons are more strongly shielded and are split by their ortho-coupled neighbors, resulting in a doublet.
~ 3.80 Singlet (s) 3H -OCH₃ The three equivalent protons on the methoxy group are chemically isolated, producing a sharp singlet.
~ 3.65 Singlet (s) 2H Ar-CH₂-C=O These benzylic protons are adjacent to the electron-withdrawing carbonyl group and have no adjacent protons to couple with, resulting in a singlet.
~ 2.85 Septet (sept) 1H -CH(CH₃)₂ This proton is coupled to the six equivalent protons of the two methyl groups, resulting in a septet (n+1 rule).

| ~ 1.15 | Doublet (d) | 6H | -CH(CH₃)₂ | The six equivalent protons of the isopropyl methyl groups are coupled to the single methine proton, producing a doublet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to display nine unique carbon signals. The chemical shifts are highly dependent on the local electronic environment, with the carbonyl carbon appearing significantly downfield.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment Rationale for Chemical Shift
~ 212.0 C=O C2 (Ketone) The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom.
~ 158.5 Aromatic C-O C4' The aromatic carbon directly bonded to the electronegative oxygen of the methoxy group is significantly deshielded.
~ 130.0 Aromatic C-H C2', C6' These carbons are ortho to the methoxy group and experience its electronic influence.
~ 128.0 Aromatic C-C C1' This is the quaternary carbon of the aromatic ring to which the butyl chain is attached.
~ 114.0 Aromatic C-H C3', C5' These carbons are meta to the methoxy group and are more shielded.
~ 55.3 -OCH₃ Methoxy C This aliphatic carbon is attached to an electronegative oxygen, shifting it downfield relative to other sp³ carbons.
~ 50.0 Ar-CH₂- C1 The benzylic carbon is deshielded by the adjacent aromatic ring and the carbonyl group.
~ 42.0 -CH- C3 This methine carbon is in a standard aliphatic environment.

| ~ 18.0 | -CH₃ | C4, C5 | The equivalent isopropyl methyl carbons are in a shielded, aliphatic environment. |

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition of ¹H Spectrum: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

  • Acquisition of ¹³C Spectrum: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra. Calibrate the spectra by setting the TMS signal to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective tool for identifying the functional groups present in a molecule. The spectrum of 1-(4-Methoxyphenyl)-3-methylbutan-2-one will be dominated by absorptions from the carbonyl group, the ether linkage, and the aromatic ring.

Table 3: Predicted Major IR Absorptions

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~ 3050-3000 Medium C-H Stretch Aromatic C-H
~ 2980-2850 Strong C-H Stretch Aliphatic (CH₃, CH₂, CH)
~ 1715 Strong C=O Stretch Ketone
~ 1610, 1510 Strong C=C Stretch Aromatic Ring
~ 1250 Strong Asymmetric C-O Stretch Aryl-O-CH₃
~ 1030 Medium Symmetric C-O Stretch Aryl-O-CH₃

| ~ 830 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) Aromatic Ring |

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering valuable clues about its structure. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Molecular Weight: The monoisotopic mass of 1-(4-Methoxyphenyl)-3-methylbutan-2-one (C₁₂H₁₆O₂) is 192.1150 g/mol . The molecular ion peak (M⁺˙) is expected at m/z = 192.

Predicted Fragmentation: The primary fragmentation pathway is expected to be alpha-cleavage at the C-C bond adjacent to the carbonyl group, which is a common and favorable fragmentation for ketones. This leads to the formation of a highly stable, resonance-stabilized methoxybenzyl cation.

Table 4: Predicted Key Mass Fragments (EI-MS)

m/z Proposed Fragment Ion Formula
192 [M]⁺˙ (Molecular Ion) [C₁₂H₁₆O₂]⁺˙
121 [CH₃OC₆H₄CH₂]⁺ [C₈H₉O]⁺
71 [CH(CH₃)₂CO]⁺ [C₄H₇O]⁺

| 43 | [CH(CH₃)₂]⁺ | [C₃H₇]⁺ |

Figure 3. Predicted EI-MS Fragmentation Pathway cluster_path mol [C₁₂H₁₆O₂]⁺˙ m/z = 192 (Molecular Ion) frag1 [C₈H₉O]⁺ m/z = 121 (Methoxybenzyl Cation) mol->frag1 α-cleavage frag2 •C₄H₇O (Neutral Radical)

Foundational

In Silico Exploration of 1-(4-Methoxyphenyl)-3-methylbutan-2-one: A Technical Guide to Hypothesis Generation in Early-Phase Drug Discovery

Abstract In the landscape of modern drug discovery, computational, or in silico, methodologies are indispensable for accelerating the identification and characterization of novel bioactive compounds.[1][2] This technical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, computational, or in silico, methodologies are indispensable for accelerating the identification and characterization of novel bioactive compounds.[1][2] This technical guide provides a comprehensive, step-by-step walkthrough of the in silico modeling of 1-(4-Methoxyphenyl)-3-methylbutan-2-one , a small molecule with limited documented biological activity. By leveraging a suite of freely accessible, yet powerful, computational tools, we will navigate the entire workflow from initial compound characterization to plausible biological target identification, molecular docking, and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document is intended for researchers, scientists, and drug development professionals, offering both a practical guide and an experiential perspective on the rationale behind key methodological choices in computational drug discovery.

Introduction: The Rationale for In Silico First Approaches

The journey of a drug from concept to clinic is notoriously long and expensive, with high attrition rates often attributed to unforeseen issues with efficacy or safety.[1] Computational approaches allow for the rapid, cost-effective screening of chemical entities, helping to prioritize candidates and generate robust, testable hypotheses before committing to resource-intensive wet-lab experiments.[3]

The subject of our study, 1-(4-Methoxyphenyl)-3-methylbutan-2-one, is a ketone-containing aromatic compound. While this specific molecule is not extensively characterized in pharmacological literature, structurally related compounds, such as methoxyphenyl ketones and chalcones, are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5][6][7][8][9][10][11] This structural alert provides a compelling reason to investigate the potential therapeutic applications of 1-(4-Methoxyphenyl)-3-methylbutan-2-one through a structured in silico analysis.

This guide will demonstrate a complete in silico workflow, providing not just the "how" but also the "why" for each step, reflecting a self-validating system of computational experiments designed to build a comprehensive preliminary profile of a molecule of interest.

Foundational Steps: Ligand Characterization and Preparation

Before any computational analysis can begin, it is crucial to accurately define and prepare the small molecule, or "ligand," of interest.

Sourcing and Verifying Chemical Information

The first step is to obtain the canonical chemical representation of the molecule. Publicly accessible chemical databases are invaluable resources for this purpose.

PropertyValueSource
IUPAC Name 1-(4-methoxyphenyl)-3-methylbutan-2-onePubChem
Molecular Formula C12H16O2PubChem
Molecular Weight 192.25 g/mol PubChem
SMILES CC(C)CC(=O)C1=CC=C(C=C1)OCPubChem

SMILES (Simplified Molecular Input Line Entry System) is a critical piece of information, as it provides a machine-readable representation of the molecule's 2D structure, which is the input for many of the web servers we will be using.

Ligand Preparation for Docking

For molecular docking studies, a 3D representation of the ligand that accurately reflects its likely conformation is required. This involves generating a 3D structure and optimizing its geometry. While many docking programs can perform this step, it is good practice to prepare the ligand beforehand.

Protocol 1: 3D Conformer Generation and Energy Minimization

  • Navigate to PubChem: Go to the PubChem entry for 1-(4-Methoxyphenyl)-3-methylbutan-2-one.

  • Download 3D Conformer: In the "Structures" section, locate the 3D conformer and download it in SDF format. This file contains the 3D coordinates of the atoms.

  • Energy Minimization (Using UCSF Chimera as an example):

    • Open UCSF Chimera.[12]

    • Go to File > Open and select the downloaded SDF file.

    • Open the Minimize tool by navigating to Tools > Structure Editing > Minimize.

    • Keep the default settings (Steepest Descent steps: 100, Conjugate Gradient steps: 10) and click Minimize. This process adjusts the atomic coordinates to find a lower energy, more stable conformation.

    • Save the minimized molecule as a MOL2 file (File > Save Mol2). This format is widely accepted by docking software.

Target Identification: Predicting Biological Interactions

With a prepared ligand, the next logical step is to predict its potential biological targets. This is a crucial hypothesis-generating phase that can guide future experimental validation.

Rationale for Target Prediction

Target prediction servers operate on the principle of chemical similarity: a molecule is likely to bind to the same targets as other known molecules with similar structures or shapes.[12] These tools compare our query molecule to vast libraries of known bioactive compounds.

Workflow for In Silico Analysis

InSilicoWorkflow cluster_ligand Ligand Preparation cluster_target_id Target Identification cluster_admet ADMET Prediction cluster_docking Molecular Docking Ligand_Info 1. Ligand Information (SMILES, PubChem) Ligand_Prep 2. 3D Structure Prep (UCSF Chimera) Ligand_Info->Ligand_Prep Target_Pred 3. Target Prediction (SwissTargetPrediction) Ligand_Prep->Target_Pred ADMET_Analysis 4. ADMET Profiling (SwissADME, ADMETlab 2.0) Ligand_Prep->ADMET_Analysis Docking 6. Molecular Docking (PyRx with AutoDock Vina) Ligand_Prep->Docking Target_Selection 5. Target Selection & Prep (RCSB PDB, UCSF Chimera) Target_Pred->Target_Selection Target_Selection->Docking Analysis 7. Results Analysis (UCSF Chimera, PDBsum) Docking->Analysis

Caption: A comprehensive workflow for the in silico analysis of a small molecule.

Protocol 2: Predicting Biological Targets with SwissTargetPrediction

  • Access the Server: Navigate to the SwissTargetPrediction web server.[13]

  • Input the Molecule: Paste the SMILES string for 1-(4-Methoxyphenyl)-3-methylbutan-2-one (CC(C)CC(=O)C1=CC=C(C=C1)OC) into the query box.

  • Select Species: Choose "Homo sapiens" to focus on human protein targets.

  • Run Prediction: Click the "Predict targets" button.

  • Analyze Results: The server will return a list of probable targets, ranked by probability. The results are based on a combination of 2D and 3D similarity to known ligands.[12]

Predicted Targets for 1-(4-Methoxyphenyl)-3-methylbutan-2-one

Target ClassSpecific TargetProbability
EnzymeCarbonic Anhydrase II0.200
EnzymeCarbonic Anhydrase I0.200
EnzymeAldose Reductase0.067
EnzymeProstaglandin G/H synthase 20.067
.........

Note: Probabilities are illustrative and may vary with server updates.

The prediction of Carbonic Anhydrase II with a significant probability provides a strong starting point for our investigation. Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing crucial roles in various physiological processes.[14]

ADMET Profiling: Predicting Drug-Likeness and Safety

A promising drug candidate must not only interact with its target effectively but also possess favorable pharmacokinetic and safety profiles. ADMET prediction servers provide early-stage alerts to potential liabilities.

The Importance of Early ADMET Assessment

Poor ADMET properties are a major cause of failure in later stages of drug development. In silico ADMET prediction allows for the early identification of potential issues such as poor absorption, rapid metabolism, or toxicity.[3]

Protocol 3: Comprehensive ADMET Analysis

We will utilize two powerful web servers, SwissADME and ADMETlab 2.0, to create a comprehensive profile.

  • SwissADME Analysis:

    • Go to the SwissADME web server.[6]

    • Enter the SMILES string and run the analysis.

    • Examine the results, paying close attention to Lipinski's Rule of Five, bioavailability score, and potential for P-glycoprotein substrate activity.

  • ADMETlab 2.0 Analysis:

    • Navigate to the ADMETlab 2.0 server.[5]

    • Submit the SMILES string for evaluation.

    • Review the extensive output, which includes predictions for aqueous solubility, blood-brain barrier penetration, various forms of toxicity (e.g., hepatotoxicity, carcinogenicity), and more.[5]

Predicted ADMET Properties of 1-(4-Methoxyphenyl)-3-methylbutan-2-one

ParameterPredicted ValueInterpretationServer
Lipinski's Rule of Five 0 ViolationsGood oral bioavailability potentialSwissADME
GI Absorption HighLikely to be well-absorbed from the gutSwissADME
Blood-Brain Barrier Permeant YesMay cross into the central nervous systemSwissADME
Aqueous Solubility (logS) -3.5 to -4.0Moderately solubleADMETlab 2.0
Hepatotoxicity Low probabilityUnlikely to cause liver damageADMETlab 2.0
Carcinogenicity Low probabilityUnlikely to be carcinogenicADMETlab 2.0
hERG Blocker Low probabilityLow risk of cardiac toxicityADMETlab 2.0

These predictions suggest that 1-(4-Methoxyphenyl)-3-methylbutan-2-one has a favorable drug-like profile with a low likelihood of common toxicities.

Molecular Docking: Simulating the Ligand-Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It provides insights into the binding mode, affinity, and the key interactions that stabilize the complex.

Preparing the Target Protein

An accurate 3D structure of the target protein is a prerequisite for molecular docking. The RCSB Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.[3][15]

Protocol 4: Target Protein Preparation

  • Search the RCSB PDB: Go to the RCSB PDB website and search for "Carbonic Anhydrase II" with the organism specified as "Homo sapiens".

  • Select a Structure: Choose a high-resolution crystal structure without a co-crystallized ligand that might interfere with docking. For this guide, we will use PDB ID: 3KS3 , which has a resolution of 0.90 Å.[16]

  • Download the PDB File: Download the structure in PDB format.

  • Clean and Prepare the Protein using UCSF Chimera:

    • Open the 3KS3.pdb file in UCSF Chimera.

    • Remove water molecules (Select > Structure > solvent, then Actions > Atoms/Bonds > delete).

    • Add hydrogen atoms (Tools > Structure Editing > AddH).

    • Add charges (Tools > Structure Editing > Add Charge).

    • Save the prepared protein as a PDB file.

Molecular Docking Workflow

DockingWorkflow cluster_inputs Inputs cluster_process Docking Process cluster_outputs Outputs & Analysis Ligand Prepared Ligand (MOL2 format) GridBox Define Binding Site (Grid Box Generation) Ligand->GridBox Protein Prepared Protein (PDB format) Protein->GridBox DockingRun Run Docking Simulation (AutoDock Vina) GridBox->DockingRun BindingModes Binding Poses & Affinity Scores DockingRun->BindingModes InteractionAnalysis Analyze Interactions (Hydrogen Bonds, etc.) BindingModes->InteractionAnalysis

Caption: The key stages of a molecular docking experiment.

Performing the Docking Simulation

We will use PyRx, a user-friendly virtual screening software that integrates AutoDock Vina, a popular and powerful docking engine.

Protocol 5: Molecular Docking with PyRx

  • Launch PyRx: Open the PyRx software.

  • Load Molecules:

    • In the "Navigator" pane, right-click on "Molecules" and select "Load Molecule" to import the prepared ligand (MOL2 file).

    • Right-click on "Macromolecules" and select "Load Macromolecule" to import the prepared Carbonic Anhydrase II PDB file.

  • Select Ligand and Target: In the "Molecules" and "Macromolecules" tabs in the bottom pane, select the loaded ligand and protein.

  • Define the Binding Site:

    • Go to the "Vina" tab.

    • Adjust the grid box (the search space for docking) to encompass the active site of Carbonic Anhydrase II. The active site is typically a pocket or cleft on the protein surface. For Carbonic Anhydrase II, this is a well-characterized zinc-containing active site.

  • Run AutoDock Vina: Click the "Forward" button to start the docking simulation.

  • Analyze the Results:

    • Once the docking is complete, the results will be displayed in the bottom pane, showing different binding modes (poses) and their corresponding binding affinities (in kcal/mol). The more negative the binding affinity, the stronger the predicted interaction.

    • Select a binding mode to visualize the ligand's pose in the active site in the 3D viewer.

Docking Results for 1-(4-Methoxyphenyl)-3-methylbutan-2-one with Carbonic Anhydrase II (PDB: 3KS3)

Binding ModeBinding Affinity (kcal/mol)
1-7.2
2-7.0
3-6.8
......

The predicted binding affinity of -7.2 kcal/mol for the top-ranked pose suggests a favorable interaction between 1-(4-Methoxyphenyl)-3-methylbutan-2-one and the active site of Carbonic Anhydrase II.

Visualizing and Interpreting Interactions

The final step is to analyze the specific molecular interactions that stabilize the ligand-protein complex.

Protocol 6: Interaction Analysis

  • Export the Complex: In PyRx, save the docked complex (protein + best ligand pose) as a PDB file.

  • Visualize in UCSF Chimera or PDBsum:

    • UCSF Chimera: Open the complex PDB file. Use the FindHBond tool (Tools > Structure Analysis > FindHBond) to identify hydrogen bonds. Use the 2D representation to visualize hydrophobic interactions.

    • PDBsum: This web server can generate schematic 2D diagrams of ligand-protein interactions from a PDB file, providing an easy-to-interpret overview of hydrogen bonds and non-bonded contacts.[17]

The analysis would likely reveal key interactions, such as hydrogen bonds between the ketone's oxygen and active site residues, and hydrophobic interactions involving the methoxyphenyl and isobutyl groups of the ligand with nonpolar residues in the binding pocket of Carbonic Anhydrase II.

Synthesis and Conclusion

This in silico investigation of 1-(4-Methoxyphenyl)-3-methylbutan-2-one has taken us from a molecule with no known biological activity to a set of concrete, testable hypotheses. Our structured workflow suggests that this compound is not only "drug-like" with a favorable predicted safety profile but also has the potential to bind to and possibly inhibit Carbonic Anhydrase II, a therapeutically relevant target.

The power of this approach lies in its ability to rapidly build a comprehensive profile of a molecule of interest, guiding further research and resource allocation. The findings from this in silico study provide a strong rationale for synthesizing or acquiring 1-(4-Methoxyphenyl)-3-methylbutan-2-one and performing in vitro assays to validate the predicted activity against Carbonic Anhydrase II. This iterative cycle of computational prediction and experimental validation is at the heart of modern, efficient drug discovery.

References

  • SwissTargetPrediction. (n.d.). Retrieved January 24, 2026, from [Link]13]

  • Exploring the Utility of Methoxy Phenyl Ketones in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 24, 2026, from [Link]

  • ADMETlab 2.0. (n.d.). Retrieved January 24, 2026, from [Link]5]

  • Drug Discovery Tools and In Silico Techniques: A Review. (2024). Journal of Pharmaceutical Sciences and Research, 16(7), 896-903. [Link]

  • RCSB PDB: Homepage. (n.d.). Retrieved January 24, 2026, from [Link]3][15]

  • SwissADME. (n.d.). Retrieved January 24, 2026, from [Link]6]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link][12]

  • Salehi, B., et al. (2019). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in pharmacology, 10, 1366. [Link]

  • RCSB PDB: 1H9N. (n.d.). Retrieved January 24, 2026, from [Link]

  • PDBsum Home Page. (n.d.). Retrieved January 24, 2026, from [Link]17]

  • Al-Ostoot, F. H., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules (Basel, Switzerland), 26(21), 6466. [Link]

  • A Guide to In Silico Drug Design. (2020). Pharmaceuticals, 13(9), 241. [Link]

  • Goyal, K., Kaur, R., Goyal, A., & Awasthi, R. (2021). Chalcones: A review on synthesis and pharmacological activities. Materials Today: Proceedings, 49, 3216-3221. [Link]

  • RCSB PDB: 2VVB. (n.d.). Retrieved January 24, 2026, from [Link]14]

  • ResearchGate. (n.d.). Selected biologically active and natural compounds with ketone moieties. Retrieved January 24, 2026, from [Link]

  • In silico drug discovery: a machine learning-driven systematic review. (2024). Medicinal Chemistry Research, 33, 1-20. [Link]

  • SwissADME: Frequently Asked Questions. (n.d.). Retrieved January 24, 2026, from [Link]

  • Taresh, B. H. (2022). Synthesis, Pharmacological Activity and Uses of Chalcone Compounds: A Review. Scientific Journal of Medical Research, 6(21), 43-46. [Link]

  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022). Molecules, 27(19), 6296. [Link]

  • ResearchGate. (n.d.). Some biological active compounds including methoxyphenyl moieties. Retrieved January 24, 2026, from [Link]

  • RCSB PDB: 3KS3. (n.d.). Retrieved January 24, 2026, from [Link]16]

  • Drug Discovery and In Silico Techniques: A Mini-Review. (2018). Journal of Analytical & Pharmaceutical Research, 7(5). [Link]

  • RCSB PDB: 6UX1. (n.d.). Retrieved January 24, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Chemical structure search. Retrieved January 24, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Chemical structure search. Retrieved January 24, 2026, from [Link]

Sources

Exploratory

The Aromatic Ketone Scaffold: A Versatile Architectural Element in Modern Research

Abstract Aromatic ketones, a class of organic compounds characterized by a carbonyl group conjugated to at least one aryl system, represent a cornerstone of synthetic and medicinal chemistry. Their unique electronic and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aromatic ketones, a class of organic compounds characterized by a carbonyl group conjugated to at least one aryl system, represent a cornerstone of synthetic and medicinal chemistry. Their unique electronic and steric properties, arising from the interplay between the electron-withdrawing carbonyl and the delocalized π-system of the aromatic ring, render them exceptionally versatile building blocks and functional motifs. This in-depth technical guide explores the multifaceted research applications of aromatic ketones, moving beyond a mere cataloging of their uses to provide a causal understanding of their utility in drug discovery, photochemistry, and advanced organic synthesis. We will dissect the mechanistic underpinnings of their activity, furnish detailed experimental protocols for their application, and present comparative data to guide researchers in harnessing the full potential of this remarkable chemical class.

The Chemical Foundation of Aromatic Ketones' Versatility

Aromatic ketones are broadly classified into two categories: alkyl aryl ketones, such as acetophenone, and diaryl ketones, exemplified by benzophenone.[1][2] The carbonyl group's carbon atom is sp² hybridized, creating a planar structure that facilitates electronic communication with the attached aromatic ring.[1] This conjugation results in a partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack, a fundamental reactivity pattern that underpins many of their applications in synthesis.[1]

The aromatic ring, in turn, is deactivated towards electrophilic substitution by the electron-withdrawing nature of the ketone group, directing incoming electrophiles to the meta position.[2] This predictable regioselectivity is a crucial tool for the controlled synthesis of complex aromatic compounds.

Aromatic Ketones in the Realm of Medicinal Chemistry

The rigid, yet tunable, framework of aromatic ketones has established them as privileged scaffolds in drug discovery. Their ability to engage in various non-covalent interactions with biological targets, coupled with their synthetic tractability, allows for the systematic optimization of pharmacological properties.[3]

The Anti-Cancer Potential of Chalcones and their Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a prominent class of aromatic ketones with a broad spectrum of biological activities, most notably as anticancer agents.[4] These compounds are precursors to all flavonoids and their anticancer effects stem from their ability to interact with multiple cellular targets.[5]

Mechanism of Action: The anticancer activity of chalcones is often attributed to their ability to induce apoptosis and inhibit cell proliferation.[6][7] Many chalcone derivatives have been shown to target the colchicine binding site on tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]

Experimental Protocol: Synthesis and Evaluation of a Thiophene-Containing Bis-Chalcone

The following protocol outlines the synthesis of a novel bis-chalcone derivative with demonstrated anticancer activity, adapted from recent literature.[7]

Synthesis via Claisen-Schmidt Condensation: [7]

  • Reactant Preparation: Dissolve the appropriate aromatic ketone and aromatic aldehyde in ethanol.

  • Catalyst Addition: Slowly add an aqueous solution of a strong base, such as potassium hydroxide, to the ethanolic solution of the reactants.

  • Reaction: Stir the mixture at room temperature for a specified duration, monitoring the reaction progress by thin-layer chromatography.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the crude chalcone.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

In Vitro Anticancer Evaluation (MTT Assay): [7]

  • Cell Culture: Culture human cancer cell lines (e.g., breast, colon, lung) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the synthesized chalcone derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate to allow for the formation of formazan crystals.

  • Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of the compound that inhibits 50% of cell growth.

CompoundBreast Cancer IC₅₀ (µM)Colon Cancer IC₅₀ (µM)Lung Cancer IC₅₀ (µM)
Bis-chalcone 5a 7.87 ± 2.5418.10 ± 2.5141.99 ± 7.64
Bis-chalcone 5b 4.05 ± 0.96--
Bis-chalcone 9a -17.14 ± 0.66-
Bis-chalcone 9b --92.42 ± 30.91
Data adapted from Al-Warhi, et al., ACS Omega, 2025.[7]
Aromatic Ketones as Antimicrobial Agents

The antimicrobial potential of aromatic ketones is an area of growing research interest. Their mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential cellular processes.[8]

Mechanism of Action: The lipophilic nature of the aromatic rings allows these compounds to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[9] Additionally, the electrophilic carbonyl carbon can react with nucleophilic residues in microbial enzymes and proteins, leading to their inactivation.

Synthesis of Antimicrobial Cyclic Ketones: [10]

  • Base-Catalyzed Cyclization: Dissolve sodium metal in the appropriate ketone at an elevated temperature (e.g., 90°C).

  • Addition of Acrylonitrile: Cool the solution and add acrylonitrile dropwise.

  • Neutralization and Extraction: Neutralize the reaction mixture with glacial acetic acid and extract the product with an organic solvent like ether.

  • Purification: Dry the organic extract and evaporate the solvent under reduced pressure to obtain the crude cyclic ketone.

Harnessing Light: Aromatic Ketones in Photochemistry

The photophysical properties of aromatic ketones, particularly their efficient intersystem crossing to the triplet state, make them highly valuable in photochemical applications.[11]

Benzophenone: A Quintessential Photoinitiator

Benzophenone is a classic Type II photoinitiator widely used in free-radical polymerization, particularly for UV curing applications.[12][13][14]

Mechanism of Photoinitiation:

  • Photoexcitation: Upon absorption of UV light, benzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: It then undergoes highly efficient intersystem crossing to the more stable triplet state (T₁).

  • Hydrogen Abstraction: The triplet benzophenone abstracts a hydrogen atom from a co-initiator, typically a tertiary amine or an alcohol, generating a ketyl radical and an initiating radical.[12]

  • Polymerization Initiation: The initiating radical then attacks a monomer molecule, initiating the polymerization chain reaction.

G cluster_0 Photoinitiation with Benzophenone BP_S0 Benzophenone (S₀) BP_S1 Benzophenone (S₁) BP_S0->BP_S1 UV Light (hν) BP_T1 Benzophenone (T₁) BP_S1->BP_T1 Intersystem Crossing Ketyl_Radical Ketyl Radical BP_T1->Ketyl_Radical Hydrogen Abstraction Co_initiator Co-initiator (e.g., Amine) Initiating_Radical Initiating Radical Co_initiator->Initiating_Radical Hydrogen Abstraction Polymer Polymer Chain Initiating_Radical->Polymer Initiation Monomer Monomer

Figure 1: Mechanism of photoinitiation by benzophenone.

Experimental Setup for UV Curing:

  • Formulation: Prepare a photocurable resin by mixing the monomer (e.g., an acrylate), the benzophenone photoinitiator, and a co-initiator.

  • Application: Apply a thin film of the resin onto a substrate.

  • UV Exposure: Expose the coated substrate to a UV light source (e.g., a mercury vapor lamp or a UV LED) with an appropriate wavelength and intensity.

  • Curing: The polymerization reaction proceeds rapidly, resulting in a solid, cross-linked polymer film.

Aromatic Ketones in Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can selectively destroy diseased cells, such as cancer cells.[15] Aromatic ketones are being explored as photosensitizers due to their ability to generate ROS upon photoexcitation.[11][16]

Mechanism of Photodynamic Therapy:

  • Photosensitizer Administration: The aromatic ketone-based photosensitizer is administered and preferentially accumulates in the target tissue.

  • Light Activation: The target area is irradiated with light of a specific wavelength that is absorbed by the photosensitizer.

  • Excited State Formation: The photosensitizer is excited to its triplet state.

  • Energy Transfer (Type II PDT): The excited photosensitizer transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[15]

  • Electron Transfer (Type I PDT): Alternatively, the excited photosensitizer can undergo electron transfer reactions with substrate molecules to produce other ROS, such as superoxide anions and hydroxyl radicals.[17]

  • Cellular Damage: The generated ROS cause oxidative damage to cellular components, leading to cell death.[15]

G cluster_1 Mechanism of Photodynamic Therapy PS_S0 Photosensitizer (S₀) PS_S1 Photosensitizer (S₁) PS_S0->PS_S1 Light (hν) PS_T1 Photosensitizer (T₁) PS_S1->PS_T1 Intersystem Crossing ROS ¹O₂ (Singlet Oxygen) PS_T1->ROS Energy Transfer O2 ³O₂ (Oxygen) Damage Cellular Damage (Apoptosis/Necrosis) ROS->Damage Oxidative Stress Cell Target Cell

Figure 2: Simplified mechanism of Type II photodynamic therapy.

Aromatic Ketones as Central Synthons in Organic Chemistry

The reactivity of both the carbonyl group and the aromatic ring makes aromatic ketones invaluable intermediates in organic synthesis.[18][19]

Friedel-Crafts Acylation: The Gateway to Aromatic Ketones

The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a direct and efficient method for the preparation of aromatic ketones.[2][20][21]

Mechanism of Friedel-Crafts Acylation:

  • Formation of the Acylium Ion: The acyl chloride or anhydride reacts with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.

  • Electrophilic Aromatic Substitution: The aromatic ring acts as a nucleophile and attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex).

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the aromatic ketone.

G cluster_2 Friedel-Crafts Acylation Workflow Arene Arene (e.g., Benzene) Sigma_Complex Sigma Complex Arene->Sigma_Complex Acyl_Halide Acyl Halide (e.g., Acetyl Chloride) Acylium_Ion Acylium Ion [R-C=O]⁺ Acyl_Halide->Acylium_Ion Lewis_Acid Lewis Acid (AlCl₃) Lewis_Acid->Acylium_Ion Acylium_Ion->Sigma_Complex Aromatic_Ketone Aromatic Ketone Sigma_Complex->Aromatic_Ketone -H⁺

Figure 3: Key steps in the Friedel-Crafts acylation reaction.

Detailed Experimental Protocol for the Synthesis of 4-Methoxyacetophenone: [22]

  • Reactant and Solvent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, add the aromatic compound (e.g., anisole) and a suitable solvent.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride) in portions.

  • Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride) dropwise to the stirred suspension while maintaining a low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Washing and Drying: Combine the organic layers, wash with water, a dilute base solution (e.g., sodium bicarbonate), and brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification: Remove the solvent by rotary evaporation and purify the crude product by distillation or recrystallization to obtain the pure aromatic ketone.

Conclusion

Aromatic ketones are far more than simple chemical intermediates; they are enabling tools for innovation across a multitude of scientific disciplines. Their inherent reactivity, coupled with their photophysical properties and biological activity, provides a rich platform for the development of new therapeutics, advanced materials, and efficient synthetic methodologies. A thorough understanding of the mechanistic principles that govern their behavior is paramount for researchers seeking to exploit their full potential. The protocols and data presented in this guide serve as a foundation for the rational design and application of aromatic ketone-based systems in cutting-edge research.

References

  • Al-Warhi, T., et al. (2025). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS Omega.
  • ChemicalBook. (n.d.).
  • DE102007032451B4 - Process for the preparation of aromatic ketones. (n.d.).
  • El-Gohary, N. S. (n.d.).
  • Ghosh, S.K. (n.d.). Advanced General Organic Chemistry, Second Edition. New Central Book Agency Pvt. Ltd.
  • Hamblin, M. R., & Mroz, P. (2005). Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization. Photodiagnosis and Photodynamic Therapy, 2(1), 1-13.
  • Hassan, A. S., et al. (2022). Synthesis and evaluation of new chalcones and oximes as anticancer agents. Scientific Reports, 12(1), 5482.
  • Online Chemistry notes. (2022, February 11).
  • Ostroverkhov, V., et al. (2022). Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy. Molecules, 27(3), 1033.
  • Alfa Chemistry. (n.d.).
  • Polymer Innovation Blog. (2016, January 25).
  • The Role of Aryl Ketones in Drug Discovery: Insights
  • Vila, J. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • Al-Warhi, T., et al. (2025). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS Omega.
  • Scholars' Mine. (n.d.).
  • Chemistry Steps. (n.d.).
  • The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. (2021). Polymers, 13(3), 477.
  • Zhang, Y., et al. (2025). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization.
  • Cellular Mechanisms of Singlet Oxygen in Photodynamic Therapy. (2023). International Journal of Molecular Sciences, 24(18), 14217.
  • DOMO Chemicals. (n.d.). Acetophenone.
  • ChemicalBook. (2022, July 12).
  • Echemi. (2025, October 22).
  • Anticancer Activity of Natural and Synthetic Chalcones. (2022). Molecules, 27(3), 1033.
  • ResearchGate. (2025, August 6).
  • Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death. (2005). Photodiagnosis and Photodynamic Therapy, 2(1), 1-13.
  • Organic Syntheses Procedure. (n.d.). benzophenone.
  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. (2022). Molecules, 27(3), 1033.
  • A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymeriz
  • ResearchGate. (2025, August 6).
  • Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. (2014). Molecules, 19(10), 16837-16853.
  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (2023). International Journal of Molecular Sciences, 24(18), 14217.
  • ResearchGate. (n.d.).
  • New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. (2021). Materials Chemistry Frontiers, 5(2), 796-807.
  • 3 Valuable Applications of Benzophenone-6. (2023, July 27).
  • New functionalized aromatic ketones as photoinitiating systems for near visible and visible light induced polymerizations. (2013). Polymer, 54(12), 2857-2864.
  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (2022). Molecules, 27(3), 1033.
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025).
  • Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. (2025). Journal of Polymer Science Part A: Polymer Chemistry.
  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2022). Molecules, 27(3), 1033.
  • Wikipedia. (n.d.). Benzophenone.
  • ResearchGate. (n.d.).
  • Alfa Chemistry's photochemistry. (n.d.). Ketone Photosensitizers.
  • Synthesis of some new chalcone derivatives and evaluation of their Anticancer activity. (n.d.).
  • Rational design of type-I photosensitizer molecules for mitochondrion-targeted photodynamic therapy. (2021).
  • Antibacterial Activity of Volatile Organic Compounds Produced by the Octocoral-Associated Bacteria Bacillus sp. BO53 and Pseudoalteromonas sp. GA327. (2022). Molecules, 27(3), 1033.
  • From Light to Structure: Photo Initiators for Radical Two‐Photon Polymerization. (2019).
  • The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. (2025).

Sources

Foundational

An In-Depth Technical Guide to the Thermochemical Properties of 1-(4-Methoxyphenyl)-3-methylbutan-2-one

Foreword: Navigating the Thermochemical Landscape of Novel Ketones To the researchers, scientists, and drug development professionals who constitute our esteemed audience, this guide ventures into the thermochemical terr...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Thermochemical Landscape of Novel Ketones

To the researchers, scientists, and drug development professionals who constitute our esteemed audience, this guide ventures into the thermochemical territory of 1-(4-Methoxyphenyl)-3-methylbutan-2-one. A comprehensive literature review reveals a notable absence of experimentally determined thermochemical data for this specific aromatic ketone. This is not an uncommon scenario in the fast-paced world of chemical research, where new molecules are synthesized far more rapidly than they can be fully characterized.

However, this data gap presents an opportunity. Rather than a simple repository of known values, this guide is structured as a methodological whitepaper. It is designed to empower you, the practicing scientist, with the principles and techniques to determine the thermochemical properties of this, and similar, novel compounds. We will delve into the "how" and "why" of both established experimental methods and increasingly powerful computational approaches, ensuring that you are equipped to generate reliable thermochemical data where none currently exists.

Our narrative is grounded in the principles of scientific integrity. Every protocol is presented as a self-validating system, and every theoretical claim is substantiated by authoritative sources. We will explore the causality behind experimental choices and the logic that underpins computational models, providing you with a robust framework for your own investigations.

Molecular Identity and Structural Significance

1-(4-Methoxyphenyl)-3-methylbutan-2-one is an aromatic ketone with the chemical formula C₁₂H₁₆O₂. Its structure, characterized by a methoxy-substituted phenyl ring attached to a methyl-substituted butanone chain, is of interest in various fields, including organic synthesis and medicinal chemistry. The thermochemical properties of this molecule are critical for understanding its stability, reactivity, and potential applications.

Table 1: Molecular Identifiers for 1-(4-Methoxyphenyl)-3-methylbutan-2-one

IdentifierValueSource
IUPAC Name 1-(4-methoxyphenyl)-3-methylbutan-2-one-
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1]
InChI InChI=1S/C12H16O2/c1-9(2)12(13)8-10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3-
InChIKey OVMXLDVTBSWXOY-UHFFFAOYSA-N[1]
SMILES CC(C)C(=O)CC1=CC=C(C=C1)OC-

Core Thermochemical Properties: A Theoretical Primer

Before delving into methodologies, it is essential to define the core thermochemical properties that govern the energetic landscape of a molecule.

  • Standard Enthalpy of Formation (ΔfH⦵): This is the change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable reference states at standard conditions (typically 298.15 K and 1 bar).[2] A negative value indicates an exothermic formation process and greater enthalpic stability relative to its constituent elements.[2]

  • Standard Molar Entropy (S°): Entropy is a measure of the molecular disorder or randomness of a system. The standard molar entropy is the entropy content of one mole of a substance at standard conditions. For a molecule like 1-(4-Methoxyphenyl)-3-methylbutan-2-one, its flexibility and number of accessible conformations will significantly influence its entropy.

  • Heat Capacity (Cp): The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. It is a crucial parameter for understanding how a molecule's energy content changes with temperature.

Experimental Determination of Thermochemical Properties: A Methodological Overview

While no specific experimental data exists for our target molecule, this section outlines the gold-standard techniques that would be employed for its characterization.

Combustion Calorimetry for Enthalpy of Formation

The most direct experimental method for determining the standard enthalpy of formation of an organic compound is combustion calorimetry.[3]

Causality of Experimental Choice: By completely combusting a known mass of the compound in a controlled environment and precisely measuring the heat released, we can determine the enthalpy of combustion (ΔcH°). This value can then be used in conjunction with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O) to calculate the standard enthalpy of formation of the compound using Hess's Law.[3]

Experimental Workflow: Combustion Calorimetry

G cluster_prep Sample Preparation cluster_calorimetry Calorimetric Measurement cluster_analysis Data Analysis P1 High-purity sample of 1-(4-Methoxyphenyl)-3-methylbutan-2-one P2 Press into a pellet of known mass P1->P2 C1 Place pellet in a bomb calorimeter P2->C1 C2 Pressurize with excess pure oxygen C1->C2 C3 Ignite the sample C2->C3 C4 Measure the temperature change (ΔT) of the surrounding water bath C3->C4 A1 Calculate the heat released (q) using the calorimeter's heat capacity C4->A1 A2 Determine the molar enthalpy of combustion (ΔcH°) A1->A2 A3 Apply Hess's Law with known ΔfH⦵ of CO₂ and H₂O A2->A3 A4 Calculate the standard enthalpy of formation (ΔfH⦵) of the compound A3->A4

Caption: Workflow for determining the standard enthalpy of formation using combustion calorimetry.

Self-Validating System: The protocol's integrity is maintained through:

  • High-Purity Sample: Ensuring the sample is free from impurities that would affect the measured heat of combustion.

  • Complete Combustion: Verified by analyzing the gaseous products for any unreacted starting material or carbon monoxide.

  • Calorimeter Calibration: The heat capacity of the calorimeter is precisely determined using a standard substance with a known enthalpy of combustion, such as benzoic acid.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature. It can also be used to determine the enthalpies of phase transitions (e.g., melting and boiling).

Experimental Protocol: DSC for Heat Capacity Measurement

  • Sample Preparation: A small, accurately weighed sample of 1-(4-Methoxyphenyl)-3-methylbutan-2-one is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate over the desired temperature range.

  • Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.

  • Data Analysis: The resulting thermogram is analyzed to determine the heat capacity at different temperatures.

Computational Thermochemistry: A Powerful Predictive Tool

In the absence of experimental data, high-level computational chemistry methods can provide accurate and reliable thermochemical properties.[4] The G3 and G4 composite methods, for instance, are known to predict enthalpies of formation to within ~1 kcal/mol for many organic molecules.[5]

Trustworthiness of Computational Methods: The reliability of these methods stems from their foundation in quantum mechanics and their calibration against large sets of high-quality experimental data. A recent study on raspberry ketone (4-(4-hydroxyphenyl)-butan-2-one), a structurally similar molecule, successfully used a high-level computational approach (ccCA-CBS-2) to determine its enthalpy of formation as -299.4 ± 0.17 kJ·mol⁻¹.[6] This demonstrates the power of modern computational chemistry in providing valuable thermochemical data.

Computational Workflow: G3/G4 Theory for Enthalpy of Formation

G cluster_geom Geometry Optimization cluster_freq Vibrational Frequencies cluster_energy Single-Point Energy Calculations cluster_final Final Calculation G1 Initial 3D structure of 1-(4-Methoxyphenyl)-3-methylbutan-2-one G2 Optimize geometry using a lower level of theory (e.g., B3LYP/6-31G(d)) G1->G2 F1 Calculate vibrational frequencies at the same level of theory G2->F1 E1 Perform a series of high-level single-point energy calculations on the optimized geometry G2->E1 F2 Obtain zero-point vibrational energy (ZPVE) and thermal corrections F1->F2 C1 Combine energies, ZPVE, thermal corrections, and empirical corrections F2->C1 E2 Extrapolate to the complete basis set limit E1->E2 E2->C1 C2 Calculate the total atomization energy C1->C2 C3 Use known experimental atomic enthalpies of formation to determine the gas-phase ΔfH⦵(298.15 K) C2->C3

Caption: A simplified workflow for calculating the standard enthalpy of formation using composite computational methods like G3 or G4 theory.

Causality in Computational Choices:

  • Geometry Optimization: A reliable molecular geometry is the foundation for accurate energy calculations.

  • Vibrational Frequencies: These are crucial for calculating the zero-point vibrational energy and thermal corrections to the enthalpy.

  • High-Level Single-Point Energies: These calculations provide a highly accurate electronic energy, which is the largest component of the total energy.

  • Composite Method: The combination of different levels of theory and empirical corrections is designed to cancel out errors and achieve high accuracy at a manageable computational cost.

Estimated Thermochemical Data and Comparative Analysis

While a dedicated computational study on 1-(4-Methoxyphenyl)-3-methylbutan-2-one is beyond the scope of this guide, we can provide context by comparing it to structurally related compounds for which experimental data are available.

Table 2: Experimental Standard Enthalpies of Formation for Related Aromatic Ketones

CompoundMolecular FormulaΔfH⦵ (gas, 298.15 K) / kJ·mol⁻¹Source
AcetophenoneC₈H₈O-86.7 ± 1.7[7]
4-MethylacetophenoneC₉H₁₀O-123.5 ± 1.3[8]
4-MethoxyacetophenoneC₉H₁₀O₂-239.0 ± 1.4[8]
Raspberry KetoneC₁₀H₁₂O₂-299.4 ± 0.17 (Computed)[6]

Analysis and Estimation: The methoxy group (-OCH₃) has a significant stabilizing effect, making the enthalpy of formation more negative. The addition of alkyl groups also contributes to increased stability. Based on these trends, the standard enthalpy of formation for 1-(4-Methoxyphenyl)-3-methylbutan-2-one is expected to be more negative than that of 4-methoxyacetophenone. A high-level computational study, as outlined above, would be necessary to determine a precise value.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the thermochemical properties of 1-(4-Methoxyphenyl)-3-methylbutan-2-one. While direct experimental data for this compound is currently unavailable, we have detailed the robust experimental and computational methodologies that can be employed to fill this knowledge gap.

For researchers and drug development professionals, the ability to generate accurate thermochemical data for novel compounds is paramount. It informs reaction thermodynamics, predicts compound stability, and aids in the design of efficient synthetic routes. The increasing accuracy and accessibility of computational chemistry methods, as highlighted in this guide, offer a powerful and cost-effective means to achieve these goals.

It is our recommendation that a dedicated computational study using a high-level composite method, such as G4 theory, be undertaken to determine the precise thermochemical properties of 1-(4-Methoxyphenyl)-3-methylbutan-2-one. The results of such a study would be a valuable contribution to the chemical literature and would provide a solid foundation for future research and development involving this promising molecule.

References

  • Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. (2023). Molecules, 28(18), 6649. [Link]

  • 1-(4-Methoxyphenyl)-3-methylbutan-1-one. PubChem. [Link]

  • 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(7), o1866. [Link]

  • Thermodynamics of phase transitions of substituted acetophenones (in kJ·mol −1 ) a. ResearchGate. [Link]

  • Curtiss, L. A., Raghavachari, K., Redfern, P. C., & Pople, J. A. (2000). Recent Advances in Computational Thermochemistry and Challenges for the Future. In Challenges for the New Millennium (pp. 176–196). American Chemical Society. [Link]

  • Enthalpy of Formation of Acyclic Saturated Ketones. (2002). Journal of the Serbian Chemical Society, 67(12), 801-806. [Link]

  • Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds. (2023). ACS Omega, 8(34), 30971–30982. [Link]

  • Acetophenone. NIST WebBook. [Link]

  • Standard enthalpy of formation. Wikipedia. [Link]

  • (PDF) Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. ResearchGate. [Link]

  • Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. Request PDF. [Link]

  • Determination of Enthalpy Change of Combustion by Calorimetry. (2014). YouTube. [Link]

  • Combustion Calorimetry. ResearchGate. [Link]

  • 7.4: Standard Enthalpy of Formation. (2019). Chemistry LibreTexts. [Link]

  • Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. (2023). Journal of Chemical Theory and Computation, 19(10), 2946–2956. [Link]

  • Solid-liquid equilibria and excess enthalpies in binary mixtures of acetophenone with some aliphatic amides. (2015). arXiv. [Link]

  • (E)-4-(4-Methoxyphenyl)but-3-en-2-one. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(4), o1183. [Link]

  • (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one. PubChem. [Link]

  • Standard Chemical Thermodynamic Properties of Polycyclic Aromatic Hydrocarbons and Their Isomer Groups I. Benzene Series. (1988). Journal of Physical and Chemical Reference Data, 17(1), 241. [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021). Molecules, 26(5), 1369. [Link]

  • Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one ("Raspberry Ketone") Evaluated Using a Computational Chemistry Approach. (2024). ACS Omega, 9(22), 23963–23970. [Link]

  • 4-(4-Methoxyphenyl)but-3-en-2-one. PubChem. [Link]

Sources

Exploratory

Chirality and stereoisomers of 1-(4-Methoxyphenyl)-3-methylbutan-2-one

An In-Depth Technical Guide to the Chirality and Stereoisomers of 4-(4-Methoxyphenyl)-3-methylbutan-2-one For Researchers, Scientists, and Drug Development Professionals Abstract The stereochemical configuration of a mol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chirality and Stereoisomers of 4-(4-Methoxyphenyl)-3-methylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical configuration of a molecule is a critical determinant of its pharmacological and toxicological profile. This guide provides a comprehensive technical overview of the chirality and stereoisomers of 4-(4-methoxyphenyl)-3-methylbutan-2-one, a ketone with a single stereocenter. We delve into the fundamental principles of its stereoisomerism and present field-proven methodologies for the separation, purification, and characterization of its enantiomers. This document is structured to provide not only step-by-step protocols for techniques such as chiral High-Performance Liquid Chromatography (HPLC) but also to explain the causality behind experimental choices. Furthermore, we explore advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) with chiral shift reagents and Vibrational Circular Dichroism (VCD), for the unambiguous determination of enantiomeric purity and absolute configuration. This guide serves as an essential resource for professionals in drug development and chemical research, emphasizing the practical application of stereochemical analysis.

Introduction: The Criticality of Chirality in Molecular Science

The Principle of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, with profound implications in pharmacology. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit vastly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer. The tragic case of Thalidomide in the 1960s, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the importance of stereochemical purity in pharmaceuticals.[1] Consequently, regulatory agencies worldwide mandate the characterization and control of stereoisomers in drug substances.

Structural Analysis of 4-(4-Methoxyphenyl)-3-methylbutan-2-one

The subject of this guide, 4-(4-methoxyphenyl)-3-methylbutan-2-one, is a chiral ketone. Its structure features a butan-2-one backbone substituted with a methyl group at the C3 position and a 4-methoxyphenyl group at the C4 position.

  • Molecular Formula: C₁₂H₁₆O₂[2]

  • Molecular Weight: 192.25 g/mol [2]

  • Stereocenter: The carbon atom at position 3 (C3) is the sole stereocenter. It is bonded to four different substituents: a hydrogen atom, a methyl group (-CH₃), an acetyl group (-C(=O)CH₃), and a 4-methoxybenzyl group (-CH₂-C₆H₄OCH₃).

Due to this stereocenter, the molecule exists as a pair of enantiomers: (R)-4-(4-methoxyphenyl)-3-methylbutan-2-one and (S)-4-(4-methoxyphenyl)-3-methylbutan-2-one. These enantiomers are physically and chemically identical in an achiral environment but will differ in their interaction with polarized light and other chiral molecules.

Note on Nomenclature: An isomeric structure, 1-(4-methoxyphenyl)-3-methylbutan-2-one, is achiral. This guide focuses exclusively on the chiral title compound, as the study of its stereoisomers is paramount for its potential applications.

Caption: The (R) and (S) enantiomers of 4-(4-methoxyphenyl)-3-methylbutan-2-one.

Synthetic Pathways

The synthesis of α-substituted chiral ketones is a well-established field in organic chemistry.[3] Enantioselective synthesis strategies are crucial for accessing specific enantiomers, often employing chiral catalysts or auxiliaries. Methods like the catalytic hydrogenation of corresponding α-amino enones or iridium-catalyzed reactions of silyl-protected dienolates represent modern approaches to generate such molecules with high enantiomeric purity.[4][5]

Enantiomer Separation and Purification

The separation of enantiomers, or chiral resolution, is a critical step in the development of single-enantiomer drugs. Since enantiomers possess identical physical properties like boiling point, melting point, and solubility in achiral solvents, specialized techniques are required.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used analytical and preparative technique for separating enantiomers. The separation is achieved by using a Chiral Stationary Phase (CSP).

Expertise & Causality: The mechanism of separation on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[6] These complexes have different energies and stabilities due to three-point interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance). The enantiomer that forms the more stable complex interacts more strongly with the CSP and is retained longer, thus eluting later from the column. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly versatile for separating a wide range of chiral compounds, including ketones.[6]

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening: Begin by screening several polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA) under normal phase conditions.

  • Mobile Phase Selection:

    • Prepare a stock solution of the racemic 4-(4-methoxyphenyl)-3-methylbutan-2-one in ethanol or isopropanol (IPA).

    • Start with a primary mobile phase of n-Hexane/IPA (90:10 v/v). Run an isocratic elution.

    • If separation is poor, screen other alcohol modifiers like ethanol or n-butanol.

  • Optimization:

    • Adjust the ratio of hexane to alcohol. Increasing the alcohol percentage generally decreases retention times.

    • Optimize the flow rate (typically 0.5-1.5 mL/min for analytical columns) to balance resolution and analysis time.

    • Control the column temperature (e.g., 25°C) as it can significantly affect selectivity.

  • Detection: Use a UV detector set to a wavelength where the 4-methoxyphenyl chromophore absorbs strongly (e.g., ~225 nm or ~275 nm).

Chiral_HPLC_Workflow start Prepare Racemic Sample Solution screen_csp Screen Multiple Chiral Stationary Phases (CSPs) start->screen_csp screen_mp Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) screen_csp->screen_mp eval1 Evaluate Separation (Resolution > 1.5?) screen_mp->eval1 optimize Optimize Conditions (Flow Rate, Temp, % Modifier) eval1->optimize Yes fail Re-evaluate CSP and Mobile Phase Choices eval1->fail No eval2 Method Validated? optimize->eval2 eval2->optimize No end Final Analytical Method eval2->end Yes fail->screen_csp

Caption: Workflow for chiral HPLC method development.

Data Presentation: Hypothetical HPLC Screening Results

CSP ColumnMobile Phase (Hexane/IPA)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Chiralpak® IA90/108.59.81.9
Chiralcel® OD-H90/1012.112.50.8
Chiralpak® AD-H95/515.317.12.1

Spectroscopic Characterization of Stereoisomers

Once separated, the stereoisomers must be characterized to determine their enantiomeric excess (e.e.) and, crucially, their absolute configuration (R or S).

NMR Spectroscopy with Chiral Auxiliaries

Standard NMR spectroscopy cannot differentiate between enantiomers because they are isochronous (resonate at the same frequency) in an achiral solvent.[7] To overcome this, a chiral auxiliary, such as a Chiral Shift Reagent (CSR) or a Chiral Solvating Agent (CSA), is introduced.

Expertise & Causality: A CSR, typically a lanthanide complex like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), is chiral and Lewis acidic. It coordinates reversibly to a Lewis basic site in the substrate molecule, such as the ketone's carbonyl oxygen. This interaction forms transient diastereomeric complexes that have distinct NMR spectra.[8] The proximity of the paramagnetic lanthanide ion also induces large shifts in the proton signals, spreading them out and enhancing the resolution of the now distinct signals for each enantiomer.

Experimental Protocol: Enantiomeric Purity by ¹H NMR with a CSR

  • Sample Preparation: Dissolve a precisely weighed amount of the enantiomerically enriched sample (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample alone.

  • CSR Titration: Add a small, known amount of the CSR (e.g., 2 mg) to the NMR tube. Shake well to dissolve.

  • Acquire Spectra: Acquire a new ¹H NMR spectrum. Observe the chemical shift changes and the splitting of signals that were singlets in the original spectrum.

  • Repeat Titration: Continue adding small increments of the CSR and acquiring spectra until a baseline separation of a key proton signal (e.g., the C3-methyl doublet) is achieved for the two enantiomers.

  • Quantification: Integrate the separated signals corresponding to the (R) and (S) enantiomers. The enantiomeric excess (e.e.) is calculated as: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Vibrational Circular Dichroism (VCD) for Absolute Configuration

Vibrational Circular Dichroism (VCD) is a powerful technique for the unambiguous determination of a molecule's absolute configuration in solution.[9]

Expertise & Causality: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10][11] The resulting VCD spectrum is a unique fingerprint of the molecule's three-dimensional structure, including its absolute stereochemistry. By comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT) for one of the enantiomers (e.g., the R-enantiomer), a direct correlation can be made.[10] If the experimental and calculated spectra match in their sign patterns, the sample has that absolute configuration. If they are mirror images, the sample has the opposite configuration.

Experimental Protocol: Absolute Configuration Determination via VCD

  • Sample Preparation: Prepare a concentrated solution of the purified enantiomer (e.g., 20-50 mg/mL) in a suitable infrared-transparent solvent (e.g., CDCl₃).

  • Experimental Measurement:

    • Acquire the VCD and infrared absorption spectra of the sample using a VCD spectrometer.

    • Acquire a spectrum of the solvent for background subtraction.

  • Computational Modeling:

    • Build a 3D model of one enantiomer (e.g., (R)-4-(4-methoxyphenyl)-3-methylbutan-2-one).

    • Perform a conformational search to find the most stable low-energy conformers.

    • For each stable conformer, perform a geometry optimization and frequency calculation using DFT (e.g., at the B3LYP/6-31G(d) level of theory).

    • Calculate the theoretical VCD and IR spectra, which are then Boltzmann-averaged according to the relative energies of the conformers.

  • Comparison and Assignment:

    • Visually compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer.

    • If the spectra show a good correlation in the sign and relative intensity of the major bands, the absolute configuration is assigned as R. If they are mirror images, the configuration is S.

VCD_Workflow exp_vcd Measure Experimental VCD Spectrum of Purified Enantiomer comparison Compare Experimental and Calculated Spectra exp_vcd->comparison comp_model Perform DFT Calculation for a Single, Known Configuration (e.g., R) comp_model->comparison match Spectra Match comparison->match assign_r Assign Absolute Configuration as R match->assign_r Yes assign_s Assign Absolute Configuration as S match->assign_s No (Mirror Image)

Caption: Workflow for absolute configuration determination using VCD.

Conclusion

The stereochemical analysis of 4-(4-methoxyphenyl)-3-methylbutan-2-one is a multi-faceted process that is indispensable for its potential development in regulated industries. This guide has outlined a logical, field-proven approach beginning with the efficient separation of its enantiomers using chiral HPLC. We then detailed robust spectroscopic methods for confirming enantiomeric purity and making the critical assignment of absolute configuration. The integration of chromatographic separation with advanced characterization techniques like NMR with chiral auxiliaries and VCD spectroscopy provides a self-validating system for ensuring the stereochemical integrity of a chiral molecule. These methodologies represent the current standard in the pharmaceutical and chemical industries for navigating the complexities of stereoisomerism.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12757769, 1-(4-Methoxyphenyl)-3-methylbutan-1-one. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 114962376, 1-(4-Chloro-2-methoxyphenyl)-3-methylbutan-1-one. [Link]

  • The Journal of Organic Chemistry. Resolution of ketones via chiral acetals. Kinetic approach. [Link]

  • Organic Letters. Stereoselective Synthesis of Optically Active α-Hydroxy Ketones and anti-1,2-Diols via Asymmetric Transfer Hydrogenation of Unsymmetrically Substituted 1,2-Diketones. [Link]

  • Biocompare. NMR Spectroscopy Used to Directly Measure Molecular Chirality. [Link]

  • Sci-Hub. Separation of chiral ketones by enantioselective gas chromatography. [Link]

  • Wikipedia. Vibrational circular dichroism. [Link]

  • National Center for Biotechnology Information. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

  • The Journal of Organic Chemistry. A stereoselective synthesis of .alpha.,.beta.-unsaturated ketones involving the reactions of organocuprates with .beta.-alkylthio .alpha.,.beta.-enones. [Link]

  • Google Patents. Method of producing 1-(4 methoxy-phenyl)- butanone.
  • National Institutes of Health. Synthesis of α‐Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes. [Link]

  • National Institutes of Health. Streamlined Catalytic Enantioselective Synthesis of α-Substituted β,γ-Unsaturated Ketones and Either of the Corresponding Tertiary Homoallylic Alcohol Diastereomers. [Link]

  • Bruker. Vibrational circular dichroism (VCD). [Link]

  • MDPI. Stereoselective Bioreduction of α-diazo-β-keto Esters. [Link]

  • Phenomenex. Chiral HPLC Column. [Link]

  • Royal Society of Chemistry. Chapter 2: Fundamentals of Chiral Spectroscopy. [Link]

  • ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). [Link]

  • SciSpace. Direct chiral discrimination in NMR spectroscopy. [Link]

  • Organic & Biomolecular Chemistry. Recent advances in the synthesis of α-amino ketones. [Link]

  • YouTube. A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. [Link]

  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • ResearchGate. Chirality in NMR spectroscopy. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. 4-(4'-methoxyphenyl)-3-buten-2-one. [Link]

  • ResearchGate. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. [Link]

  • PubMed. Determination of molecular structure using vibrational circular dichroism spectroscopy: the keto-lactone product of Baeyer-Villiger oxidation of (+)-(1R,5S)-bicyclo[3.3.1]nonane-2,7-dione. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 1-(4-Methoxyphenyl)-3-methylbutan-2-one in Biological Matrices using LC-MS/MS

Abstract: This document provides a comprehensive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-(4-Methoxyphenyl)-3-methylbutan-2-one in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-(4-Methoxyphenyl)-3-methylbutan-2-one in biological matrices, such as human plasma and urine. The protocol details a robust sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for high-throughput analysis. This method is suitable for pharmacokinetic, toxicokinetic, and other clinical or preclinical research applications.

Introduction and Scientific Rationale

1-(4-Methoxyphenyl)-3-methylbutan-2-one is an aromatic ketone of interest in various fields of drug discovery and development. Accurate quantification of this compound in biological fluids is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies.[1][2]

The method described herein is built upon the core principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guidelines.[1][3][4][5] The primary objective is to establish a reliable and reproducible workflow that ensures data integrity for regulatory submissions and research publications.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.[6]

Table 1: Physicochemical Properties of 1-(4-Methoxyphenyl)-3-methylbutan-2-one and a Structural Isomer.

Property1-(4-Methoxyphenyl)-3-methylbutan-2-one1-(4-Methoxyphenyl)-3-methylbutan-1-one[6]
Molecular Formula C₁₂H₁₆O₂C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol [7]192.25 g/mol [6]
Exact Mass 192.11503 Da192.11503 Da[6]
Structure
CAS Number 61173-96-4[7]82938-20-3[6]

The structural similarity to its isomer, 1-(4-methoxyphenyl)-3-methylbutan-1-one, underscores the need for a selective chromatographic method to ensure accurate quantification.

Experimental Design and Rationale

The overall workflow is designed for efficiency and accuracy, from sample receipt to final data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_receipt Sample Receipt & Thawing s_spike Spiking with Internal Standard s_receipt->s_spike s_extraction Extraction (Protein Precipitation) s_spike->s_extraction s_evap Evaporation s_extraction->s_evap s_recon Reconstitution s_evap->s_recon lc_injection LC Injection s_recon->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection d_integration Peak Integration ms_detection->d_integration d_calibration Calibration Curve Generation d_integration->d_calibration d_quant Quantification d_calibration->d_quant

Figure 1: High-level experimental workflow.

Materials and Reagents
  • Analyte: 1-(4-Methoxyphenyl)-3-methylbutan-2-one (≥98% purity)

  • Internal Standard (IS): 1-(4-Methoxyphenyl)-3-methylbutan-2-one-d7 (deuterated analog, ≥98% purity, isotopic purity ≥99%). A structural analog may be used if a stable isotope-labeled standard is unavailable, but this requires more extensive validation to account for potential differences in extraction recovery and matrix effects.[8]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade).

  • Biological Matrix: Drug-free human plasma (K₂EDTA anticoagulant) and urine.

Sample Preparation: Protein Precipitation

For complex biological matrices like plasma, protein precipitation is a rapid and effective method for sample cleanup.[9]

Protocol:

  • Thaw plasma or urine samples at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological matrix.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[9]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Rationale: Acetonitrile is an efficient protein precipitating agent.[9] The addition of formic acid helps to maintain the analyte in its protonated form, which is beneficial for positive mode electrospray ionization.

LC-MS/MS Method

Liquid Chromatography

A reversed-phase C18 column is selected for its ability to retain and separate moderately nonpolar compounds like the target analyte.

Table 2: Chromatographic Conditions.

ParameterValue
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for its high sensitivity and selectivity.

Rationale for MRM Transitions:

The precursor ion will be the protonated molecule [M+H]⁺. The fragmentation of aromatic ketones in MS/MS typically involves cleavage at the bonds alpha to the carbonyl group. For 1-(4-Methoxyphenyl)-3-methylbutan-2-one, the expected fragmentation will lead to the formation of a stable methoxyphenyl-containing fragment.

fragmentation cluster_mol Predicted Fragmentation mol [C₁₂H₁₆O₂ + H]⁺ (m/z 193.12) frag1 [C₈H₉O]⁺ (m/z 121.06) mol->frag1 Loss of C₄H₈O frag2 [C₉H₁₁O]⁺ (m/z 135.08) mol->frag2 Loss of C₃H₆

Figure 2: Predicted fragmentation pathway.

Table 3: Mass Spectrometric Parameters.

ParameterAnalyteInternal Standard (IS)
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 193.12m/z 200.16
Product Ion (Q3) m/z 135.08 (Quantifier), m/z 121.06 (Qualifier)m/z 142.12 (Quantifier)
Dwell Time 100 ms100 ms
Collision Energy Optimized for each transitionOptimized for each transition
Capillary Voltage 3.5 kV3.5 kV
Source Temperature 150°C150°C
Desolvation Temperature 400°C400°C

Method Validation

The method must be validated according to regulatory guidelines to ensure its suitability for its intended purpose.[3]

Table 4: Bioanalytical Method Validation Parameters.

ParameterAcceptance Criteria (based on FDA and ICH M10 guidelines)
Selectivity No significant interfering peaks at the retention times of the analyte and IS in at least six different blank matrix sources.
Calibration Curve At least 6-8 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy and Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ) at a minimum of four QC levels (LOD, LQC, MQC, HQC).
Matrix Effect The matrix factor should be consistent across different lots of the biological matrix.
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and in-processed samples.

Results and Discussion

A representative chromatogram should demonstrate the separation of the analyte from endogenous matrix components. The calibration curve should be linear over the desired concentration range. The validation results should meet the acceptance criteria outlined in Table 4.

Potential challenges in this assay may include matrix effects from phospholipids in plasma, which can be mitigated by the chosen sample preparation method. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in sample processing and instrument response.[8]

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of 1-(4-Methoxyphenyl)-3-methylbutan-2-one in biological matrices. The method has been developed with consideration for regulatory guidelines and is suitable for use in a variety of research and development settings.

References

  • PubChem. 1-(4-Methoxyphenyl)-3-methylbutan-1-one. National Center for Biotechnology Information. [Link]

  • Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. 2018. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • YouTube. Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. University of Louisville. 2023. [Link]

  • ResearchGate. Does anyone use LC-MS for Polycyclic aromatic hydrocarbons analysis and which standards are needed - internal or deuterated standards?. [Link]

  • Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. 2022. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. 2022. [Link]

  • PubChem. 1-(4-methoxyphenyl)butan-2-one. National Center for Biotechnology Information. [Link]

  • ResearchGate. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. [Link]

  • National Center for Biotechnology Information. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. 2014. [Link]

  • Google Patents. Preparation method for 3-methyl-4-phenyl-2-butanone.
  • ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

  • SpectraBase. 4-(p-Methoxyphenyl)-3-buten-2-one. [Link]

  • LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • LCGC International. Understanding and Improving Solid-Phase Extraction. [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. 2023. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. 2018. [Link]

  • Agilent. Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS. [Link]

  • YouTube. Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Agilent. 2016. [Link]

  • International Council for Harmonisation. ICH M10 Bioanalytical Method Validation and Study Sample Analysis. 2022. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Updated Review on LC-MS. 2014. [Link]

  • ResearchGate. Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]

  • Journal of Analytical Science and Technology. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. 2019. [Link]

  • Chemistry LibreTexts. Solid-Phase Extraction. [Link]

  • World Health Organization. ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. 2023. [Link]

  • PubChem. (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one. National Center for Biotechnology Information. [Link]

Sources

Application

Application Note & Protocol: A Comprehensive Guide to Assessing the Antimicrobial Activity of Aromatic Ketones

Introduction: The Promise of Aromatic Ketones in an Era of Antimicrobial Resistance The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antimicrobial agents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Aromatic Ketones in an Era of Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antimicrobial agents with unconventional mechanisms of action. Aromatic ketones, a class of organic compounds characterized by a carbonyl group conjugated to an aromatic ring, have emerged as a promising area of research. Their inherent chemical properties, including hydrophobicity and the presence of a reactive carbonyl group, suggest a potential to interact with and disrupt microbial membranes and intracellular processes.[1][2][3] The lipophilic nature of these compounds may facilitate their passage through the lipid-rich bacterial cell membranes, leading to membrane destabilization and leakage of intracellular contents.[1][3] This application note provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously assess the antimicrobial potential of novel aromatic ketone compounds. The protocols outlined herein are designed to ensure scientific integrity, reproducibility, and a thorough understanding of the compound's antimicrobial profile.

Part 1: Foundational Considerations for Aromatic Ketone Antimicrobial Assays

The unique physicochemical properties of aromatic ketones demand careful consideration prior to initiating antimicrobial testing. Their often-low aqueous solubility and potential for off-target cytotoxicity are critical parameters that must be addressed to ensure the generation of meaningful and reliable data.

Solubility Enhancement: Overcoming the Hydrophobicity Challenge

A primary hurdle in the antimicrobial evaluation of aromatic ketones is their inherent hydrophobicity, which can lead to poor solubility in aqueous microbiological media.[4][5] This can result in compound precipitation, inaccurate concentration assessments, and ultimately, misleading results. To mitigate this, several strategies can be employed:

  • Co-solvent Systems: The use of biocompatible co-solvents such as dimethyl sulfoxide (DMSO) or ethanol is a common approach. It is crucial to determine the maximum non-inhibitory concentration of the chosen solvent against the test microorganisms to avoid confounding effects. A preliminary experiment where the microorganisms are exposed to serial dilutions of the solvent alone is essential.

  • Hydrotropes: The addition of hydrotropes, compounds that enhance the solubility of hydrophobic substances in water, can be a viable alternative.[4]

  • Formulation Strategies: For more advanced studies, formulation approaches such as encapsulation in nanosystems (e.g., nanoemulsions) can improve solubility and bioavailability.[6]

Causality Behind Experimental Choices: Inaccurate determination of a compound's solubility will lead to flawed minimum inhibitory concentration (MIC) values. If a compound precipitates out of solution, the actual concentration exposed to the microorganisms is unknown, rendering the results unreliable. Therefore, establishing a robust and reproducible method for solubilizing the aromatic ketones is a non-negotiable first step.

Preliminary Cytotoxicity Assessment: Ensuring Selective Toxicity

A critical aspect of antimicrobial drug development is ensuring that the compound exhibits selective toxicity, meaning it is harmful to the target pathogen but safe for the host. Therefore, a preliminary in vitro cytotoxicity assay is a mandatory step before extensive antimicrobial testing.

Protocol: MTT Assay for Eukaryotic Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[6][7]

Step-by-Step Methodology:

  • Cell Culture: Maintain a relevant eukaryotic cell line (e.g., human keratinocytes, fibroblasts) in appropriate culture medium and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: Seed the cells into a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.[8]

  • Compound Exposure: Prepare serial dilutions of the aromatic ketone in the cell culture medium. The final solvent concentration should be non-toxic to the cells.

  • Incubation: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Incubate for a period that mimics the intended therapeutic exposure (e.g., 24-48 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The half-maximal inhibitory concentration (IC50), the concentration at which 50% of the cells are non-viable, can then be determined.[6]

Trustworthiness of the Protocol: This protocol includes positive (cells with a known cytotoxic agent) and negative (untreated cells and cells with solvent only) controls to validate the assay's performance. The IC50 value provides a quantitative measure of the compound's cytotoxicity, which can be compared to its antimicrobial activity to determine a selectivity index.

Part 2: Core Antimicrobial Activity Assessment

A multi-faceted approach is essential to comprehensively characterize the antimicrobial activity of aromatic ketones. This involves determining the minimum concentration required to inhibit growth, assessing the compound's ability to kill the microorganism, and evaluating its activity in a solid medium.

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10][11] This method is considered a gold standard for antimicrobial susceptibility testing.[9]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Prepare serial dilutions of aromatic ketone C Inoculate 96-well plate with compound dilutions and bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Include positive (no drug) and negative (no bacteria) controls E Incubate at 37°C for 16-20 hours C->E F Visually or spectrophotometrically assess for bacterial growth E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Preparation of Aromatic Ketone Stock Solution: Dissolve the aromatic ketone in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the aromatic ketone stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).[12]

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[13] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[14]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound.

  • Controls: Include the following controls on each plate:

    • Growth Control: Wells containing only broth and the bacterial inoculum.

    • Sterility Control: Wells containing only sterile broth.

    • Solvent Control: Wells containing the highest concentration of the solvent used and the bacterial inoculum.

  • Incubation: Incubate the plates at 37°C for 16-20 hours in ambient air.[10]

  • MIC Determination: The MIC is the lowest concentration of the aromatic ketone that completely inhibits visible growth of the microorganism.[11] This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.[15]

Authoritative Grounding: The protocols for broth microdilution are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17][18] Adherence to these guidelines ensures inter-laboratory comparability of results.

Agar Well Diffusion Assay: A Qualitative Assessment of Antimicrobial Activity

The agar well diffusion assay is a widely used and cost-effective method for preliminary screening of antimicrobial activity.[9][19] It provides a qualitative assessment of a compound's ability to inhibit microbial growth on a solid medium.

Experimental Workflow for Agar Well Diffusion

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_result Result A Prepare Mueller-Hinton agar plates B Prepare standardized bacterial lawn A->B C Create wells in the agar B->C D Add aromatic ketone solution to wells C->D E Incubate at 37°C for 18-24 hours D->E F Measure the diameter of the zone of inhibition E->F G Larger zone indicates greater antimicrobial activity F->G

Caption: Workflow for the Agar Well Diffusion Assay.

Step-by-Step Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates with a uniform depth.

  • Inoculum Preparation and Seeding: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.[13] Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the MHA plate to create a bacterial lawn.

  • Well Creation: Aseptically create wells of a specific diameter (e.g., 6-8 mm) in the agar using a sterile cork borer or pipette tip.

  • Compound Application: Add a fixed volume of the aromatic ketone solution (at a known concentration) into each well. A solvent control should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where bacterial growth has been inhibited.[13]

Expertise & Experience: The size of the zone of inhibition is influenced by factors such as the compound's diffusion rate in the agar, its molecular weight, and its solubility.[9] Therefore, this assay is primarily qualitative. A larger zone of inhibition generally suggests greater antimicrobial activity, but direct comparison of zone sizes between different compounds can be misleading without considering these factors.

Time-Kill Kinetics Assay: Differentiating Bactericidal vs. Bacteriostatic Activity

The time-kill kinetics assay provides valuable information on the rate at which an antimicrobial agent kills a bacterial population over time.[9][20][21] This allows for the differentiation between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Experimental Workflow for Time-Kill Kinetics

Time_Kill_Workflow cluster_prep Preparation cluster_assay Exposure & Sampling cluster_quantification Quantification cluster_analysis Data Analysis A Prepare bacterial culture in logarithmic growth phase C Expose bacteria to the compound A->C B Prepare aromatic ketone at various concentrations (e.g., MIC, 2xMIC, 4xMIC) B->C D Collect aliquots at specific time points (0, 2, 4, 8, 24 hours) C->D E Perform serial dilutions of collected aliquots D->E F Plate dilutions on agar and incubate E->F G Count colony-forming units (CFU) F->G H Plot log10 CFU/mL vs. time G->H

Caption: Workflow for the Time-Kill Kinetics Assay.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth.

  • Assay Setup: In flasks or tubes containing fresh broth, add the bacterial inoculum to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Compound Addition: Add the aromatic ketone at various concentrations, typically multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control without the compound.

  • Time-Point Sampling: Incubate the cultures at 37°C with shaking. At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.[21]

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate them onto appropriate agar plates. Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of the aromatic ketone.

Interpretation of Results:

  • Bactericidal Activity: A ≥3-log10 reduction (99.9% killing) in CFU/mL compared to the initial inoculum is generally considered bactericidal.[20]

  • Bacteriostatic Activity: A <3-log10 reduction in CFU/mL and inhibition of growth compared to the control is considered bacteriostatic.

Part 3: Data Presentation and Interpretation

Clear and concise presentation of data is crucial for the interpretation and communication of results.

Table 1: MIC and Cytotoxicity Data for Novel Aromatic Ketones
Compound IDTest OrganismMIC (µg/mL)IC50 (µg/mL) on Human KeratinocytesSelectivity Index (IC50/MIC)
AK-001Staphylococcus aureus8>128>16
AK-001Escherichia coli32>128>4
AK-002Staphylococcus aureus16644
AK-002Escherichia coli64641
Table 2: Agar Well Diffusion Assay Results
Compound IDConcentration (µg/mL)Test OrganismZone of Inhibition (mm)
AK-001100Staphylococcus aureus22
AK-001100Escherichia coli15
Gentamicin (Control)10Staphylococcus aureus25
Gentamicin (Control)10Escherichia coli20

Conclusion

This application note provides a robust and scientifically sound framework for the comprehensive evaluation of the antimicrobial properties of aromatic ketones. By addressing critical preliminary considerations such as solubility and cytotoxicity, and by employing a suite of standardized antimicrobial assays, researchers can generate reliable and reproducible data. This detailed approach will enable a thorough characterization of novel aromatic ketone compounds, paving the way for their potential development as next-generation antimicrobial agents in the fight against infectious diseases.

References

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Yin, Z., Zhang, T., Wang, Y., Wang, Y., Xie, X., Zhang, F., Wang, C., & Hu, W. (2024). Development of Membrane-Targeting Cannabigerol Derivatives as Potent Broad-Spectrum Antibacterial Agents. International Journal of Nanomedicine, 19, 131–151. [Link]

  • Rather, M. A., Shiekh, R. A., & Wani, Z. A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(8), e18536. [Link]

  • CORE. (n.d.). Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Clinical Breakpoint Tables. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Abdel-Rhman, M. H., Al-Gendy, A. A. M., & El-Gohary, N. M. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. BioMed Research International, 2018, 8780312. [Link]

  • Vereshchagin, A. N., et al. (2023). The Antimicrobial and Antibiofilm Potential of New Water-Soluble Tris-Quaternary Ammonium Compounds. International Journal of Molecular Sciences, 24(13), 10512. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST Home. Retrieved from [Link]

  • CORE. (n.d.). Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. In StatPearls.
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • PubMed. (2022). Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Al-Zereini, W. A. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 26(15), 4494. [Link]

  • JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. Retrieved from [Link]

  • Justesen, U. S., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 122. [Link]

  • ResearchGate. (n.d.). Effect of Hydrophobic Groups on Antimicrobial and Hemolytic Activity: Developing a Predictive Tool for Ternary Antimicrobial Polymers. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • Appiah, T., et al. (2020). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed Research International, 2020, 2478306. [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • ResearchGate. (2022). EUCAST expert rules in antimicrobial susceptibility testing. Retrieved from [Link]

  • AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Protocols.io. (2015). Time kill assays for Streptococcus agalactiae and synergy testing. Retrieved from [Link]

  • MDPI. (n.d.). Antibacterial Activity of Volatile Organic Compounds Produced by the Octocoral-Associated Bacteria Bacillus sp. BO53 and Pseudoalteromonas sp. GA327. Retrieved from [Link]

  • Oxford Academic. (n.d.). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • ResearchGate. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Retrieved from [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • YouTube. (2020). MIC (Broth Microdilution) Testing. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Characterization of β-amino ketone Complexes and Study of their Antibacterial Activity. Retrieved from [Link]

  • National Institute for Communicable Diseases (NICD). (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • MDPI. (2024). Antimicrobial Activity of Individual Volatile Compounds from Various Essential Oils. Retrieved from [Link]

Sources

Method

Cell-based assays to evaluate cytotoxicity of 1-(4-Methoxyphenyl)-3-methylbutan-2-one

Comprehensive Cytotoxicity Profiling of 1-(4-Methoxyphenyl)-3-methylbutan-2-one Using Cell-Based Assays Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Cytotoxicity Profiling of 1-(4-Methoxyphenyl)-3-methylbutan-2-one Using Cell-Based Assays

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on how to conduct a comprehensive in vitro cytotoxicity assessment of the compound 1-(4-Methoxyphenyl)-3-methylbutan-2-one. In the absence of extensive public data on the bioactivity of this specific molecule, establishing a robust cytotoxicity profile is a critical first step in evaluating its potential as a therapeutic agent or its risk as a toxicant. This guide presents a multi-parametric approach, detailing three distinct, well-validated cell-based assays to interrogate different cellular health indicators: metabolic activity (MTT assay), cell membrane integrity (LDH release assay), and apoptosis induction (Caspase-3/7 activity assay). By explaining the causality behind experimental choices and providing step-by-step protocols, this application note serves as a practical resource for generating reliable and reproducible cytotoxicity data.

Introduction to 1-(4-Methoxyphenyl)-3-methylbutan-2-one and the Imperative of Cytotoxicity Testing

1-(4-Methoxyphenyl)-3-methylbutan-2-one is a ketone derivative with a methoxyphenyl group. Its chemical structure is provided in Figure 1. While related methoxyphenyl compounds have been explored for various biological activities, including anticancer and antioxidant effects, the specific toxicological profile of this molecule is not well-documented.[1][2] Therefore, before proceeding with further pharmacological studies, a thorough evaluation of its effect on cell viability and the mechanisms by which it might induce cell death is essential.

Figure 1: Chemical Structure of 1-(4-Methoxyphenyl)-3-methylbutan-2-one

  • IUPAC Name: 1-(4-methoxyphenyl)-3-methylbutan-2-one

  • Molecular Formula: C₁₂H₁₆O₂[5]

  • Molecular Weight: 192.25 g/mol [5]

Strategic Selection of a Tri-Assay Panel for Comprehensive Profiling

To build a robust cytotoxicity profile, we will employ three assays that interrogate different aspects of cellular demise. This strategy helps to distinguish between cytostatic effects (inhibition of proliferation), necrotic cell death (loss of membrane integrity), and programmed cell death (apoptosis).

  • MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for metabolic health and cell viability.[6]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium, an indicator of compromised cell membrane integrity and necrosis.[7]

  • Caspase-3/7 Activity Assay: Detects the activation of key executioner caspases, which are central to the apoptotic pathway.[8]

The logical workflow for this experimental plan is outlined in the diagram below.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis & Interpretation Compound 1. Compound Preparation 1-(4-Methoxyphenyl)-3-methylbutan-2-one Stock Solution (e.g., in DMSO) CellCulture 2. Cell Culture Select & propagate cell line (e.g., HeLa, A549) Seeding 3. Cell Seeding Seed cells in 96-well plates CellCulture->Seeding Treatment 4. Compound Treatment Expose cells to serial dilutions of the compound for 24-72h Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Analysis 6. Data Analysis Calculate % Viability / Cytotoxicity Determine IC50 values MTT->Analysis LDH->Analysis Caspase->Analysis Interpretation 7. Mechanistic Interpretation Synthesize results from all three assays Analysis->Interpretation

Caption: Experimental workflow for cytotoxicity profiling.

Assay I: Metabolic Viability via MTT Reduction

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, yielding insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability, which can be due to cytotoxicity or inhibition of proliferation.[10]

MTT_Pathway cluster_cell Viable Cell Mitochondrion Mitochondrion Enzyme Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) MTT MTT (Yellow, Soluble) MTT->Enzyme Enters cell Formazan Formazan (Purple, Insoluble) DMSO Solubilizing Agent (e.g., DMSO) Formazan->DMSO Solubilization Enzyme->Formazan Reduction Measurement Measure Absorbance (~570 nm) DMSO->Measurement

Caption: Principle of the MTT assay.

Detailed Protocol for MTT Assay

Materials:

  • Selected cell line (e.g., HeLa, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)[11]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • 1-(4-Methoxyphenyl)-3-methylbutan-2-one

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[12] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of 1-(4-Methoxyphenyl)-3-methylbutan-2-one in DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to create working concentrations (e.g., ranging from 0.1 µM to 1000 µM). The final DMSO concentration in the wells should be ≤ 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the cells and add 100 µL of the various compound dilutions. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[13] Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Assay II: Membrane Integrity via LDH Release

Principle of the LDH Assay

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells.[14] When the plasma membrane is damaged—a hallmark of necrosis—LDH is rapidly released into the surrounding culture medium.[7] The LDH assay quantifies this extracellular LDH activity through a coupled enzymatic reaction. Released LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. A second enzyme, diaphorase, then uses NADH to reduce a tetrazolium salt (INT) into a red formazan product, which can be measured colorimetrically.[15] The amount of formazan is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.[16]

LDH_Pathway cluster_cell Damaged Cell cluster_reaction Enzymatic Reaction (in supernatant) Membrane Compromised Plasma Membrane LDH_in LDH (intracellular) LDH_out LDH (released) LDH_in->LDH_out Release Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate LDH Diaphorase Diaphorase NAD NAD+ NADH NADH NAD->NADH Reduction NADH->Diaphorase INT Tetrazolium Salt (INT) INT->Diaphorase Formazan Formazan (Red) Measurement Measurement Formazan->Measurement Measure Absorbance (~490 nm) Diaphorase->Formazan Reduction

Caption: Principle of the LDH release assay.

Detailed Protocol for LDH Assay

Materials:

  • Cell cultures treated as described in section 3.2.

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, diaphorase, and a lysis solution).

  • 96-well flat-bottom plates (one for cell culture, one for the assay).

  • Multichannel pipette and plate reader.

Procedure:

  • Prepare Controls: In the cell culture plate, set up the following controls in triplicate:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells. 1-2 hours before the end of the experiment, add 10 µL of the kit's Lysis Solution to these wells. This will completely lyse the cells and release the total intracellular LDH.

    • Background Control: Wells with culture medium but no cells.

  • Sample Collection: After the compound treatment period, carefully transfer 50 µL of the cell culture supernatant from each well of the treatment plate to a new 96-well plate. Be careful not to disturb the cell monolayer.

  • Reaction Setup: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (typically by mixing the substrate, cofactor, and diaphorase). Add 50 µL of this mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction & Data Acquisition: Add 50 µL of the Stop Solution provided in the kit to each well. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[15]

Assay III: Apoptosis via Caspase-3/7 Activation

Principle of the Caspase-3/7 Assay

Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases that cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[17] This assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a specific target for Caspase-3 and -7.[18] In the presence of active Caspase-3/7, the substrate is cleaved, releasing a substrate for luciferase (e.g., aminoluciferin). This product is then consumed by a thermostable luciferase to generate a "glow-type" luminescent signal that is directly proportional to the amount of active Caspase-3/7 in the sample.[18]

Caspase_Pathway ApoptoticSignal Apoptotic Signal (e.g., Compound Treatment) Procaspase Procaspase-3/7 (Inactive) ApoptoticSignal->Procaspase Initiates cascade ActiveCaspase Active Caspase-3/7 Procaspase->ActiveCaspase Activation Cleavage Cleavage ActiveCaspase->Cleavage Substrate DEVD-Luciferin Substrate Substrate->Cleavage Luciferin Aminoluciferin Cleavage->Luciferin Luciferase Luciferase Luciferin->Luciferase Light Luminescent Signal Luciferase->Light Oxidation

Caption: Principle of the Caspase-3/7 luminescent assay.

Detailed Protocol for Caspase-3/7 Assay

Materials:

  • Cell cultures treated as described in section 3.2 (preferably in white-walled, clear-bottom 96-well plates suitable for luminescence).

  • Commercially available Caspase-Glo® 3/7 Assay kit (containing a lyophilized substrate and buffer).

  • Luminometer plate reader.

Procedure:

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Execution (Add-Mix-Measure Format):

    • After the compound treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[18] The reagent contains a detergent that lyses the cells.

    • Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

Calculations

For each assay, data should be normalized and expressed as a percentage relative to the controls.

  • MTT Assay:

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100

  • LDH Assay:

    • % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

  • Caspase-3/7 Assay:

    • Fold Induction = Lum_sample / Lum_vehicle_control

The IC50 value (the concentration of the compound that inhibits 50% of the response) should be calculated for the MTT and LDH data by plotting the percentage viability or cytotoxicity against the log of the compound concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Summarizing and Interpreting Results

Table 1: Hypothetical Data Summary for Cytotoxicity Profiling

AssayEndpoint MeasuredIC50 (µM) after 48hMax Response at 100 µMInterpretation
MTT Metabolic Activity25.595% InhibitionPotent reduction in cell viability.
LDH Membrane Integrity> 50015% CytotoxicityMinimal induction of necrosis.
Caspase-3/7 ApoptosisN/A8.2-Fold InductionStrong activation of apoptosis.

Integrated Interpretation: Based on the hypothetical data in Table 1, one would conclude that 1-(4-Methoxyphenyl)-3-methylbutan-2-one reduces cell viability primarily by inducing apoptosis, rather than causing necrotic cell death. The potent decrease in metabolic activity (MTT assay) coupled with a strong increase in Caspase-3/7 activity and a very weak LDH release suggests a programmed cell death pathway is the dominant mechanism of action at the tested concentrations.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. 1-(4-Methoxyphenyl)-3-methylbutan-1-one - PubChem. [Link]

  • PubMed. Cytotoxic effect of some natural compounds isolated from Lauraceae plants and synthetic derivatives. [Link]

  • National Toxicology Program. Section 1: In Vitro Cytotoxicity Test Methods BRD. [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • National Toxicology Program. ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]

  • On Science. ATCC ANIMAL CELL CULTURE GUIDE. [Link]

  • Protocols.io. MTT (Assay protocol). [Link]

  • PubMed. Analysis of Cell Viability by the Lactate Dehydrogenase Assay. [Link]

  • Medical Product Outsourcing. Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Elabscience. Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). [Link]

  • Malaysian Journal of Medicine and Health Sciences. Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). [Link]

  • ResearchGate. Cell-based Assays for Assessing Toxicity: A Basic Guide. [Link]

  • RE-Place. Neutral Red Uptake Assay. [Link]

  • ResearchGate. 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene. [Link]

  • ResearchGate. Cytotoxicity of Some Azines of Acetophenone Derived Mono-Mannich Bases against Jurkat Cells. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • National Center for Biotechnology Information. 4-Methoxy-3-methylbutan-2-one - PubChem. [Link]

  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]

  • Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit. [Link]

  • MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]

  • ResearchGate. (PDF) Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131. [Link]

  • Johner Institute. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • SciELO Colombia. Cytotoxic effect of some natural compounds isolated from Lauraceae plants and synthetic derivatives. [Link]

  • Semantic Scholar. 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. [Link]

  • National Library of Medicine. ATCC animal cell culture guide : tips and techniques for continuous cell lines. [Link]

  • Georganics. 4-Methoxy-3-buten-2-one - High purity. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(4-Methoxyphenyl)-3-methylbutan-2-one

Welcome to the technical support guide for the synthesis of 1-(4-Methoxyphenyl)-3-methylbutan-2-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(4-Methoxyphenyl)-3-methylbutan-2-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

The synthesis of 1-(4-Methoxyphenyl)-3-methylbutan-2-one is a classic example of a Friedel-Crafts acylation, a powerful C-C bond-forming reaction.[1][2] It involves the electrophilic aromatic substitution of anisole with an isovaleryl electrophile, typically generated from isovaleryl chloride and a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1][3] While straightforward in principle, achieving high yield and purity of the desired para-isomer requires careful control over reaction parameters.

This guide provides an optimized protocol, a detailed troubleshooting section in a question-and-answer format, and answers to frequently asked questions to address the specific challenges you may encounter.

Reaction Mechanism: The Friedel-Crafts Acylation Pathway

The reaction proceeds via the formation of a highly reactive acylium ion, which is then attacked by the electron-rich anisole ring. The methoxy group (-OCH₃) on anisole is an activating, ortho, para-directing group, making the aromatic ring significantly more nucleophilic than benzene.[4][5]

Friedel_Crafts_Acylation Figure 1: Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl Isovaleryl Chloride Complex Acyl Chloride-AlCl₃ Complex AcylCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) + AlCl₄⁻ Complex->Acylium Cleavage Anisole Anisole Arenium Arenium Ion Intermediate (Resonance Stabilized) Anisole->Arenium + Acylium Ion ProductComplex Product-AlCl₃ Complex Arenium->ProductComplex - H⁺ (via AlCl₄⁻) Regenerates AlCl₃ FinalProduct 1-(4-Methoxyphenyl)-3- methylbutan-2-one ProductComplex->FinalProduct Aqueous Workup

Caption: A step-by-step visualization of the Friedel-Crafts acylation mechanism.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the desired para-isomer while minimizing side-product formation.

Reagent Table:

ReagentMolar Mass ( g/mol )AmountMolesMolar Equiv.
Anhydrous AlCl₃133.347.2 g0.0541.2
Anisole108.144.87 g (4.9 mL)0.0451.0
Isovaleryl Chloride120.585.43 g (5.0 mL)0.0451.0
Dichloromethane (DCM)84.9375 mL--
6M Hydrochloric Acid-50 mL--
5% Sodium Hydroxide-30 mL--
Saturated NaCl (Brine)-30 mL--

Step-by-Step Methodology:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool in a desiccator prior to use.[6] Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: Under a gentle stream of nitrogen, add anhydrous aluminum chloride (AlCl₃) to 50 mL of anhydrous dichloromethane (DCM) in the flask. Stir to create a suspension.

  • Cooling: Cool the suspension to 0°C using an ice-water bath. Maintaining a low temperature is critical for maximizing para-selectivity and controlling the reaction's exothermicity.[7]

  • Reagent Addition: In the dropping funnel, prepare a solution of anisole and isovaleryl chloride in 25 mL of anhydrous DCM.

  • Reaction Initiation: Add the anisole/isovaleryl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes. Ensure the internal temperature does not rise above 5°C. The mixture will typically develop a deep orange or red color and evolve HCl gas.[7]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the consumption of anisole using Thin Layer Chromatography (TLC) with a 9:1 Hexane:Ethyl Acetate eluent.

  • Quenching (Safety Critical): Very slowly pour the reaction mixture onto a vigorously stirred slurry of 150 g of crushed ice in a 1 L beaker, preferably within a fume hood. This step is highly exothermic and liberates large volumes of HCl gas.[7]

  • Workup:

    • Once the ice has melted, transfer the mixture to a separatory funnel. Add 50 mL of 6M HCl to dissolve any aluminum salts.

    • Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers and wash sequentially with 30 mL of 5% NaOH solution (to remove acidic impurities), 30 mL of water, and 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow oil, is often a mixture of ortho and para isomers. Purify via vacuum distillation or flash column chromatography on silica gel (gradient elution, 5% to 15% ethyl acetate in hexanes) to isolate the pure para-isomer.

Troubleshooting Guide

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Problem Encountered LowYield Low or No Yield Start->LowYield ImpureProduct Impure Product / Isomer Mix Start->ImpureProduct DarkReaction Reaction Turned Black / Charred Start->DarkReaction CheckReagents 1. Check Reagent Quality - Is AlCl₃ anhydrous? - Are starting materials pure? LowYield->CheckReagents CheckTemp 1. Review Temperature Control - Was reaction kept at 0-5°C? ImpureProduct->CheckTemp TempControl 1. Assess Addition Rate & Cooling - Was addition too fast? - Was ice bath effective? DarkReaction->TempControl CheckConditions 2. Verify Reaction Conditions - Temperature too high/low? - Insufficient reaction time? CheckReagents->CheckConditions CheckStoich 3. Confirm Stoichiometry - At least 1.1 eq. of AlCl₃ used? CheckConditions->CheckStoich OptimizePurity 2. Optimize Purification - Use column chromatography? - Attempt recrystallization? CheckTemp->OptimizePurity SideRxn Conclusion: Runaway reaction. Improve heat dissipation. TempControl->SideRxn

Caption: A logical workflow for diagnosing common synthesis issues.

Q1: My reaction yield is extremely low or I recovered only starting material. What went wrong?

A: This is a common issue and almost always points to a problem with the catalyst or reaction conditions.

  • Cause 1: Inactive Lewis Acid. Aluminum chloride is extremely hygroscopic. If it has been exposed to atmospheric moisture, it will be partially or fully hydrolyzed and inactive. The container should be freshly opened or stored in a desiccator.

  • Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure a positive pressure of inert gas (nitrogen or argon) is maintained throughout the setup.

  • Cause 2: Insufficient Catalyst. The product ketone is a Lewis base and forms a stable complex with AlCl₃.[1][2] This complexation effectively removes the catalyst from the reaction.

  • Solution: A stoichiometric amount of AlCl₃ is required. Use at least 1.1 to 1.2 molar equivalents relative to the limiting reagent to ensure enough free catalyst is available to drive the reaction to completion.[1]

  • Cause 3: Incomplete Reaction. The reaction may not have reached completion.

  • Solution: Monitor the reaction by TLC. If starting material is still present after the recommended time, consider extending the reaction time at 0°C or allowing it to slowly warm to room temperature for an additional hour.

Q2: My NMR spectrum shows a mixture of products, and the crude material is an oil that won't crystallize. How can I improve this?

A: You have likely formed a significant amount of the ortho-acylated isomer alongside the desired para-product.[4][8]

  • Cause: Poor Regioselectivity. While the methoxy group directs to both ortho and para positions, the formation of the bulkier ortho product is generally disfavored due to steric hindrance. Higher reaction temperatures can provide enough energy to overcome this barrier, leading to a poorer ortho/para ratio.

  • Solution 1 (Prevention): Strict temperature control is paramount. Maintain the reaction temperature at 0-5°C during the addition and for the duration of the reaction. Lower temperatures favor the thermodynamically more stable para product.

  • Solution 2 (Purification): The physical properties of the ortho and para isomers are often very similar, making recrystallization difficult. Flash column chromatography is the most effective method for separating these isomers.

Q3: During the addition of reagents, the reaction mixture turned very dark (black or dark brown) and seemed to produce tar. What happened?

A: This indicates decomposition or polymerization, which is almost always caused by excessive heat.

  • Cause: Runaway Reaction. The Friedel-Crafts acylation is highly exothermic.[7] If the reagents are added too quickly or the cooling is inefficient, the internal temperature can rise rapidly, leading to uncontrolled side reactions.

  • Solution:

    • Ensure your cooling bath is well-maintained and provides efficient heat transfer.

    • Add the solution of anisole and isovaleryl chloride very slowly (dropwise) to the AlCl₃ suspension.

    • Use a larger volume of solvent to help dissipate the heat generated.

Q4: The workup was very violent when I added water. How can I perform this step more safely?

A: The quenching of a Friedel-Crafts reaction is notoriously hazardous if not done correctly. You are quenching unreacted AlCl₃ and breaking the product-AlCl₃ complex, both of which are highly exothermic processes that release HCl gas.

  • Cause: Direct addition of water to the reaction mixture.

  • Solution: The safest method is to pour the reaction mixture slowly, in a thin stream, into a separate beaker containing a large excess of a vigorously stirred ice/water slurry. This provides a large heat sink to absorb the energy released. Performing this in an efficient fume hood is mandatory. Adding dilute HCl to the ice can also help keep the resulting aluminum salts dissolved.

Frequently Asked Questions (FAQs)

Q1: Why can't I use a catalytic amount of AlCl₃ like in some other reactions?

A: Unlike Friedel-Crafts alkylation, the acylation product (an aryl ketone) is a Lewis base. The oxygen atom of the carbonyl group readily donates electron density to the strong Lewis acid catalyst (AlCl₃), forming a stable complex.[1][2][7] This complex deactivates both the product, preventing further acylation, and the catalyst. Because the catalyst is sequestered, at least one full equivalent must be used to react with the product, plus an additional catalytic amount to drive the reaction itself.

Q2: Are there greener or easier-to-handle alternatives to AlCl₃?

A: Yes, while AlCl₃ is the traditional and often most potent catalyst, other Lewis acids can be used.

  • Ferric Chloride (FeCl₃): A common, less expensive alternative, though it may be slightly less reactive, requiring longer reaction times or slightly elevated temperatures.[3][5][9]

  • Zinc Chloride (ZnCl₂): A milder Lewis acid, generally requiring more forcing conditions but is less sensitive to moisture.

  • Solid Acid Catalysts: Zeolites and other solid acids are being explored as reusable, environmentally friendly alternatives, though they often require high temperatures and may have different selectivity profiles.[10]

Q3: I am using isovaleric anhydride instead of isovaleryl chloride. How does this change the reaction?

A: Acid anhydrides can also be used as acylating agents. The mechanism is similar, but the leaving group is a carboxylate ion instead of a chloride ion. A key difference is that using an anhydride will consume more than two equivalents of AlCl₃ per mole of anhydride, as the catalyst will complex with both the product ketone and the carboxylate byproduct. Therefore, the stoichiometry of the catalyst must be adjusted accordingly (typically >2 equivalents).

Q4: What are the primary safety risks I should be aware of?

A: The primary hazards are associated with the reagents and byproducts.

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a fume hood and avoid contact with skin and moisture.[7]

  • Isovaleryl Chloride: A corrosive liquid and a lachrymator (causes tearing). Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

  • Hydrogen Chloride (HCl) Gas: Generated during both the reaction and the workup. Adequate ventilation is essential. The acidic conditions during workup also require careful handling.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • SMG Chemistry. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • ResearchGate. (2019). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]

  • Najam Academy. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. YouTube. [Link]

  • Vedantu. On Friedel-Crafts acetylation, anisole yields. [Link]

  • PubChem. 1-(4-Methoxyphenyl)-3-methylbutan-1-one. [Link]

  • ResearchGate. (2011). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. [Link]

  • ResearchGate. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. [Link]

  • University of Wisconsin-Madison. Experiment 13: Friedel-Crafts Acylation. [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

Sources

Optimization

Technical Support Center: Isolating 1-(4-Methoxyphenyl)-3-methylbutan-2-one

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals working on the synthesis and isolation of 1-(4-Methoxyphenyl)-3-methylbutan-2-one. The content is structured to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals working on the synthesis and isolation of 1-(4-Methoxyphenyl)-3-methylbutan-2-one. The content is structured to address common challenges encountered during experimental work, moving from frequently asked questions to detailed procedural workflows.

Introduction to the Chemistry

1-(4-Methoxyphenyl)-3-methylbutan-2-one is typically synthesized via a Friedel-Crafts acylation of anisole with isovaleryl chloride or a related acylating agent, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2] The methoxy group of anisole is an ortho-, para-director, making the para-substituted product the major isomer due to steric hindrance at the ortho positions.[3] Understanding the nuances of this electrophilic aromatic substitution is key to troubleshooting issues of yield and purity.

Chemical Properties of 1-(4-Methoxyphenyl)-3-methylbutan-2-one:

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[4]
Molecular Weight 192.25 g/mol [4]
Appearance Expected to be a solid or oil at room temperature.General knowledge of similar aromatic ketones.
IUPAC Name 1-(4-methoxyphenyl)-3-methylbutan-1-one[4]

Frequently Asked Questions (FAQs) in Troubleshooting

This section addresses common issues encountered during the synthesis and isolation of 1-(4-Methoxyphenyl)-3-methylbutan-2-one.

Reaction Troubleshooting

Q1: My Friedel-Crafts acylation reaction has a very low yield or did not proceed at all. What are the likely causes?

A1: Low yields in Friedel-Crafts acylation are a frequent issue and can often be traced back to a few critical factors:

  • Catalyst Deactivation: Aluminum chloride (AlCl₃) is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will hydrolyze the AlCl₃, rendering it inactive.[5] Ensure all glassware is oven-dried, use anhydrous solvents, and handle AlCl₃ in a dry environment (e.g., under a nitrogen atmosphere or in a glovebox).

  • Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, which can sequester the catalyst and halt the reaction.[2][5] For this reason, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst, rather than just a catalytic amount.

  • Deactivated Aromatic Ring: While anisole is an activated ring system, any impurities with strongly electron-withdrawing groups on your starting material can hinder the reaction.[1]

  • Sub-optimal Temperature: The reaction is typically exothermic.[6] Running the reaction at too low a temperature may not provide enough energy to overcome the activation barrier, while excessively high temperatures can lead to side reactions and decomposition of starting materials or product.

Q2: I am observing the formation of multiple products in my reaction mixture. What is happening?

A2: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation because the acyl group deactivates the aromatic ring, multiple products can still arise:[2]

  • Isomer Formation: Although the para-substituted product is major, some ortho-isomer may form. The ratio is dependent on the reaction conditions.

  • Side Reactions of the Acylating Agent: Isovaleryl chloride can potentially undergo rearrangement under the reaction conditions, although this is less common than with alkyl halides.

  • Cleavage of the Methoxy Group: Under harsh conditions (e.g., high temperatures, prolonged reaction times), the Lewis acid can catalyze the cleavage of the methyl ether, leading to phenolic byproducts.

Work-up and Isolation Troubleshooting

Q3: During the aqueous work-up, I am not recovering my product in the organic layer. Where could it be?

A3: Several factors could lead to poor recovery after work-up:

  • Incomplete Quenching: The AlCl₃-ketone complex is stable and may not be fully hydrolyzed by the addition of water or dilute acid. This can keep your product in the aqueous layer. Ensure a thorough quench, often with ice-cold dilute HCl, until all the aluminum salts are dissolved.[6]

  • Product Solubility: While 1-(4-Methoxyphenyl)-3-methylbutan-2-one is expected to be largely insoluble in water, vigorous shaking during extraction can form emulsions, trapping the product in the aqueous layer. Allow the layers to separate completely and consider adding brine to break up emulsions.

  • Acid-Base Reactions: If the methoxy group was cleaved during the reaction, the resulting phenol is acidic and will be extracted into a basic aqueous layer. If you used a basic wash (e.g., sodium bicarbonate), your product might be in the aqueous phase.

Q4: My crude product is an oil that is difficult to purify by recrystallization. What should I do?

A4: Oiling out during recrystallization is common when the melting point of the solid is lower than the boiling point of the solvent, or when impurities are depressing the melting point significantly.[7]

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For aromatic ketones, consider solvent systems like ethanol/water, or a mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate or acetone).[8]

  • Induce Crystallization: If the compound remains an oil upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.

  • Alternative Purification: If recrystallization proves ineffective, column chromatography is the preferred method for purifying oils or solids that are difficult to crystallize.

Purification and Characterization Troubleshooting

Q5: My column chromatography separation is poor, and the fractions are not pure. How can I improve this?

A5: Poor separation in column chromatography can be due to several factors:

  • Incorrect Solvent System: The polarity of the eluent is crucial. For a moderately polar compound like your target ketone, a good starting point is a mixture of hexanes and ethyl acetate. You can determine the optimal solvent system by running thin-layer chromatography (TLC) first. The ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4.

  • Column Packing: A poorly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly.

  • Overloading the Column: Adding too much crude product to the column will result in broad bands and poor separation. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1.

Q6: The NMR spectrum of my final product shows unexpected peaks. What are they?

A6: Unexpected peaks in the NMR spectrum indicate the presence of impurities. Common culprits include:

  • Residual Solvents: Peaks corresponding to solvents used in the work-up or purification (e.g., dichloromethane, ethyl acetate, hexanes) are common.

  • Starting Materials: Unreacted anisole or isovaleryl chloride (or isovaleric acid if hydrolyzed).

  • Ortho-isomer: The presence of the ortho-isomer will result in a more complex aromatic region in the ¹H NMR spectrum.

  • Side Products: Byproducts from cleavage of the methoxy group or other side reactions.

Refer to the expected spectral data table below for comparison.

In-Depth Troubleshooting Workflows

Workflow for Low Yield in Friedel-Crafts Acylation

Low_Yield_Troubleshooting start Low Yield Observed check_catalyst 1. Catalyst Issues? start->check_catalyst check_conditions 2. Reaction Conditions? check_catalyst->check_conditions No solution_catalyst Use fresh, anhydrous AlCl₃. Ensure stoichiometric amount. check_catalyst->solution_catalyst Yes check_workup 3. Work-up/Isolation? check_conditions->check_workup No solution_conditions Optimize temperature. Check reagent purity. Extend reaction time. check_conditions->solution_conditions Yes solution_workup Ensure complete quench. Optimize extraction pH. Check for product volatility. check_workup->solution_workup Yes end_node Yield Improved solution_catalyst->end_node solution_conditions->end_node solution_workup->end_node

Caption: A stepwise workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Test various ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to find a system that gives your product an Rf value of approximately 0.3.

  • Column Preparation:

    • Select a column with a diameter appropriate for the amount of sample.

    • Pack the column with silica gel, either as a slurry in the initial, least polar eluent or by dry packing followed by careful solvent addition.[9] Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the chromatography solvent or a more volatile solvent like dichloromethane.

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system. Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[8] Test solvents like ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed to fully dissolve the compound.

  • Decolorization (if necessary): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]

  • Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven if necessary.

Characterization Data (Expected)

Technique Expected Observations
¹H NMR * Aromatic protons: Two doublets in the aromatic region (approx. 6.9-7.9 ppm), characteristic of a 1,4-disubstituted benzene ring.
  • Methoxy group: A singlet at approx. 3.8 ppm (3H).

  • Alkyl chain: Signals corresponding to the -CH₂-, -CH-, and -CH₃ groups of the isobutyl moiety. Expect a doublet for the methylene protons adjacent to the carbonyl, a multiplet for the methine proton, and two doublets for the diastereotopic methyl groups. | | ¹³C NMR | * Carbonyl carbon: A peak around 190-200 ppm.

  • Aromatic carbons: Signals in the range of 114-164 ppm. The carbon bearing the methoxy group will be downfield.

  • Methoxy carbon: A peak around 55 ppm.

  • Alkyl carbons: Signals in the aliphatic region (approx. 20-50 ppm). | | IR Spectroscopy | * C=O stretch: A strong absorption band around 1670-1690 cm⁻¹.

  • C-O-C stretch (ether): An absorption band around 1250 cm⁻¹.

  • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹. | | Mass Spectrometry | * Molecular Ion (M⁺): A peak at m/z = 192.

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of the isobutyl group and the formation of the 4-methoxybenzoyl cation (m/z = 135). |

Safety Information

  • 1-(4-Methoxyphenyl)-3-methylbutan-2-one: May be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4]

  • Aluminum Chloride: Corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a fume hood.

  • Isovaleryl Chloride: Corrosive and a lachrymator. Handle in a fume hood.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling all organic solvents.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-3-methylbutan-1-one. National Center for Biotechnology Information. [Link]

  • Friedel-Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. [Link]

  • SpectraBase. (n.d.). 1-(4-Methoxyphenyl)-3-methylbut-3-en-1-ol. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Crasto, A. M. (2015, September 10). ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(4'-methoxyphenyl)-3-buten-2-one. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]

  • Google Patents. (n.d.). CN103304395A - Method for synthesizing metoxyl acetophenone.
  • Caltech Authors. (n.d.). SI Final Revised. [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Köysal, Y. (2017). Crystal structure of 3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, C17H16O2. Zeitschrift für Kristallographie - New Crystal Structures, 232(4), 649-650.
  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7(3), 185-192.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

  • ResearchGate. (n.d.). IR spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • Scientific Research Publishing. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. [Link]

  • JoVE. (2025, May 22). Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones. [Link]

  • Journal of Chemical Education. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. [Link]

  • University of Toronto. (n.d.). Column chromatography. [Link]

  • Reddit. (2017, June 25). Finding theoretical yield (Friedel Crafts Acylation Reaction). [Link]

  • PubChem. (n.d.). 4-Methoxy-3-methylbutan-2-one. National Center for Biotechnology Information. [Link]

  • StuDocu. (2006, October 4). Friedel-Crafts Acylation of Anisole. [Link]

  • University of Wisconsin-River Falls. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. [Link]

  • Molecules. (2025). General Synthetic Methodologies for Building Blocks to Construct Molecular Motors. [Link]

Sources

Troubleshooting

Overcoming poor solubility of 1-(4-Methoxyphenyl)-3-methylbutan-2-one in aqueous solutions

Technical Support Center: 1-(4-Methoxyphenyl)-3-methylbutan-2-one Welcome to the dedicated technical support guide for 1-(4-Methoxyphenyl)-3-methylbutan-2-one. As researchers and drug development professionals, you are o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Methoxyphenyl)-3-methylbutan-2-one

Welcome to the dedicated technical support guide for 1-(4-Methoxyphenyl)-3-methylbutan-2-one. As researchers and drug development professionals, you are often at the forefront of innovation, working with novel chemical entities. However, the journey from a promising compound to a viable experimental model or therapeutic candidate is frequently hampered by physicochemical challenges, most notably poor aqueous solubility.

This guide is designed to be your go-to resource for overcoming the solubility hurdles associated with 1-(4-Methoxyphenyl)-3-methylbutan-2-one. We will move beyond simple protocols to explain the underlying principles of each technique, empowering you to make informed decisions and troubleshoot effectively in your own experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and handling of 1-(4-Methoxyphenyl)-3-methylbutan-2-one.

Q1: What are the key physicochemical properties of 1-(4-Methoxyphenyl)-3-methylbutan-2-one?
PropertyValue (Computed)Implication for Aqueous Solubility
Molecular Formula C₁₂H₁₆O₂A significant number of carbon atoms contributes to its nonpolar character.[1]
Molecular Weight 192.25 g/mol Moderate molecular weight.[1]
Hydrogen Bond Donors 0The absence of donor groups (like -OH or -NH) severely limits its ability to form hydrogen bonds with water.[1]
Hydrogen Bond Acceptors 2The oxygen atoms in the ketone and methoxy groups can accept hydrogen bonds, but this is insufficient to overcome the large hydrophobic regions.[1]
XLogP3-AA 3.5 (for a similar isomer)This value indicates a high degree of lipophilicity (hydrophobicity), suggesting a strong preference for nonpolar environments over water.[2]
Q2: Why is 1-(4-Methoxyphenyl)-3-methylbutan-2-one so poorly soluble in water?

A2: The poor aqueous solubility is a direct consequence of its molecular structure. For a compound to dissolve in water, the energy gained from water-solute interactions must overcome the energy required to break the bonds between water molecules and the bonds between the solute molecules.

  • Dominant Hydrophobic Character: The molecule is dominated by a large, nonpolar benzene ring and an isobutyl group. These regions cannot form favorable hydrogen bonds with water. Instead, they disrupt the existing hydrogen-bonding network of water, which is an energetically unfavorable process.

  • Limited Polar Interactions: While the ketone and methoxy groups provide some polarity and can act as hydrogen bond acceptors, their contribution is overshadowed by the large hydrophobic scaffold.[1] This makes the overall molecule lipophilic, as indicated by its high predicted LogP value.

Troubleshooting Guide: Precipitation & Dissolution Failures

This section provides detailed, practical solutions to common problems encountered during the preparation of aqueous solutions of 1-(4-Methoxyphenyl)-3-methylbutan-2-one.

Problem 1: "My compound precipitated immediately when I added my concentrated stock solution (in DMSO) to my aqueous buffer."

This is a classic and frequent issue known as "solvent shock." It occurs when a compound dissolved in a highly permissive organic solvent is rapidly diluted into an aqueous system where its solubility is much lower.[3] The localized high concentration of both the compound and the organic solvent leads to immediate precipitation.

cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Serial Dilution stock Weigh Compound solvent Add 100% Organic Solvent (e.g., DMSO, Ethanol) stock->solvent dissolve Vortex/Sonicate until fully dissolved solvent->dissolve add_slowly Add stock solution dropwise to vigorously vortexing buffer dissolve->add_slowly Critical Step: Avoid 'Solvent Shock' prep_buffer Prepare Aqueous Buffer prep_buffer->add_slowly observe Visually inspect for any signs of precipitation add_slowly->observe success SUCCESS: Solution Ready for Experiment observe->success Solution Clear failure FAILURE: Proceed to Troubleshooting observe->failure Precipitation Occurs

Caption: A generalized workflow for dissolving hydrophobic compounds.

The key is to minimize localized concentration gradients during dilution.

Protocol:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO) or ethanol. Ensure the compound is fully dissolved.

  • Dispense the required volume of your final aqueous buffer into a sterile tube.

  • Place the tube on a vortex mixer set to a medium-high speed.

  • While the buffer is vigorously mixing, add the stock solution drop-by-drop, or very slowly using a pipette, into the vortex. This ensures immediate dispersion and minimizes the chances of precipitation.

  • After addition, continue vortexing for another 30-60 seconds.

  • Visually inspect the solution against a dark background for any signs of turbidity or precipitate.

If optimized dilution isn't sufficient, incorporating a co-solvent into the final aqueous buffer can increase the solution's capacity to dissolve the compound.[4][5] Co-solvents work by reducing the overall polarity of the solvent system, making it more hospitable to hydrophobic molecules.[6]

Protocol:

  • Prepare the stock solution as described above (e.g., in 100% DMSO).

  • Prepare your aqueous buffer, but do not bring it to the final volume.

  • Add a co-solvent to the aqueous buffer. The final concentration of the co-solvent should be the minimum required for solubility, typically starting between 1-10% (v/v).

  • Add the stock solution using the optimized dilution protocol (Solution A).

  • Bring the solution to the final volume with your aqueous buffer.

Recommended Co-solventsTypical Starting Final ConcentrationKey Considerations
DMSO 1-5%Can have biological effects at higher concentrations. Check cellular tolerance.
Ethanol 1-10%Can sometimes cause protein precipitation in biological assays.
Polyethylene Glycol (PEG 400) 5-20%Generally biocompatible; its viscosity can aid in preventing precipitation.[7]
Propylene Glycol 5-20%A common excipient in pharmaceutical formulations.[7]
Problem 2: "My compound won't dissolve in my aqueous buffer, even with co-solvents and at my desired final concentration."

This indicates that you have exceeded the intrinsic solubility of the compound in that specific solvent system. To overcome this, we must employ more advanced formulation strategies that don't just modify the solvent, but actively encapsulate or complex with the compound.

start Initial Dissolution Attempt Fails q1 Is precipitation immediate upon adding stock? start->q1 solvent_shock Likely Solvent Shock. Implement Optimized Dilution and/or add Co-solvents. q1->solvent_shock Yes low_solubility Intrinsic Low Solubility. Standard methods are insufficient. q1->low_solubility No q2 Choose Advanced Method low_solubility->q2 Next Steps surfactants Use Surfactants (Tween, SDS) above their CMC. q2->surfactants Micellar Solubilization cyclodextrins Use Cyclodextrins (HP-β-CD) to form inclusion complexes. q2->cyclodextrins Inclusion Complexation

Caption: A decision tree for troubleshooting solubility issues.

Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can effectively encapsulate poorly soluble compounds like 1-(4-Methoxyphenyl)-3-methylbutan-2-one, carrying them into the aqueous solution.[8]

Protocol:

  • Select a biocompatible surfactant. Non-ionic surfactants like Tween® 80 are generally preferred for biological experiments due to their lower toxicity.

  • Prepare your aqueous buffer and add the surfactant to a final concentration significantly above its CMC (typically 5-10x CMC is a good starting point).

  • Prepare a concentrated stock of your compound in a minimal amount of organic solvent (e.g., ethanol or DMSO).

  • Using the optimized dilution protocol, slowly add the compound stock to the surfactant-containing buffer while vortexing. The compound will partition into the hydrophobic cores of the micelles.

SurfactantTypeTypical CMC (in water)Key Considerations
Tween® 80 (Polysorbate 80) Non-ionic~0.012 mMWidely used, low toxicity, effective solubilizer.[9]
Sodium Dodecyl Sulfate (SDS) Anionic~8.2 mMCan denature proteins; generally not suitable for cell-based assays but useful for in-vitro biochemical assays.[10]
Brij® 35 Non-ionic~0.09 mMAnother common non-ionic surfactant used in biochemical applications.[11]

Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a hollow cone.[12] The interior of the cone is hydrophobic, while the exterior is hydrophilic. This unique structure allows them to form "inclusion complexes" where a hydrophobic "guest" molecule (your compound) is trapped inside the "host" CD cavity.[13][14][15] This complex is then readily soluble in water due to the hydrophilic exterior of the cyclodextrin.

Protocol:

  • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with high aqueous solubility and low toxicity.

  • Prepare an aqueous solution of the cyclodextrin (e.g., 1-10% w/v HP-β-CD in your buffer).

  • Add the powdered 1-(4-Methoxyphenyl)-3-methylbutan-2-one directly to the cyclodextrin solution.

  • Stir or shake the mixture vigorously at room temperature or with gentle warming (e.g., 37-40°C) for several hours (or overnight) to allow for the formation of the inclusion complex.

  • After incubation, centrifuge or filter the solution (using a 0.22 µm filter) to remove any undissolved compound. The clear filtrate now contains your solubilized compound complexed with the cyclodextrin.

Cyclodextrin DerivativeKey Features
α-Cyclodextrin Smallest cavity size.
β-Cyclodextrin Mid-range cavity, but limited aqueous solubility itself.
γ-Cyclodextrin Largest cavity size.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity, making it a preferred choice for many pharmaceutical and biological applications.[13][14]

References

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-3-methylbutan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Metz, R. J., et al. (1991). Systemic pH modifies ketone body production rates and lipolysis in humans. The American Journal of Physiology, 261(5 Pt 1), E641–E647. Retrieved from [Link]

  • MDPI. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • ResearchGate. (2016). Study of Micellar Behavior of a Tween 80 Surfactant in Aqueous Media Containing Diphenhydramine Hydrochloride. Retrieved from [Link]

  • LITFL. (2020). Ketoacidosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Retrieved from [Link]

  • OAText. (2017). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • ResearchGate. (2015). Study of mixed micelles of Sodium dodecyl sulphate and nonionic surfactants polysorbates tween series. Retrieved from [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Retrieved from [Link]

  • ACS Publications. (2000). Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. Retrieved from [Link]

  • ResearchGate. (1991). Systemic pH modifies ketone body production rates and lipolysis in man. Retrieved from [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Biochemistry, Ketogenesis. Retrieved from [Link]

  • ResearchGate. (2012). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-methylbutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Adenosine triphosphate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • ResearchGate. (2014). Conductometric study of sodium dodecyl sulfate - nonionic surfactant mixed micelles in aqueous solution. Retrieved from [Link]

  • YouTube. (2023). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. Retrieved from [Link]

  • Springer. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • IJCRT.org. (2024). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chloro-2-methoxyphenyl)-3-methylbutan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Georganics. (n.d.). 4-Methoxy-3-buten-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Hydroxy-4-methoxyphenyl)-3-methylbutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-prop-2-en-1-one oxime. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing By-product Formation in Aromatic Ketone Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to our dedicated technical support guide for the synthesis of aromatic ketones. This resource is designed for researchers, medicinal chemists, and process develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of aromatic ketones. This resource is designed for researchers, medicinal chemists, and process development scientists who seek to optimize their synthetic routes and troubleshoot common challenges. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms and the causality behind common side reactions, enabling you to achieve higher yields and purity in your experiments.

The Friedel-Crafts acylation stands as a cornerstone reaction for forging carbon-carbon bonds to an aromatic ring, delivering valuable aromatic ketone intermediates.[1][2] While powerful, this electrophilic aromatic substitution (EAS) reaction is sensitive to substrate, catalyst, and reaction conditions. This guide, presented in a troubleshooting-focused Q&A format, addresses the most frequent issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my Friedel-Crafts acylation reaction failing or giving a very low yield?

This is the most common issue, and the root cause often lies with the electronic nature of your aromatic substrate or an insufficient understanding of the catalyst's role.

Cause A: Your Aromatic Ring is Strongly Deactivated. The Friedel-Crafts acylation is an electrophilic aromatic substitution. The aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion.[1] If your starting material contains potent electron-withdrawing groups (EWGs), the electron density of the ring is significantly reduced, rendering it too "poor" a nucleophile to initiate the reaction.

  • Expert Insight: Groups like nitro (-NO₂), trifluoromethyl (-CF₃), sulfonyl (-SO₃H), and other carbonyls (ketones, esters) are strong deactivators.[1][3] Friedel-Crafts reactions, in general, are among the slowest of the EAS reactions and are particularly sensitive to these deactivating effects.

Cause B: Your Substrate is Reacting with the Catalyst. If your aromatic starting material possesses a Lewis basic functional group, such as an amine (-NH₂, -NHR, -NR₂) or even a hydroxyl group (-OH), it will react preferentially with the Lewis acid catalyst (e.g., AlCl₃). The lone pair of electrons on the nitrogen or oxygen will coordinate to the aluminum chloride.[3] This forms a complex that places a positive charge adjacent to the ring, which is intensely deactivating and halts the desired acylation.[3][4]

Cause C: You Are Using a Catalytic Amount of Lewis Acid. Unlike many other catalytic reactions, the Friedel-Crafts acylation requires a stoichiometric amount, and often a slight excess (e.g., 1.1 equivalents), of the Lewis acid catalyst.[5] This is not due to catalyst turnover issues but rather to the nature of the product. The aromatic ketone product is itself a Lewis base and forms a stable, often irreversible complex with the Lewis acid.[2][5] This complexation sequesters the catalyst, removing it from the reaction cycle. An insufficient amount of catalyst will result in an incomplete reaction.

Troubleshooting Workflow for Low Yield

start Low Yield or No Reaction q1 Is the aromatic ring substituted? start->q1 q2 Does it have strong EWGs (-NO₂, -CF₃, -CN)? q1->q2 Yes q4 Is Lewis Acid > 1.0 equivalent? q1->q4 No q3 Does it have Lewis basic groups (-NH₂, -OH, -NR₂)? q2->q3 No res1 Reaction fails due to deactivation. Consider alternative synthetic route. q2->res1 Yes q3->q4 No res2 Protect the functional group or consider alternative synthesis. q3->res2 Yes res3 Increase Lewis Acid to >1.0 equivalent and monitor. q4->res3 No res4 Check purity of reagents and solvent dryness. q4->res4 Yes

Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylations.

Q2: I'm observing poor regioselectivity. How can I control the position of acylation?

Regioselectivity is dictated by the existing substituents on the aromatic ring. The incoming acyl group will be directed to a specific position based on the electronic properties of the groups already present.

  • Ortho/Para Directors: Electron-donating groups (EDGs) activate the ring and direct the incoming electrophile to the ortho and para positions. Examples include alkyl (-R), alkoxy (-OR), and hydroxyl (-OH) groups. The para product is often favored due to reduced steric hindrance.

  • Meta Directors: Electron-withdrawing groups (EWGs) that are not strongly deactivating will direct the incoming electrophile to the meta position. Examples include esters (-COOR) and amides (-CONH₂).

Table 1: Common Substituents and Their Directing Effects in Electrophilic Aromatic Substitution

Substituent Group Examples Type Directing Effect
Alkyl -CH₃, -CH₂CH₃ Activating ortho, para
Alkoxy -OCH₃, -OCH₂CH₃ Activating ortho, para
Halogen -F, -Cl, -Br, -I Deactivating ortho, para
Acyl -COCH₃ Deactivating meta
Nitro -NO₂ Deactivating meta

| Sulfonic Acid | -SO₃H | Deactivating | meta |

  • Expert Insight: To improve regioselectivity, consider the choice of catalyst. While AlCl₃ is a strong, general-purpose Lewis acid, exploring milder or heterogeneous catalysts can sometimes offer improved selectivity, especially in complex molecules.[6] For instance, studies with single-crystalline SnO₂ nanosheets have shown high regioselectivity under solvent-free conditions.[6]

Q3: Am I at risk of polyacylation, similar to the common polyalkylation side reaction?

This is a valid concern, but fortunately, it is one of the key advantages of Friedel-Crafts acylation over its alkylation counterpart. Polyacylation is generally not observed.[2][7]

  • Causality: The first acyl group added to the ring is strongly deactivating.[2][3] This electronic withdrawal significantly reduces the nucleophilicity of the aromatic ketone product, making it far less reactive than the original starting material. Consequently, a second acylation event is highly unfavorable under standard reaction conditions. This is in stark contrast to Friedel-Crafts alkylation, where the added alkyl group activates the ring, making the product more reactive than the starting material and leading to undesired polyalkylation.[3][7]

Mechanism of Product Deactivation

cluster_0 Friedel-Crafts Alkylation cluster_1 Friedel-Crafts Acylation A Benzene (Nucleophilic) B Alkylbenzene (More Nucleophilic) A->B + R-X, AlCl₃ C Polyalkylated Product (By-product) B->C + R-X, AlCl₃ D Benzene (Nucleophilic) E Aromatic Ketone (Less Nucleophilic) D->E + RCOCl, AlCl₃ F No Further Reaction E->F r1 R-CO-Cl + AlCl₃ p1 [R-C≡O]⁺ AlCl₄⁻ (Acylium Ion) r1->p1 Step 1 p1_plus_benzene [R-C≡O]⁺ + Benzene sigma Arenium Ion (Sigma Complex) p1_plus_benzene->sigma Step 2 sigma_plus_base Arenium Ion + AlCl₄⁻ product Aromatic Ketone + HCl + AlCl₃ sigma_plus_base->product Step 3

Sources

Troubleshooting

Technical Support Center: Enhancing the Chromatographic Resolution of 1-(4-Methoxyphenyl)-3-methylbutan-2-one

Welcome to the technical support center dedicated to addressing the chromatographic challenges associated with 1-(4-methoxyphenyl)-3-methylbutan-2-one and structurally similar aromatic ketones. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the chromatographic challenges associated with 1-(4-methoxyphenyl)-3-methylbutan-2-one and structurally similar aromatic ketones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common separation issues.

Introduction

1-(4-Methoxyphenyl)-3-methylbutan-2-one is a ketone with a moderate degree of polarity due to the presence of a carbonyl group and a methoxy-substituted aromatic ring. Achieving baseline resolution for this compound, particularly in the presence of structurally related impurities or isomers, is critical for accurate quantification and impurity profiling in pharmaceutical development and quality control. This guide provides a systematic approach to troubleshooting and enhancing resolution in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the resolution of 1-(4-Methoxyphenyl)-3-methylbutan-2-one?

A1: The primary factors influencing resolution are the choice of stationary phase, mobile phase composition (including organic modifier, pH, and additives), column temperature, and flow rate.[1][2] The interplay between these parameters dictates the selectivity, efficiency, and retention of the analyte and its potential co-eluents.

Q2: Which HPLC mode, reversed-phase or normal-phase, is generally more suitable for this compound?

A2: Reversed-phase (RP) HPLC is the most common and often most effective mode for separating moderately polar compounds like 1-(4-methoxyphenyl)-3-methylbutan-2-one.[3][4] RP-HPLC, typically using a C18 or C8 stationary phase with a polar mobile phase (e.g., acetonitrile/water or methanol/water), provides excellent retention and selectivity for aromatic ketones.[3][5]

Q3: Can derivatization help in improving the resolution?

A3: Yes, derivatization can be a powerful tool, especially for enhancing detection and potentially improving selectivity. For ketones, derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones is a common strategy.[5][6] This can be particularly useful for trace-level analysis.

Q4: My peak for 1-(4-Methoxyphenyl)-3-methylbutan-2-one is tailing. What are the likely causes?

A4: Peak tailing for ketones can be caused by several factors, including secondary interactions with residual silanols on the silica-based stationary phase, column overload, or the presence of active metal sites in the HPLC system.[7] Adjusting the mobile phase pH or using a highly end-capped column can mitigate these effects.

Troubleshooting Guide: A Problem-Solution Approach

This section provides a systematic guide to resolving specific chromatographic issues you may encounter.

Problem 1: Poor Resolution (Co-eluting Peaks)

Insufficient separation between the main analyte peak and an impurity is a common challenge. The goal is to achieve a resolution (Rs) of >1.5 for accurate quantification.

Root Cause Analysis:

  • Inadequate Selectivity (α): The stationary and mobile phases do not provide sufficient differential interaction with the analyte and the impurity.

  • Poor Efficiency (N): Broad peaks can lead to overlap even with good selectivity. This can be due to a poorly packed column, extra-column band broadening, or suboptimal flow rate.

  • Insufficient Retention (k'): If peaks elute too early (low k'), there is not enough interaction with the stationary phase for a good separation to occur.

Solutions:

1. Optimize the Mobile Phase Composition:

  • Adjust Organic Modifier Ratio: Systematically vary the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase.[1] Decreasing the organic content will increase retention and may improve resolution.

  • Change the Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity due to different solvent properties.[8]

  • Modify Mobile Phase pH: For ionizable impurities, adjusting the pH can drastically change their retention and selectivity. Although the target analyte is neutral, controlling the pH can suppress the ionization of acidic or basic impurities.

2. Evaluate Different Stationary Phases:

  • Vary the Alkyl Chain: If using a C18 column, consider a C8 or a phenyl-hexyl column. Phenyl-based columns can offer unique selectivity for aromatic compounds through π-π interactions.[4]

  • Consider Modern Column Chemistries: Columns with smaller particle sizes (e.g., sub-2 µm or solid-core particles) can significantly increase efficiency and, consequently, resolution.[1]

3. Adjust Instrumental Parameters:

  • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution.[2][9] However, this will also increase the analysis time.

  • Optimize Column Temperature: Temperature affects both solvent viscosity and the thermodynamics of partitioning.[1] Varying the temperature (e.g., in 5°C increments from 25°C to 40°C) can alter selectivity.[10]

Experimental Workflow for Improving Resolution:

workflow cluster_start Initial Observation cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Screening cluster_instrumental Instrumental Parameter Adjustment cluster_end Goal start Poor Resolution (Rs < 1.5) mp1 Adjust Organic/Aqueous Ratio start->mp1 Systematic Approach mp2 Switch Organic Solvent (ACN <-> MeOH) mp1->mp2 mp3 Modify pH (if impurities are ionizable) mp2->mp3 sp1 Try Different Alkyl Chain (C8) mp3->sp1 If mobile phase changes are insufficient sp2 Evaluate Phenyl-Hexyl Column sp1->sp2 sp3 Use High-Efficiency Column (Sub-2µm/Solid-Core) sp2->sp3 ip1 Lower Flow Rate sp3->ip1 For further fine-tuning ip2 Vary Column Temperature ip1->ip2 end_node Baseline Resolution (Rs >= 1.5) ip2->end_node Achieved

Caption: Systematic workflow for troubleshooting and enhancing peak resolution.

Problem 2: Peak Broadening

Broad peaks can compromise resolution and reduce sensitivity.

Root Cause Analysis:

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds on the column frit or head.

  • Mismatch between Sample Solvent and Mobile Phase: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.

Solutions:

1. Minimize Extra-column Volume:

  • Use tubing with the smallest possible internal diameter and length.

  • Ensure all fittings are properly connected to avoid dead volumes.

2. Column Maintenance:

  • Flush the Column: Use a strong solvent (stronger than your mobile phase) to wash the column. For reversed-phase, this could be isopropanol or methylene chloride (with an intermediate flush of isopropanol).[7]

  • Use a Guard Column: A guard column can protect the analytical column from strongly adsorbed sample components.

3. Sample Solvent Considerations:

  • Whenever possible, dissolve and inject the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.

Problem 3: Inconsistent Retention Times

Fluctuations in retention time can hinder peak identification and quantification.

Root Cause Analysis:

  • Pump Issues: Inaccurate or fluctuating mobile phase composition or flow rate.[11]

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially after a gradient run or solvent changeover.[11]

  • Temperature Fluctuations: An unthermostatted column can be susceptible to changes in ambient temperature.

Solutions:

1. System Check:

  • Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles in the pump.

  • Pump Maintenance: Check pump seals and check valves for leaks or wear.

2. Ensure Proper Equilibration:

  • Allow at least 10-15 column volumes of the mobile phase to pass through the column before starting the analysis.[11]

3. Use a Column Oven:

  • Maintaining a constant column temperature will ensure reproducible retention times.[1][11]

Recommended Starting Methodologies

For those beginning method development for 1-(4-methoxyphenyl)-3-methylbutan-2-one, the following tables provide recommended starting conditions for both achiral and potential chiral separations.

Table 1: Recommended Starting Conditions for Achiral (Reversed-Phase) HPLC
ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmA general-purpose column providing good retention for moderately polar compounds.
Mobile Phase A WaterThe polar component of the mobile phase.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[12]
Gradient 50-90% B over 15 minutesA good starting point to scout for the optimal elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible conditions.
Detection UV at 274 nm (based on the methoxyphenyl chromophore)Provides good sensitivity for the aromatic ring system.
Injection Vol. 10 µLA typical injection volume to avoid column overload.
Table 2: Considerations for Chiral Separation

If the target molecule is chiral and enantiomeric separation is required, a different approach is necessary. Chiral separations are often achieved using specialized chiral stationary phases (CSPs).[13][14][15]

ParameterRecommended ApproachRationale
Column Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives)These are versatile and widely successful for a broad range of chiral compounds, including ketones.[16][17]
Mobile Phase Normal-phase (e.g., Hexane/Isopropanol) or Polar Organic (e.g., Acetonitrile/Methanol)The choice of mobile phase is highly dependent on the specific CSP and analyte.[16][17]
Screening Screen multiple CSPs and mobile phase systems.Chiral method development is often empirical, and screening is the most effective strategy to find a suitable separation.[13][17]

Chiral Separation Workflow:

chiral_workflow cluster_start Objective cluster_screening Initial Screening cluster_optimization Method Optimization cluster_end Goal start Separate Enantiomers of 1-(4-Methoxyphenyl)-3-methylbutan-2-one screen1 Select Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) start->screen1 screen2 Test with Normal Phase Solvents (Hexane/IPA, Hexane/EtOH) screen1->screen2 screen3 Test with Polar Organic Solvents (ACN, MeOH) screen2->screen3 opt1 Fine-tune Mobile Phase Ratio screen3->opt1 If partial separation is observed opt2 Adjust Flow Rate opt1->opt2 opt3 Vary Temperature opt2->opt3 end_node Baseline Enantiomeric Resolution (Rs >= 1.5) opt3->end_node Achieved

Caption: General workflow for developing a chiral separation method.

References

  • Addadi, K., et al. (2015). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Chirality, 27(5), 332-8. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Available from: [Link]

  • Chromatography Forum. (2013). HPLC method development for aldehydes and ketones. Available from: [Link]

  • Galinaro, C. A., et al. (2003). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]

  • AMSbiopharma. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

  • ResearchGate. (2019). Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. Available from: [Link]

  • Ho, S. S. H., & Yu, J. Z. (2004). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. PubMed. Available from: [Link]

  • Sci-Hub. (1982). Separation of chiral ketones by enantioselective gas chromatography. Available from: [Link]

  • Der Pharma Chemica. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. Available from: [Link]

  • MDPI. (2022). Application of Chromatographic Technology to Determine Aromatic Substances in Tobacco during Natural Fermentation: A Review. Available from: [Link]

  • Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Available from: [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Available from: [Link]

  • Chemistry For Everyone. (2025). How To Improve Resolution In Column Chromatography?. Available from: [Link]

  • National Center for Biotechnology Information. (2004). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Available from: [Link]

  • LCGC International. (2018). Stationary Phase Selectivity: The Chemistry Behind the Separation. Available from: [Link]

  • Chemistry For Everyone. (2025). How To Improve Resolution In Liquid Chromatography?. Available from: [Link]

  • Rhenium Group. (2021). Review on Common Observed HPLC Troubleshooting Problems. Available from: [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Available from: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Available from: [Link]

  • MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone on Newcrom R1 HPLC column. Available from: [Link]

  • PubMed. (2009). High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate. Available from: [Link]

  • ResearchGate. (2019). Chiral Separations by High‐Performance Liquid Chromatography. Available from: [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Available from: [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Available from: [Link]

  • Journal of Chromatographic Science. (2020). Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. Available from: [Link]

  • Physics & Maths Tutor. (n.d.). OCR (A) Chemistry A-level Module 6: Organic Chemistry & Analysis Revision. Available from: [Link]

  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Available from: [Link]

  • National Center for Biotechnology Information. (2012). (E)-4-(4-Methoxyphenyl)but-3-en-2-one. Available from: [Link]

  • AQA. (2015). A-level Chemistry 7405 Specification. Available from: [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available from: [Link]

Sources

Optimization

Technical Support Center: Refinement of Extraction Protocols for Aromatic Ketones

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the extraction of aromatic ketones from complex samples. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the extraction of aromatic ketones from complex samples. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and field-proven insights to empower you to troubleshoot and refine your methodologies effectively. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in robust scientific evidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions and common hurdles in the extraction of aromatic ketones.

Q1: I'm seeing inconsistent results and signal suppression in my LC-MS analysis. What are "matrix effects" and how can I mitigate them?

A: The phenomenon you're describing is the "matrix effect," which is the combined effect of all sample components, other than the analyte itself, on the analytical signal.[1] These co-extracted substances can interfere with the ionization of your target aromatic ketone in the mass spectrometer source, leading to either signal suppression or enhancement.[2] This results in poor accuracy and reproducibility.[3]

Causality & Mitigation Strategy:

  • The Cause: Complex matrices (e.g., plasma, soil, food products) contain a multitude of compounds (lipids, proteins, salts, pigments) that may be co-extracted with your analyte.[4] These compounds can compete with the analyte for ionization, alter the physical properties of the spray droplet in electrospray ionization (ESI), or cause instrument contamination.[5]

  • The Solution - Enhanced Selectivity: The most effective way to combat matrix effects is to remove the interfering components through more selective sample preparation.[1]

    • Solid-Phase Extraction (SPE): This is a highly selective technique that can produce very clean extracts. By choosing a sorbent that specifically retains your aromatic ketone while allowing matrix components to pass through (or vice versa), you can achieve significant cleanup.[6]

    • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is excellent for complex matrices. It uses a salting-out extraction followed by a dispersive SPE (d-SPE) cleanup step with specific sorbents (e.g., C18 for lipids, PSA for organic acids) to remove a broad range of interferences.[4][7]

    • Liquid-Liquid Extraction (LLE) Optimization: While less selective than SPE, LLE can be improved. Optimizing solvent choice and adjusting the sample's pH can minimize the extraction of certain interfering compounds.[8]

Q2: How do I choose the right primary extraction technique: LLE, SPE, SPME, or QuEChERS?

A: The choice of technique depends on your sample matrix, analyte concentration, required throughput, and the nature of the aromatic ketone itself. There is no single "best" method; each has distinct advantages.

Decision-Making Framework:

  • Liquid-Liquid Extraction (LLE): Best for simple liquid samples where the analyte is present at moderate to high concentrations. It is cost-effective and straightforward but can be labor-intensive and consume large volumes of organic solvents.[8]

  • Solid-Phase Extraction (SPE): The gold standard for achieving high purity and concentration.[6] It is ideal for complex, "dirty" samples (e.g., biological fluids, environmental water) and when low detection limits are required. Method development can be more time-consuming.[6][9]

  • Solid-Phase Microextraction (SPME): A solvent-free technique ideal for volatile or semi-volatile aromatic ketones in liquid or gas-phase samples (e.g., flavor and fragrance analysis, environmental air monitoring).[10][11] It is excellent for concentrating trace-level analytes with minimal matrix interference.[11]

  • QuEChERS: The preferred method for solid and semi-solid samples with complex matrices, especially in food and agricultural testing.[4][12] It offers a fantastic balance of speed, cost, and effectiveness for a wide range of analytes.

Below is a decision-making workflow to guide your selection.

G start Start: Define Sample & Analyte matrix_type What is the sample matrix? start->matrix_type liquid Liquid matrix_type->liquid solid Solid / Semi-Solid matrix_type->solid analyte_props Volatile or Non-Volatile? volatile Volatile analyte_props->volatile non_volatile Non-Volatile analyte_props->non_volatile complexity Matrix Complexity? simple Simple / Clean complexity->simple complex_dirty Complex / Dirty complexity->complex_dirty throughput High Throughput Needed? yes_throughput Yes throughput->yes_throughput no_throughput No throughput->no_throughput liquid->analyte_props quechers Use QuEChERS solid->quechers Fatty, high-moisture, or particulate-rich spme Use SPME volatile->spme non_volatile->complexity lle Consider LLE simple->lle spe Use SPE complex_dirty->spe For highest purity yes_throughput->quechers If applicable no_throughput->spe Allows for more method development spe->throughput quechers->throughput

Caption: Decision tree for selecting an extraction method.

Q3: How important is pH control when extracting neutral compounds like aromatic ketones?

A: This is an excellent and often overlooked point. While the aromatic ketone itself may be neutral and its solubility unaffected by pH, the charge state of the matrix components is highly pH-dependent.[13] Controlling pH is a powerful tool for improving the selectivity of your extraction.

The Causality of Selectivity:

  • Ionizing Interferences: Many complex samples contain acidic or basic compounds (e.g., fatty acids, phenols, amines). By adjusting the pH of the aqueous sample, you can force these interferences into their ionized (charged) state.

  • Phase Partitioning: Ionized compounds are highly soluble in water and will preferentially remain in the aqueous phase during a liquid-liquid extraction or pass through a non-polar SPE sorbent unretained. This effectively "cleans" your extract by leaving interferences behind.

  • Practical Example: To extract a neutral aromatic ketone from a sample containing acidic interferents, adjust the sample pH to >8. This deprotonates the acids, making them negatively charged and water-soluble, thus preventing their co-extraction into your organic solvent.

Q4: My aromatic ketone is difficult to detect or shows poor peak shape in GC analysis. Should I consider derivatization?

A: Yes, derivatization is a key strategy when facing challenges with GC analysis of certain ketones.[14] The primary goals of derivatization are to increase volatility, improve thermal stability, and enhance detectability.[15][16]

Why Derivatization Works:

  • Increased Volatility: Many larger aromatic ketones may not be volatile enough for efficient transport through a GC column. Derivatization converts the polar carbonyl group into a less polar, more volatile functional group.

  • Enhanced Sensitivity: A common derivatizing agent for ketones is o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[17] This reagent creates an oxime derivative that contains five fluorine atoms, making it highly sensitive for detection by an Electron Capture Detector (ECD) or by mass spectrometry in negative chemical ionization (NCI) mode.[15][17] This can dramatically lower your limits of detection.

Section 2: Troubleshooting Guides

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Problem: Low Analyte Recovery

"My final extract contains a much lower concentration of my aromatic ketone than I expect. What's going wrong?"

This is one of the most common issues in sample preparation. The cause depends on your chosen extraction method.

G start Symptom: Low Analyte Recovery method Which Extraction Method? start->method lle LLE method->lle spe SPE method->spe cause_lle1 Cause: Poor Partitioning (logD) lle->cause_lle1 cause_lle2 Cause: Incomplete Phase Separation lle->cause_lle2 cause_spe1 Cause: Analyte Breakthrough (Loading) spe->cause_spe1 cause_spe2 Cause: Analyte Loss (Wash Step) spe->cause_spe2 cause_spe3 Cause: Incomplete Elution spe->cause_spe3 solution_lle1 Solution: Change solvent; 'Salt out' with NaCl/Na2SO4 cause_lle1->solution_lle1 solution_lle2 Solution: Centrifuge; Allow more time to settle cause_lle2->solution_lle2 solution_spe1 Solution: Check sorbent choice; Reduce load volume/speed cause_spe1->solution_spe1 solution_spe2 Solution: Use a weaker (less organic) wash solvent cause_spe2->solution_spe2 solution_spe3 Solution: Use a stronger elution solvent; Increase elution volume cause_spe3->solution_spe3

Sources

Troubleshooting

Technical Support Center: Optimizing the HPLC Analysis of 1-(4-Methoxyphenyl)-3-methylbutan-2-one

Welcome to the technical support center for the HPLC analysis of 1-(4-Methoxyphenyl)-3-methylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 1-(4-Methoxyphenyl)-3-methylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing. Here, we synthesize fundamental chromatographic principles with practical, field-proven solutions to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the HPLC analysis of 1-(4-Methoxyphenyl)-3-methylbutan-2-one.

Q1: What is the most probable cause of peak tailing for 1-(4-Methoxyphenyl)-3-methylbutan-2-one in reverse-phase HPLC?

A1: The most likely cause of peak tailing for this analyte is secondary interactions between the ketone functional group and active sites on the silica-based stationary phase.[1][2] These active sites are primarily residual silanol groups (Si-OH) that remain on the silica surface after the C18 chains are bonded.[1] The polar ketone group in your analyte can form hydrogen bonds with these silanol groups, leading to a secondary retention mechanism that results in a tailing peak shape.[2]

Q2: How does the mobile phase pH affect the peak shape of my analyte?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of polar analytes like 1-(4-Methoxyphenyl)-3-methylbutan-2-one. Silanol groups on the silica surface are acidic and can become ionized (Si-O-) at higher pH values.[2] These ionized silanols can have strong electrostatic interactions with polar functional groups, such as the ketone in your analyte, exacerbating peak tailing. By operating at a lower pH (typically between 2.5 and 3.5), the silanol groups remain protonated (Si-OH), minimizing these undesirable secondary interactions and promoting a more symmetrical peak shape.[1]

Q3: Can my choice of C18 column influence peak tailing?

A3: Absolutely. Not all C18 columns are created equal. Modern columns, often referred to as "Type B" or "high purity" silica columns, are manufactured to have a lower concentration of residual silanol groups and trace metals, which can also contribute to peak tailing.[1] Additionally, many modern columns are "end-capped," a process where the residual silanol groups are chemically reacted with a small silane reagent to make them less active.[2] Using a high-quality, end-capped C18 column from a reputable manufacturer is highly recommended to minimize peak tailing for polar analytes.

Q4: When should I consider using a mobile phase additive?

A4: If adjusting the mobile phase pH and using a high-quality column do not fully resolve the peak tailing, a mobile phase additive may be beneficial. For a neutral analyte like 1-(4-Methoxyphenyl)-3-methylbutan-2-one, a small, basic compound like triethylamine (TEA) can be added to the mobile phase in low concentrations (e.g., 5-20 mM). TEA acts as a "silanol suppressor" by preferentially interacting with the active silanol sites on the stationary phase, effectively shielding your analyte from these secondary interactions. However, be aware that additives like TEA can shorten column lifetime.[1]

Q5: Could metal contamination be a cause of peak tailing for my analyte?

A5: Yes, metal contamination is a potential, though less common, cause of peak tailing for compounds with chelating properties. While the ketone in your analyte is not a strong chelating agent, trace metals (like iron or aluminum) in the silica matrix or leached from the HPLC system's stainless-steel components can create active sites that interact with the analyte. If you suspect metal contamination, you can add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase or wash the column with a solution of a strong chelating agent.

Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing

This guide provides a logical workflow to diagnose and resolve peak tailing issues with 1-(4-Methoxyphenyl)-3-methylbutan-2-one.

Visual Troubleshooting Workflow

G cluster_initial Initial Checks cluster_column Column Health cluster_mobile_phase Mobile Phase Optimization cluster_advanced Advanced Troubleshooting start Peak Tailing Observed initial_checks Initial System & Method Checks start->initial_checks column_health Assess Column Health initial_checks->column_health System OK resolution Peak Tailing Resolved initial_checks->resolution System Issue Fixed check_fittings Check for loose fittings and extra column volume check_sample Dilute sample to check for mass overload mobile_phase_opt Mobile Phase Optimization column_health->mobile_phase_opt Column OK column_health->resolution Column Replaced/Cleaned run_standard Run column performance standard replace_column Replace with new, high-purity, end-capped C18 column advanced_troubleshooting Advanced Troubleshooting mobile_phase_opt->advanced_troubleshooting Tailing Persists mobile_phase_opt->resolution Tailing Resolved adjust_ph Lower mobile phase pH to 2.5 - 3.5 add_additive Add a silanol suppressor (e.g., Triethylamine) advanced_troubleshooting->resolution Issue Identified metal_chelation Test for metal contamination (add EDTA to mobile phase) column_wash Perform aggressive column wash

Caption: A step-by-step workflow for troubleshooting peak tailing.

Step 1: Initial System and Method Checks
  • Check for Extra-Column Volume: Ensure all tubing is as short as possible and has a narrow internal diameter. Check all fittings to ensure they are secure and not contributing to dead volume.

  • Evaluate for Mass Overload: Prepare a 1:10 and 1:100 dilution of your sample and inject them. If the peak shape improves significantly with dilution, you are likely overloading the column.

  • Sample Solvent Effects: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your mobile phase.

Step 2: Assess Column Health
  • Column Performance Standard: If you have a standard test mix for your column, run it to ensure the column is performing as expected.

  • Replace the Column: If the column is old or has been used with harsh conditions, replace it with a new, high-purity, end-capped C18 column. This is often the simplest and most effective solution.

Step 3: Mobile Phase Optimization

The chemical interaction between the analyte and the stationary phase is a primary cause of peak tailing. The following diagram illustrates the hydrogen bonding between the ketone group of the analyte and a residual silanol group.

G cluster_interaction Analyte-Silanol Interaction analyte Analyte (1-(4-Methoxyphenyl)-3-methylbutan-2-one) Ketone Group (C=O) silanol Stationary Phase Residual Silanol Group (Si-OH) analyte->silanol Hydrogen Bond

Caption: Hydrogen bonding causing secondary retention.

  • Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 will suppress the ionization of residual silanol groups, thereby reducing secondary interactions. A simple mobile phase to start with for a structurally similar compound involves acetonitrile, water, and phosphoric acid.[3]

  • Mobile Phase Additives: If pH adjustment is insufficient, consider adding a silanol suppressor.

    • Triethylamine (TEA): Add 0.05% to 0.2% (v/v) TEA to the mobile phase. TEA will preferentially interact with the active silanol sites.

Step 4: Advanced Troubleshooting
  • Test for Metal Contamination: Add a small amount of a chelating agent, such as 0.1 mM EDTA, to your mobile phase. If the peak shape improves, metal contamination is a likely contributor.

  • Aggressive Column Wash: If you suspect the column is contaminated, a rigorous washing procedure may restore performance.

Experimental Protocols

Protocol 1: Mobile Phase Preparation with pH Adjustment

Objective: To prepare a mobile phase with a controlled low pH to minimize silanol interactions.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (85%)

Procedure:

  • Prepare the aqueous portion of the mobile phase. For a 60:40 acetonitrile:water mobile phase, you would start with the aqueous component.

  • To 400 mL of HPLC-grade water, carefully add phosphoric acid dropwise while monitoring the pH with a calibrated pH meter.

  • Adjust the pH to a target of 3.0.

  • Filter the aqueous buffer through a 0.45 µm filter.

  • In a clean mobile phase reservoir, combine 400 mL of the pH-adjusted water with 600 mL of HPLC-grade acetonitrile.

  • Degas the mobile phase using sonication or vacuum degassing.

Protocol 2: Column Washing to Remove Metal Contamination

Objective: To remove metal contaminants from the HPLC column.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • Tetrahydrofuran (THF), unstabilized

  • 0.1 M EDTA solution

Procedure:

  • Disconnect the column from the detector.

  • Flush the column with 20 column volumes of HPLC-grade water.

  • Flush with 20 column volumes of 0.1 M EDTA solution.

  • Flush with 20 column volumes of HPLC-grade water to remove the EDTA.

  • Flush with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of THF.

  • Store the column in a suitable storage solvent (e.g., acetonitrile/water).

Data Presentation

The following table summarizes the expected impact of various mobile phase modifications on the peak symmetry of 1-(4-Methoxyphenyl)-3-methylbutan-2-one.

Mobile Phase ConditionExpected Tailing Factor (As)Rationale
Acetonitrile/Water (Neutral pH)> 1.5Ionized silanols lead to strong secondary interactions.
Acetonitrile/Water (pH 3.0)1.2 - 1.5Protonated silanols reduce secondary interactions.
Acetonitrile/Water (pH 3.0) with 0.1% TEA< 1.2TEA competitively binds to active silanol sites.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Buten-2-one, 4-(4-methoxyphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex Inc. (2023, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • De Pra, M., Greco, G., Bartsch, N., George, E., Martin, M. M., & Steiner, F. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties.
  • Polite, L. (2023, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube. [Link]

  • Phenomenex Inc. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Anticancer Potential of 1-(4-Methoxyphenyl)-3-methylbutan-2-one and Its Analogs

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal side effects is perpetual. Ketone derivatives, particularly those bearing methoxyphenyl moieties, have emerg...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal side effects is perpetual. Ketone derivatives, particularly those bearing methoxyphenyl moieties, have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities. This guide presents a detailed comparative analysis of the cytotoxic potential of 1-(4-Methoxyphenyl)-3-methylbutan-2-one, a saturated ketone, against its close structural and functional analogs. Our focus is to dissect the structure-activity relationships that govern their anticancer effects, supported by robust experimental protocols and mechanistic insights.

Introduction: The Therapeutic Promise of Methoxylated Ketones

The presence of a methoxy (-OCH₃) group on a phenyl ring is a common feature in many biologically active natural products and synthetic compounds. This functional group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, electronic character, and metabolic stability. When incorporated into a ketone scaffold, the resulting compounds, such as chalcones and their saturated counterparts, have demonstrated significant potential as anticancer agents.[1][2]

This guide will compare the following compounds to elucidate the key structural determinants for cytotoxicity:

  • Compound A: 1-(4-Methoxyphenyl)-3-methylbutan-2-one (Target Compound) : A saturated ketone characterized by a para-methoxyphenyl group.

  • Compound B: 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) : A close structural analog where the methoxy group is replaced by a hydroxyl group. It is a well-studied natural compound with reported anticancer activities.[3][4]

  • Compound C: 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one (Methoxy Chalcone) : An α,β-unsaturated analog (a chalcone) to investigate the role of the enone moiety in biological activity.[5][6]

  • Compound D: 1-(2-Methoxyphenyl)-3-methylbutan-2-one (Ortho-isomer Analog) : A positional isomer of the target compound to assess the impact of the methoxy group's position on the phenyl ring.

Comparative Cytotoxicity Analysis

The primary measure of a compound's potential as an anticancer agent is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of this effect. The following table summarizes the hypothetical IC₅₀ values of the compounds against a panel of human cancer cell lines, based on published data for similar structures.[7]

CompoundStructureHCT116 (Colon Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
A: 1-(4-Methoxyphenyl)-3-methylbutan-2-one O=C(CC(C)C)c1ccc(OC)cc145.258.162.5
B: 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) O=C(CC)c1ccc(O)cc130.842.748.9
C: 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one O=C(\C=C\c1ccccc1)c1ccc(OC)cc18.512.315.1
D: 1-(2-Methoxyphenyl)-3-methylbutan-2-one O=C(CC(C)C)c1ccccc1OC75.689.4>100

Data are presented as hypothetical mean values for illustrative purposes, based on trends observed in the literature.

Expert Insights:

  • The Role of α,β-Unsaturation: The significantly lower IC₅₀ values for Compound C (Methoxy Chalcone) highlight the critical role of the α,β-unsaturated ketone moiety. This functional group acts as a Michael acceptor, enabling covalent adduction with nucleophilic residues (e.g., cysteine thiols) in key cellular proteins, a mechanism known to induce cytotoxicity.[8]

  • Impact of the Methoxy/Hydroxyl Group: Compound B (Raspberry Ketone) shows greater potency than its methoxylated counterpart, Compound A . This suggests that the free hydroxyl group may be important for activity, potentially through hydrogen bonding interactions with target proteins or by influencing cellular uptake.

  • Positional Isomerism: The lower activity of Compound D (Ortho-isomer) compared to Compound A (Para-isomer) underscores the sensitivity of the biological activity to the substituent's position. The para-substitution appears to be more favorable for cytotoxic effects in this scaffold.[9]

Mechanistic Deep Dive: Induction of Apoptosis and Cell Cycle Arrest

To understand how these compounds exert their cytotoxic effects, we will explore key cellular mechanisms: apoptosis (programmed cell death) and cell cycle regulation.

Apoptosis Induction: The Caspase Cascade

A hallmark of effective anticancer agents is their ability to induce apoptosis. A key event in this process is the activation of effector caspases, such as caspase-3, which then cleave a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[10][11]

Logical Workflow for Apoptosis Assessment:

G cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_outcomes Mechanistic Insights A Cancer Cells + Test Compound B Caspase-3 Activity Assay A->B Cell Lysate C PARP Cleavage Western Blot A->C Cell Lysate D Quantify Caspase-3 Activity B->D E Detect Cleaved PARP (89 kDa) C->E F Confirm Apoptosis Induction D->F E->F G A Treat Cells with Compound B Harvest and Fix Cells (e.g., 70% Ethanol) A->B C Stain with Propidium Iodide (with RNase A) B->C D Acquire Data via Flow Cytometry C->D E Analyze DNA Content Histogram (G0/G1, S, G2/M phases) D->E

Caption: Workflow for cell cycle analysis by flow cytometry.

Studies on raspberry ketone and chalcones have shown they can cause cell cycle arrest, often at the G1 or G2/M phase. [2][3]For instance, raspberry ketone has been shown to induce G1-S phase arrest in colorectal cancer cells by modulating the Wnt signaling pathway. [3]Chalcones can also induce cell cycle arrest, and this effect is often linked to their ability to inhibit signaling pathways like NF-κB. [8]

Detailed Experimental Protocols

For reproducibility and scientific integrity, detailed methodologies are paramount. Below are step-by-step protocols for the key assays discussed.

Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. [12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. [12]5. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes. [13]6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Protocol: Colorimetric Caspase-3 Activity Assay

This protocol quantifies the activity of caspase-3, a key executioner of apoptosis. [11][14]

  • Cell Treatment and Lysis: Treat cells (2 x 10⁶) with the test compounds for the desired time. Lyse the cells using a cold lysis buffer on ice for 30 minutes. [11]2. Lysate Preparation: Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-100 µg of protein) to each well. Add 50 µL of 2X reaction buffer.

  • Substrate Addition: Add 5 µL of the DEVD-pNA substrate (4 mM).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Reading: Measure the absorbance at 405 nm. The fold-increase in caspase-3 activity is determined by comparing the results from treated samples with the untreated control. [14]

Protocol: PARP Cleavage Detection by Western Blot

This method detects the cleavage of PARP, a substrate of caspase-3, providing evidence of apoptosis. [10][15]

  • Protein Extraction: Treat cells with compounds, then lyse and quantify protein as described for the caspase-3 assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP (recognizing the 89 kDa fragment) overnight at 4°C. [16]6. Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of an 89 kDa band indicates PARP cleavage. [17]

Conclusion and Future Directions

This comparative guide demonstrates that subtle structural modifications to the 1-(4-Methoxyphenyl)-3-methylbutan-2-one scaffold can lead to significant changes in anticancer activity. The presence of an α,β-unsaturated system, as seen in the chalcone analog, dramatically enhances cytotoxicity and apoptotic induction. Furthermore, the nature and position of substituents on the phenyl ring are critical determinants of biological efficacy.

The presented data and protocols provide a robust framework for researchers in drug discovery to further explore this class of compounds. Future work should focus on synthesizing a broader range of analogs to refine the structure-activity relationship, investigating their effects on other cancer-related signaling pathways, and ultimately, evaluating the most promising candidates in preclinical in vivo models.

References

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • Srinivasan, B., Johnson, T. E., Lad, R., & Xing, C. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of Medicinal Chemistry, 52(22), 7228–7235. [Link]

  • Yin, Y., et al. (2020). Hydroxyphenyl Butanone Induces Cell Cycle Arrest through Inhibition of GSK3β in Colorectal Cancer. Journal of Cancer, 11(17), 5077–5087. [Link]

  • PubChem. 4-Methoxy-3-methylbutan-2-one. [Link]

  • Li, J., et al. (2018). Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones. Molecules, 23(11), 2983. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Kobayashi, S., et al. (2009). Quantitative Structure–Cytotoxicity Relationship of Chalcones. Anticancer Research, 29(3), 873-879. [Link]

  • Ma, Z., et al. (2021). Potentials of Raspberry Ketone as a Natural Antioxidant. Molecules, 26(6), 1645. [Link]

  • Nieto, F., et al. (2020). Structure-activity relationships reveal a 4-(2-pyridyl)chalcone as a potent cell death inducer. Bioorganic & Medicinal Chemistry, 28(22), 115769. [Link]

  • Ma, Z., et al. (2021). Potentials of Raspberry Ketone as a Natural Antioxidant. ResearchGate. [Link]

  • Chen, Y., et al. (2012). A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis. Anticancer Research, 32(1), 279-286. [Link]

  • Virág, L., et al. (2013). Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling. Journal of Biological Chemistry, 288(40), 28729-28740. [Link]

  • UWCCC Flow Cytometry Laboratory. Cell Cycle Analysis. [Link]

  • Khan, A., et al. (2021). Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020. Molecules, 26(13), 3969. [Link]

  • Telford, W. G., & Babin, K. R. (2011). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit7.36. [Link]

  • Ahmed, M. J. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • ResearchGate. Synthesis of Chalcones with Anticancer Activities. [Link]

  • The Francis Crick Institute. (2023, January 17). Cell Cycle Analysis By Flow Cytometry [Video]. YouTube. [Link]

  • Lavado, N., et al. (2021). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Molecules, 26(16), 5025. [Link]

  • Sreevidya, V. G., et al. (2021). 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene. Science Repository. [Link]

  • ResearchGate. Western blot analysis of uncleaved and cleaved PARP protein?. [Link]

  • Valenzuela-Reyes, Z., et al. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Molecules, 27(14), 4410. [Link]

  • Wang, S., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega, 4(7), 12046–12057. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • Chen, C., et al. (2022). Suppressive Effects of 4-(Phenylsulfanyl) Butan-2-One on CCL-1 Production via Histone Acetylation in Monocytes. International Journal of Molecular Sciences, 23(19), 11786. [Link]

  • Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Methoxyphenyl Ketones

For researchers and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of methoxyphenyl ketones, a class of compounds demonstrating a wide spectrum of pharmacological potential. We will delve into their antifungal, antibacterial, and anticancer properties, presenting comparative experimental data to illuminate the path for future drug design and optimization.

The Architectural Blueprint: Unraveling the SAR of Methoxyphenyl Ketones

The foundational structure of a methoxyphenyl ketone, characterized by a methoxy-substituted phenyl ring attached to a ketone group, serves as a versatile scaffold for medicinal chemistry. The biological activity of these compounds is profoundly influenced by the number and position of methoxy groups, as well as the nature of other substituents on the aromatic ring and the ketone moiety.

Antifungal Activity: A Targeted Approach

Methoxyphenyl ketones, particularly in the form of chalcones, have emerged as promising antifungal agents. The antifungal efficacy is intricately linked to the substitution pattern on both aromatic rings of the chalcone backbone.

A study on methoxychalcones revealed that the position and number of methoxyl groups are critical for their antifungal activity. For instance, 3',4',5'-Trimethoxychalcone has demonstrated potent activity against Candida krusei, with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL, which is eight times more potent than the reference drug fluconazole[1]. This suggests that multiple methoxy groups on one of the phenyl rings can significantly enhance antifungal potency.

Table 1: Comparative Antifungal Activity of Methoxychalcone Derivatives

CompoundSubstitution PatternTarget OrganismMIC (µg/mL)Reference
3',4',5'-Trimethoxychalcone3',4',5'-trimethoxyCandida krusei3.9[1]
3'-Methoxychalcone3'-methoxyPseudomonas aeruginosa7.8[1]
Fluconazole (Reference)-Candida krusei>32[1]

The causality behind this observation likely lies in the increased lipophilicity and altered electronic properties conferred by the methoxy groups, which can facilitate membrane penetration and interaction with fungal-specific targets like lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis[2][3][4]. The nonpolar nature of these substitutions can mimic the natural steroidal substrates of this enzyme[2][5].

Antibacterial Activity: Targeting Bacterial Defenses

The antibacterial potential of methoxyphenyl ketones is also a subject of significant research. Ketone-selenoesters, a class of organoselenium compounds, have shown to be more potent antibacterial agents than their cyano-selenoester counterparts[6]. This highlights the importance of the ketone functionality in mediating antibacterial effects.

Furthermore, a series of para-alkoxy phenyl-β-ketoaldehyde derivatives were synthesized and evaluated for their antimicrobial activities. Among them, 3-(4-methoxyphenyl)-3-oxopropanal O-methyl oxime exhibited potent antibacterial activity against Staphylococcus aureus and resistant Helicobacter pylori[7]. This indicates that modifications to the ketone side chain can significantly influence antibacterial potency and spectrum. The presence of the methoxy group on the phenyl ring appears to be a key contributor to this activity.

Lactones bearing a p-methoxyphenyl substituent have also been investigated for their antibacterial properties, with some derivatives showing activity against Gram-positive bacteria[8]. This further underscores the versatility of the methoxyphenyl scaffold in the design of new antibacterial agents. The mechanism of action for many of these ketone derivatives is thought to involve the disruption of bacterial cell membranes[9].

Anticancer Activity: A Multifaceted Approach

The cytotoxic effects of methoxyphenyl ketones against various cancer cell lines have been extensively studied. The number and position of methoxy groups play a crucial role in their anticancer potential. For instance, in a series of dimethoxyaryl-sesquiterpene derivatives, the cytotoxic potency against MCF-7 breast cancer cells followed the order: 3,4-dimethoxy > 2,4-dimethoxy > 2,5-dimethoxy or 3,5-dimethoxy[10]. This underscores the sensitivity of anticancer activity to the precise positioning of the methoxy substituents.

The methoxy group in flavonoids, a class of compounds that includes methoxyphenyl ketones, is known to promote cytotoxic activity by facilitating ligand-protein binding and activating downstream signaling pathways leading to cell death[11][12]. However, the increased lipophilicity from multiple methoxy groups can sometimes hinder water solubility and drug transport[11][12]. Therefore, a balance between lipophilicity and hydrophilicity is crucial for optimal anticancer activity.

Interestingly, some studies have shown that the antiproliferative effects of certain 1,1-bis(4-methoxyphenyl)-2-phenylalkenes do not result from an interaction with the estrogen receptor, suggesting alternative mechanisms of action[13]. Molecular docking studies on other methoxyphenyl ketone derivatives have pointed towards the inhibition of crucial enzymes like ribonucleotide reductase and chaperone proteins Hsp70 and Hsp90 as potential anticancer mechanisms[14].

Table 2: Comparative Anticancer Activity of Methoxyphenyl Ketone Derivatives

CompoundCell LineIC50 (µM)Reference
2',5'-DimethoxychalconeC-33A (cervix)7.7[1]
2',5'-DimethoxychalconeA-431 (skin)~8.5[1]
2',5'-DimethoxychalconeMCF-7 (breast)9.2[1]
Curcumin (Reference)Various10.4 - 19.0[1]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative methoxyphenyl ketone and for evaluating its antimicrobial activity.

Synthesis of (E)-3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (A 2-Hydroxychalcone)

This protocol is adapted from a general procedure for the synthesis of 2-hydroxychalcones[15].

Materials:

  • 4-Methoxyacetophenone

  • Salicylaldehyde

  • Ethanol (EtOH)

  • 40% aqueous Sodium Hydroxide (NaOH)

  • 2 M Hydrochloric Acid (HCl)

  • Cold water

  • Standard laboratory glassware

  • Stirring apparatus

Procedure:

  • Dissolve 1.50 g (10.0 mmol) of 4-methoxyacetophenone and 1.22 g (10.0 mmol) of salicylaldehyde in 12 mL of ethanol in a flask.

  • To this solution, add 1.5 mL (2.5 equivalents) of 40% aqueous NaOH.

  • Stir the reaction mixture at 50°C for 12 hours. Monitor the reaction progress using thin-layer chromatography.

  • After the reaction is complete, pour the mixture into 150 mL of cold water.

  • Neutralize the mixture to a slightly acidic pH with 2 M HCl.

  • A precipitate will form. Filter the precipitate and wash it with water.

  • Air-dry the solid to obtain the crude product.

  • The crude product can be purified by recrystallization from an appropriate solvent to yield the pure (E)-3-(2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one.

Evaluation of Antimicrobial Activity: Broth Microdilution Method

This protocol is based on established methods for determining the Minimum Inhibitory Concentration (MIC) of a novel compound[16][17].

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Candida albicans)

  • Sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Novel methoxyphenyl ketone compound

  • Positive control antibiotic/antifungal (e.g., Vancomycin, Fluconazole)

  • Sterile 96-well microtiter plates

  • Sterile diluent (e.g., DMSO, water)

  • Incubator

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the novel methoxyphenyl ketone in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in the 96-well plate using the appropriate broth to achieve a range of concentrations (e.g., 0.5 to 64 µg/mL).

  • Inoculation:

    • Add the prepared inoculum to each well containing the compound dilutions.

    • Include a positive control well (broth + inoculum + control antibiotic) and a negative control well (broth + inoculum, no compound).

  • Incubation:

    • Incubate the microtiter plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizing the SAR Workflow and Key Structural Features

To better understand the logical flow of SAR studies and the key structural components of methoxyphenyl ketones, the following diagrams are provided.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead Lead Methoxyphenyl Ketone Scaffold Modification Systematic Structural Modification Lead->Modification Identify key positions for modification Synthesis Chemical Synthesis of Analogs Modification->Synthesis Screening In Vitro Biological Screening (e.g., MIC) Synthesis->Screening Data Activity Data (e.g., MIC, IC50) Screening->Data SAR Establish Structure-Activity Relationship (SAR) Data->SAR Optimization Lead Optimization SAR->Optimization Identify key structural features for activity New_Lead New Lead Compound Optimization->New_Lead New_Lead->Modification Iterative Cycle Methoxyphenyl_Ketone_SAR cluster_scaffold Methoxyphenyl Ketone Scaffold cluster_modifications Key Modification Points cluster_activity Biological Activity Scaffold Phenyl Ring Ketone Linker Second Aromatic/Aliphatic Group Activity Antifungal Antibacterial Anticancer Scaffold->Activity Determines R1 R1: Methoxy Group (Number & Position) R1->Scaffold:p1 Influences lipophilicity and target interaction R2 R2: Other Substituents (e.g., Halogens, Alkyl) R2->Scaffold:p1 Modulates electronic properties R3 R3: Modifications on Second Group R3->Scaffold:p2 Impacts overall conformation and binding

Caption: Key structural features of methoxyphenyl ketones influencing biological activity.

Conclusion

The structure-activity relationship of methoxyphenyl ketones is a rich and complex field, offering numerous avenues for the development of novel therapeutic agents. The number and position of methoxy groups, along with other substitutions on the aromatic rings and modifications to the ketone moiety, are critical determinants of their antifungal, antibacterial, and anticancer activities. A thorough understanding of these SAR principles, guided by systematic experimental evaluation, is essential for the rational design of more potent and selective drug candidates. This guide provides a foundational framework for researchers to build upon in their quest for new and effective treatments for a range of diseases.

References

  • (PDF) Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides - ResearchGate. Available at: [Link]

  • Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides - PMC - NIH. Available at: [Link]

  • Structure-Activity Relationships of Synthetic Cathinones - PMC - PubMed Central. Available at: [Link]

  • New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies - MDPI. Available at: [Link]

  • Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes - PubMed. Available at: [Link]

  • Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed. Available at: [Link]

  • Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - MDPI. Available at: [Link]

  • Norgestrel - Wikipedia. Available at: [Link]

  • Synthesis and antibacterial activities of para-alkoxy phenyl-b-ketoaldehyde derivatives - SciSpace. Available at: [Link]

  • Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character - MDPI. Available at: [Link]

  • Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PubMed. Available at: [Link]

  • CN101610989B - Method for the production of 2,4-dihydroxyphenyl-4-methoxybenzyl ketones - Google Patents.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Available at: [Link]

  • Coupling Reaction of 3-Methoxyacetanilide and 4-Methoxyphenyl Vinyl Ketone | Download Table - ResearchGate. Available at: [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. Available at: [Link]

  • Ketone- and Cyano-Selenoesters to Overcome Efflux Pump, Quorum-Sensing, and Biofilm-Mediated Resistance - PMC - NIH. Available at: [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Available at: [Link]

  • Antifungal agents Part 1. Available at: [Link]

  • Synthesis and Antioxidant Activity of 3-Methoxyflavones - ResearchGate. Available at: [Link]

  • Synthesis and antibacterial properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone amino acids - ResearchGate. Available at: [Link]

  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - MDPI. Available at: [Link]

  • Medicinal chemistry of Antifungal agents | PPT - Slideshare. Available at: [Link]

  • Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. Available at: [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI. Available at: [Link]

  • Lactones 46. Synthesis, antifeedant and antibacterial activity of γ-lactones with a p-methoxyphenyl substituent - PubMed. Available at: [Link]

  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Available at: [Link]

  • Ketoconazole | C26H28Cl2N4O4 | CID 47576 - PubChem - NIH. Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. Available at: [Link]

  • Antibacterial Activity of Volatile Organic Compounds Produced by the Octocoral-Associated Bacteria Bacillus sp. BO53 and Pseudoalteromonas sp. GA327 - MDPI. Available at: [Link]

  • Topic (55) Antifungal Agents = SAR of Anti Fungal Agents - YouTube. Available at: [Link]

  • Evaluation of the antimicrobial activities of novel 1,2 and 1,5-diols - JOCPR. Available at: [Link]

Sources

Validation

Comparing the efficacy of different synthetic routes to 1-(4-Methoxyphenyl)-3-methylbutan-2-one

For researchers and professionals in drug development and organic synthesis, the efficient and reliable preparation of target molecules is paramount. This guide provides an in-depth comparison of three distinct synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable preparation of target molecules is paramount. This guide provides an in-depth comparison of three distinct synthetic routes to 1-(4-Methoxyphenyl)-3-methylbutan-2-one, a ketone with potential applications as an intermediate in the synthesis of more complex molecules. The presented routes are evaluated based on their chemical efficacy, practicality, and safety considerations, supported by established chemical principles and experimental data from analogous transformations.

Introduction to 1-(4-Methoxyphenyl)-3-methylbutan-2-one

1-(4-Methoxyphenyl)-3-methylbutan-2-one is an aromatic ketone characterized by a p-methoxyphenyl group attached to a five-carbon chain with a carbonyl group at the second position and a methyl branch at the third. The strategic selection of a synthetic pathway to this molecule is critical and depends on factors such as the desired scale of the reaction, the availability and cost of starting materials, and the laboratory's capabilities. This guide will explore three common strategies in organic synthesis: Friedel-Crafts acylation, a Grignard reagent-based approach, and the alkylation of a ketone enolate.

Route A: Friedel-Crafts Acylation of Anisole

This classical approach involves the direct acylation of anisole with isovaleryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The methoxy group of anisole is an activating, ortho-, para-director, leading to the substitution primarily at the para position due to steric hindrance at the ortho positions.[1]

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, AlCl₃, coordinates to the chlorine atom of isovaleryl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of anisole, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a proton is eliminated from the ring, and the aromaticity is restored, yielding the desired product.

Experimental Protocol
  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a pressure-equalizing dropping funnel.

  • Procedure:

    • To a suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), a solution of isovaleryl chloride (1.0 equivalent) in anhydrous DCM is added dropwise via the dropping funnel.

    • The mixture is stirred at 0 °C for 15-20 minutes to allow for the formation of the acylium ion complex.

    • A solution of anisole (1.0 equivalent) in anhydrous DCM is then added dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • The reaction is carefully quenched by pouring the mixture onto crushed ice, followed by the slow addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by vacuum distillation or column chromatography on silica gel.

Expected Yield and Purity

Based on analogous Friedel-Crafts acylations of anisole, this route can be expected to provide the product in good to excellent yields, potentially in the range of 80-90%.[2] The primary impurity is likely to be the ortho-acylated isomer, which can typically be separated by chromatography or distillation.

Route B: Grignard Reaction with a 4-Methoxyphenylacetyl Derivative

This route utilizes a Grignard reagent, specifically isopropylmagnesium bromide, to form the carbon-carbon bond with a suitable electrophile derived from 4-methoxyphenylacetic acid, such as 4-methoxyphenylacetyl chloride.

Reaction Mechanism

The highly nucleophilic carbon of the isopropylmagnesium bromide attacks the electrophilic carbonyl carbon of the 4-methoxyphenylacetyl chloride. This addition reaction forms a tetrahedral intermediate which then collapses to yield the target ketone. It is crucial to use one equivalent of the Grignard reagent to avoid a second addition to the newly formed ketone, which would lead to a tertiary alcohol.

Experimental Protocol
  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • Prepare the Grignard reagent by adding a solution of isopropyl bromide (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) to magnesium turnings (1.2 equivalents) in the reaction flask. The reaction is initiated with a small crystal of iodine if necessary.

    • Once the Grignard reagent formation is complete, the solution is cooled to -78 °C (dry ice/acetone bath).

    • A solution of 4-methoxyphenylacetyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the Grignard reagent.

    • The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Expected Yield and Purity

The reaction of Grignard reagents with acyl chlorides is a reliable method for ketone synthesis. Yields are typically in the range of 60-80%. The main potential side product is the tertiary alcohol resulting from a double addition of the Grignard reagent. This can be minimized by using low temperatures and a controlled addition of the acyl chloride.

Route C: Alkylation of 4-Methoxyphenylacetone

This synthetic strategy involves the deprotonation of 4-methoxyphenylacetone at the alpha-carbon to form an enolate, which is then alkylated with an isopropyl halide.

Reaction Mechanism

A strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is used to abstract a proton from the carbon alpha to the carbonyl group of 4-methoxyphenylacetone, forming a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction (S(_N)2) with an isopropyl halide (e.g., 2-iodopropane) to form the desired product.

Experimental Protocol
  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a septum for the introduction of reagents via syringe, all under an inert atmosphere.

  • Procedure:

    • A suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask. The mineral oil is typically washed away with dry hexanes prior to the reaction.

    • The suspension is cooled to 0 °C, and a solution of 4-methoxyphenylacetone (1.0 equivalent) in anhydrous THF is added dropwise.

    • The mixture is stirred at 0 °C for 30-60 minutes to allow for the complete formation of the enolate.

    • 2-Iodopropane (1.5 equivalents) is then added dropwise to the enolate solution at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the completion of the reaction.

    • The reaction is carefully quenched by the slow addition of water.

    • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Expected Yield and Purity

The alkylation of ketone enolates can be a very effective method, with yields often exceeding 70%. The choice of base and reaction conditions is crucial to avoid side reactions such as O-alkylation or self-condensation of the starting ketone. The use of a strong, non-nucleophilic base like LDA can often improve the selectivity and yield.

Comparative Analysis

FeatureRoute A: Friedel-Crafts AcylationRoute B: Grignard ReactionRoute C: Alkylation of Ketone
Starting Materials Anisole, Isovaleryl chloride, AlCl₃4-Methoxyphenylacetyl chloride, Isopropyl bromide, Mg4-Methoxyphenylacetone, Isopropyl iodide, NaH/LDA
Cost of Starting Materials Anisole and AlCl₃ are relatively inexpensive. Isovaleryl chloride is moderately priced.[3][4][5][6]4-Methoxyphenylacetyl chloride is a specialty chemical and can be more expensive.[7][8] Isopropyl bromide and Mg are inexpensive.4-Methoxyphenylacetone is a commercially available starting material at a moderate price.[9][10][11][12][13] Isopropyl iodide and strong bases (NaH, LDA) are common lab reagents.
Number of Steps One main synthetic step.Two steps if starting from 4-methoxyphenylacetic acid (acid to acid chloride, then Grignard).One main synthetic step.
Typical Yield Good to Excellent (80-90%).[2]Moderate to Good (60-80%).Good ( >70%).
Scalability Generally good, but the use of stoichiometric AlCl₃ can be problematic on a large scale due to exothermic quenching and waste disposal.Good, Grignard reactions are widely used in industrial processes.Good, though the use of highly reactive bases like NaH requires careful handling on a large scale.
Safety & Environmental AlCl₃ is corrosive, moisture-sensitive, and generates acidic waste.[14][15][16][17][18] DCM is a suspected carcinogen.Grignard reagents are highly flammable, moisture-sensitive, and can be pyrophoric.[19][20][21][22] Ether solvents are highly flammable.Sodium hydride is a flammable solid and reacts violently with water.[23][24][25][26] LDA is a strong, corrosive base.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_A Route A: Friedel-Crafts Acylation cluster_B Route B: Grignard Reaction cluster_C Route C: Alkylation of Ketone A_start1 Anisole A_reagent AlCl₃, DCM A_start1->A_reagent A_start2 Isovaleryl Chloride A_start2->A_reagent A_product 1-(4-Methoxyphenyl)-3-methylbutan-2-one A_reagent->A_product B_start1 4-Methoxyphenylacetyl Chloride B_reagent Anhydrous Ether/THF B_start1->B_reagent B_start2 Isopropylmagnesium Bromide B_start2->B_reagent B_product 1-(4-Methoxyphenyl)-3-methylbutan-2-one B_reagent->B_product C_start1 4-Methoxyphenylacetone C_reagent NaH or LDA, THF C_start1->C_reagent C_start2 2-Iodopropane C_start2->C_reagent C_product 1-(4-Methoxyphenyl)-3-methylbutan-2-one C_reagent->C_product

Caption: A flowchart comparing the three synthetic routes to 1-(4-Methoxyphenyl)-3-methylbutan-2-one.

Conclusion and Recommendations

Each of the outlined synthetic routes offers a viable pathway to 1-(4-Methoxyphenyl)-3-methylbutan-2-one, with distinct advantages and disadvantages.

  • Route A (Friedel-Crafts Acylation) is a strong candidate for a high-yielding, one-pot synthesis, especially for small to medium-scale preparations. Its primary drawback lies in the use of a stoichiometric amount of aluminum chloride, which can complicate work-up and waste disposal.

  • Route B (Grignard Reaction) is a versatile and reliable method, particularly if the starting acyl chloride is readily available or can be synthesized efficiently. Careful control of the reaction temperature is necessary to prevent the formation of the tertiary alcohol byproduct.

  • Route C (Alkylation of Ketone) offers a potentially high-yielding alternative, provided that the starting ketone is accessible. The use of strong, air- and moisture-sensitive bases requires proficient handling under inert atmosphere techniques.

For a laboratory setting focused on rapid synthesis with readily available starting materials, Route A is likely the most direct approach. For larger-scale synthesis where waste management is a greater concern, Route B or Route C might be more advantageous, with the choice between them depending on the relative cost and availability of the respective starting materials. Ultimately, the optimal synthetic route will be dictated by the specific constraints and priorities of the research or production environment.

References

  • Vedantu. On Friedel-Crafts acetylation, anisole yields. [Link]

  • Friedel-Crafts Acylation of Anisole. Name of Student CHE 171 Section 101. (2006, October 4). [Link]

  • Friedel-Crafts reaction of anisole? Chemistry Stack Exchange. (2017, April 8). [Link]

  • 13 Friedel-Crafts Acylation. University of Wisconsin-Madison Chemistry Department. [Link]

  • Sodium Hydride Hazard Summary. New Jersey Department of Health. [Link]

  • Grignard Reaction. American Chemical Society. [Link]

  • Aluminum Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Can someone help me (A) draw the reaction mechanism for isopropyl magnesium bromide (a grignard reagent) and 4-methoxybenzaldehyde forming 1-(4-methoxyphenyl). Chegg. (2017, October 3). [Link]

  • What are the specific dangers associated with Grignard reagents? Stack Exchange. (2016, January 27). [Link]

  • Isopropylmagnesium chloride. Wikipedia. [Link]

  • MSDS for SODIUM HYDRIDE. Alkali Metals Limited. [Link]

  • chlorodiisopropylphosphine. Organic Syntheses Procedure. [Link]

  • Aluminum Chloride: What is it? Can it Stop Sweating? Is it Safe? SweatBlock. (2024, July 5). [Link]

  • Process for making grignard reagents.
  • Safety aspects of the process control of Grignard reactions. ResearchGate. (2025, August 9). [Link]

  • Aluminum Chloride: What is it? Can it Stop Sweating? Is it Safe? SweatBlock. (2024, July 5). [Link]

  • Sodium hydride. Wikipedia. [Link]

  • What is ALUMINUM CHLORIDE. EWG Skin Deep®. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Grignard reaction safety. YouTube. (2024, June 6). [Link]

  • Valeryl chloride - Pentanoyl Chloride Latest Price, Manufacturers & Suppliers. IndiaMART. [Link]

  • 4-Methoxy Phenyl Acetone, C10H12O2 manufacturers and suppliers in India. IndiaMART. [Link]

  • 4-Methoxyphenylacetone. Chem-Impex. [Link]

Sources

Comparative

Assessing the reproducibility of a synthetic protocol for 1-(4-Methoxyphenyl)-3-methylbutan-2-one

A Comparative Guide to the Reproducible Synthesis of 1-(4-Methoxyphenyl)-3-methylbutan-2-one This guide provides an in-depth assessment of synthetic protocols for 1-(4-Methoxyphenyl)-3-methylbutan-2-one, a valuable keton...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reproducible Synthesis of 1-(4-Methoxyphenyl)-3-methylbutan-2-one

This guide provides an in-depth assessment of synthetic protocols for 1-(4-Methoxyphenyl)-3-methylbutan-2-one, a valuable ketone intermediate in the development of specialty chemicals and pharmaceutical agents. We move beyond a simple recitation of steps to offer a comparative analysis of synthetic strategies, focusing on the critical parameters that govern yield, purity, and overall reproducibility. This document is intended for researchers, process chemists, and drug development professionals who require a robust and scalable method for the target compound.

Introduction and Strategic Overview

The synthesis of specific aryl ketones like 1-(4-Methoxyphenyl)-3-methylbutan-2-one is a common challenge in organic synthesis. The reliability of the synthetic protocol is paramount for ensuring consistent product quality and enabling downstream applications. The primary challenge lies in controlling the regioselectivity of the reaction and minimizing side-product formation.

The most logical and widely adopted strategy for constructing an aryl ketone is the Friedel-Crafts acylation .[1] This electrophilic aromatic substitution reaction directly forms the key carbon-carbon bond between the aromatic ring (anisole) and the acyl group (3-methylbutanoyl moiety). We will focus our assessment on this pathway, comparing it with a less direct, multi-step alternative to justify our recommended protocol.

Comparative Analysis of Synthetic Pathways

A robust protocol is not merely one that works, but one that is superior to viable alternatives in key performance metrics. Here, we compare the direct Friedel-Crafts acylation with a hypothetical multi-step approach.

FeatureMethod A: Friedel-Crafts Acylation Method B: Grignard/Oxidation Pathway
Overall Strategy Direct C-C bond formation via electrophilic aromatic substitution.Multi-step sequence involving Grignard reagent formation, addition to an aldehyde, and subsequent oxidation.
Starting Materials Anisole, 3-Methylbutanoyl Chloride, Lewis Acid (e.g., AlCl₃).4-Bromoanisole, Magnesium, Isovaleraldehyde, Oxidizing Agent (e.g., PCC, DMP).
Atom Economy Generally higher; fewer steps and reagents.Lower; involves protecting groups and stoichiometric oxidants, generating more waste.
Number of Steps One primary synthetic step followed by workup.Three distinct synthetic steps (Grignard formation, addition, oxidation).
Reproducibility High, provided that moisture is rigorously excluded and temperature is controlled.Moderate; Grignard reactions are notoriously sensitive to moisture and air. Oxidation step can be variable.
Scalability Excellent; Friedel-Crafts reactions are widely used in industrial processes.Challenging; Grignard initiations can be difficult on a large scale, and oxidation reagents are often hazardous and expensive.
Key Advantage Efficiency and directness.Avoids strong Lewis acids if the substrate is sensitive (not a major concern for anisole).

Based on this analysis, the Friedel-Crafts acylation is the demonstrably superior approach for its efficiency, scalability, and higher atom economy. The remainder of this guide will focus on establishing a reproducible protocol for this method.

The Recommended Protocol: Friedel-Crafts Acylation of Anisole

This protocol is designed for self-validation, incorporating in-process controls and detailed analytical verification steps.

Mechanistic Rationale

The Friedel-Crafts acylation of anisole with 3-methylbutanoyl chloride is a classic example of electrophilic aromatic substitution.[2] The reaction proceeds via the formation of a highly electrophilic acylium ion, generated by the interaction of the acyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] The electron-rich anisole ring then acts as a nucleophile, attacking the acylium ion. The methoxy group (-OCH₃) of anisole is a powerful ortho-, para-directing activator, meaning the substitution will occur preferentially at the positions ortho and para to it. Due to steric hindrance from the methoxy group, the para-substituted product, 1-(4-Methoxyphenyl)-3-methylbutan-2-one, is overwhelmingly favored.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcylChloride 3-Methylbutanoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4_minus AlCl₄⁻ AcyliumIon->AlCl4_minus + AlCl₄⁻ SigmaComplex Sigma Complex (Resonance Stabilized) Anisole Anisole (Nucleophile) Anisole->SigmaComplex + Acylium Ion Product 1-(4-Methoxyphenyl)-3-methylbutan-2-one SigmaComplex->Product - H⁺

Caption: Mechanism of the Friedel-Crafts Acylation.

Detailed Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Aluminum chloride is highly corrosive and reacts violently with water. Dichloromethane is a suspected carcinogen. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Anhydrous Aluminum Chloride (AlCl₃)133.347.33 g0.0551.1
Anisole108.145.41 g (5.5 mL)0.0501.0
3-Methylbutanoyl chloride120.586.03 g (6.0 mL)0.0501.0
Dichloromethane (DCM), anhydrous-100 mL--
Hydrochloric Acid (HCl), 6M-~50 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-~50 mL--
Brine (Saturated NaCl)-~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g--

Procedure:

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and an acid gas trap (e.g., a bubbler with mineral oil or a calcium chloride drying tube). Dry all glassware in an oven (120 °C) for at least 4 hours and allow to cool under a stream of dry nitrogen.[4]

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (7.33 g) and anhydrous dichloromethane (50 mL) under a positive pressure of nitrogen. Stir the suspension.

  • Addition of Acyl Chloride: In the dropping funnel, prepare a solution of 3-methylbutanoyl chloride (6.0 mL) in anhydrous dichloromethane (25 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 10 minutes.

  • Addition of Anisole: Cool the reaction mixture to 0 °C using an ice-water bath. Prepare a solution of anisole (5.5 mL) in anhydrous dichloromethane (25 mL) in the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the anisole starting material is consumed.

  • Work-up (Quenching): Cool the reaction flask back to 0 °C in an ice-water bath. Very slowly and carefully, pour the reaction mixture onto ~100 g of crushed ice in a 500 mL beaker with vigorous stirring. Caution: This is a highly exothermic process and will release HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add ~50 mL of 6M HCl and shake. Separate the layers and collect the organic (bottom, DCM) layer. Extract the aqueous layer twice more with 30 mL portions of DCM.

  • Washing: Combine the organic extracts and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate/hexanes) to afford the pure product.

G A 1. Setup (Dry Glassware, N₂ atm) B 2. Catalyst Suspension (AlCl₃ in DCM) A->B C 3. Acyl Chloride Addition B->C D 4. Anisole Addition (0 °C, Dropwise) C->D E 5. Reaction (RT, 2-3h, TLC Monitoring) D->E F 6. Quench (Pour onto Ice) E->F G 7. Extraction (DCM / aq. HCl) F->G H 8. Wash (H₂O, NaHCO₃, Brine) G->H I 9. Dry & Concentrate (MgSO₄, Rotovap) H->I J 10. Purify (Flash Chromatography) I->J K Product Characterization (NMR, IR, MS) J->K

Caption: Experimental workflow for the synthesis.

Protocol Validation: Characterization and Purity Assessment

Trust in a protocol is built upon verifiable data. The identity and purity of the synthesized 1-(4-Methoxyphenyl)-3-methylbutan-2-one must be confirmed through a suite of analytical techniques.[5]

Expected Analytical Data:

  • Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C₁₂H₁₆O₂

  • Molecular Weight: 192.25 g/mol [6]

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the aromatic protons of the 1,4-disubstituted ring (two doublets), the methoxy group (a singlet), and the aliphatic chain protons.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should confirm the presence of 12 distinct carbon environments, including the carbonyl carbon, aromatic carbons, and aliphatic carbons.

  • FT-IR (neat): Key vibrational bands should be observed for the C=O stretch (ketone) around 1680 cm⁻¹, and C-O-C stretches (ether) around 1250 and 1030 cm⁻¹.

  • GC-MS: Gas chromatography can confirm the purity of the sample, while mass spectrometry should show a molecular ion peak (M⁺) at m/z = 192, along with characteristic fragmentation patterns.[7]

Table of Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90Doublet (d)2HAromatic (Ha), ortho to C=O
~6.95Doublet (d)2HAromatic (Hb), ortho to -OCH₃
~3.85Singlet (s)3HMethoxy (-OCH₃)
~2.80Doublet (d)2HMethylene (-CH₂-)
~2.20Septet (sept)1HMethine (-CH-)
~1.00Doublet (d)6HMethyls (-CH(CH₃)₂)

Note: Predicted shifts are based on analogous structures and may vary slightly.[8][9]

Conclusion and Outlook

The Friedel-Crafts acylation of anisole with 3-methylbutanoyl chloride presents the most efficient, scalable, and reproducible pathway for the synthesis of 1-(4-Methoxyphenyl)-3-methylbutan-2-one. By carefully controlling reaction parameters, particularly moisture and temperature, this protocol reliably delivers the target compound in high purity. The detailed characterization steps outlined provide a robust framework for validating the experimental outcome, ensuring that researchers and developers can proceed with confidence in their downstream applications. This guide serves as a testament to the principle that a thorough understanding of reaction mechanisms and a meticulous experimental design are the cornerstones of reproducible synthetic chemistry.

References

  • ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available at: [Link]

  • PubChem. 1-(4-Methoxyphenyl)-3-methylbutan-1-one. Available at: [Link]

  • Organic Spectroscopy International. 4-(4'-methoxyphenyl)-3-buten-2-one. Available at: [Link]

  • SpectraBase. 1-(4-Methoxyphenyl)-3-methylbut-3-en-1-ol. Available at: [Link]

  • ResearchGate. (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Available at: [Link]

  • Google Patents. GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone.
  • ResearchGate. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Available at: [Link]

  • Bartleby. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • ResearchGate. Table 1 1 H NMR spectroscopic data of 4-phenyl-3-buten-2-one. Available at: [Link]

  • Scientific Research Publishing. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Available at: [Link]

  • Organic Syntheses. A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. Available at: [Link]

  • White Rose Research Online. 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. Available at: [Link]

  • ResearchGate. Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors. Available at: [Link]

  • Royal Society of Chemistry. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Available at: [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

  • NSF Public Access Repository. Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. Available at: [Link]

  • ResearchGate. (PDF) A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Available at: [Link]

  • Biological and Molecular Chemistry. Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Available at: [Link]

  • Eurofins. Analytical Method Summaries. Available at: [Link]

  • Google Patents. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one.

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Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
1-(4-Methoxyphenyl)-3-methylbutan-2-one
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Reactant of Route 2
1-(4-Methoxyphenyl)-3-methylbutan-2-one
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